molecular formula C29H32ClN5O3 B1672116 GR127935 hydrochloride CAS No. 148642-42-6

GR127935 hydrochloride

Cat. No.: B1672116
CAS No.: 148642-42-6
M. Wt: 534.0 g/mol
InChI Key: SRVVUYIJVBLEJI-UHFFFAOYSA-N
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Description

GR 127935 hydrochloride is a hydrochloride obtained by reaction of GR 127935 with one equivalent of hydrochloric acid. Potent and selective 5-HT1B/1D receptor antagonist (pKi values are 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors). Displays > 100-fold selectivity over 5HT1A, 5-HT2A, 5-HT2C receptors and other receptor types. Centrally active following oral administration. It has a role as a serotonergic antagonist. It contains a GR 127935(1+).

Properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVVUYIJVBLEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042587
Record name GR 127935 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148642-42-6
Record name GR 127935 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

GR127935 Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GR127935 hydrochloride is a potent and selective ligand for serotonin (B10506) 5-HT1B and 5-HT1D receptors, playing a crucial role in preclinical research to elucidate the physiological and pathological roles of these receptor subtypes. This technical guide provides a comprehensive overview of the mechanism of action of GR127935, detailing its binding profile, functional activity, and the signaling pathways it modulates.

Core Mechanism of Action

GR127935 acts primarily as a high-affinity antagonist at both 5-HT1B and 5-HT1D receptors.[1] This antagonism blocks the effects of endogenous serotonin (5-HT) and other 5-HT1B/1D agonists. However, its pharmacological profile is nuanced, with some studies reporting partial agonist activity under specific experimental conditions.[2] This dual activity makes a thorough understanding of its properties essential for accurate interpretation of experimental results.

Quantitative Binding and Functional Data

The affinity and functional potency of GR127935 have been characterized across various in vitro systems. The following tables summarize key quantitative data from the literature.

Binding Affinity (pKi)
Receptor pKi Value
Guinea Pig 5-HT1D8.5
Rat 5-HT1B8.5
5-HT2A7.4[3]

| Functional Activity (pEC50 and Emax) in [35S]GTPγS Binding Assays | | | :--- | :--- | :--- | | Receptor | pEC50 | Emax (% above basal) | | Human 5-HT1Dα | 8.6[2] | 29[2] | | Human 5-HT1Dβ | 9.7[2] | 31[2] |

| Antagonist Potency (pA2) in Functional Assays | | | :--- | :--- | :--- | | Receptor | Assay | Apparent pA2 | | Human 5-HT1Dα | [35S]GTPγS Binding | 8.5[2] | | Human 5-HT1Dβ | [35S]GTPγS Binding | 9.1[2] | | Human 5-HT1Dα | cAMP Accumulation (Stimulation) | 8.6[2] | | Human 5-HT1Dβ | cAMP Accumulation (Inhibition) | 9.7[2] |

Signaling Pathways Modulated by GR127935

The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GR127935, as an antagonist, blocks this signaling cascade. Its partial agonist activity, observed in some systems, suggests it can weakly activate this pathway in the absence of a full agonist.

GR127935_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates gr127935 GR127935 gr127935->receptor Binds & Blocks (Antagonist) atp ATP atp->ac response Cellular Response camp->response Downstream Effects

GR127935 antagonizes 5-HT1B/1D receptor signaling.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GR127935 for 5-HT1B and 5-HT1D receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]5-HT or a selective antagonist) and varying concentrations of GR127935.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes Expressing 5-HT1B/1D Receptors start->membrane_prep incubation Incubate Membranes with Radioligand and GR127935 membrane_prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
[35S]GTPγS Functional Assay

Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of GR127935 at Gi/o-coupled receptors.

Methodology:

  • Membrane Preparation: As described for the binding assay.

  • Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of GR127935 (to test for agonist activity) or a fixed concentration of a 5-HT agonist plus varying concentrations of GR127935 (to test for antagonist activity).

  • Separation: Bound and free [35S]GTPγS are separated by filtration.

  • Detection: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.

  • Data Analysis: For agonist activity, concentration-response curves are plotted to determine Emax and EC50. For antagonist activity, the shift in the agonist concentration-response curve is used to calculate the pA2 value.

cAMP Accumulation Assay

Objective: To measure the effect of GR127935 on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Whole cells expressing the receptor of interest are cultured.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase) and treated with varying concentrations of a 5-HT agonist in the presence or absence of GR127935.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by the 5-HT agonist is measured, and the ability of GR127935 to block this inhibition is quantified to determine its antagonist potency.

Selectivity Profile

GR127935 exhibits high selectivity for 5-HT1B and 5-HT1D receptors. It shows over 100-fold lower affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, as well as other receptor types. However, at higher concentrations, it may interact with 5-HT2A receptors, which should be a consideration in experimental design.[3]

Conclusion

This compound is an invaluable pharmacological tool for investigating the roles of 5-HT1B and 5-HT1D receptors. Its primary mechanism of action is as a potent and selective antagonist, although its capacity for partial agonism in certain cellular contexts must be acknowledged. A thorough understanding of its binding affinities, functional potencies, and effects on downstream signaling pathways is critical for the design and interpretation of research in neuroscience, pharmacology, and drug development.

References

GR127935 Hydrochloride: A Technical Guide to a Selective 5-HT1B/1D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GR127935 hydrochloride, a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. It details the compound's pharmacological properties, mechanism of action, and its application in scientific research, supported by experimental data and protocols.

Introduction

This compound is a chemical compound widely utilized in pharmacology as a selective antagonist of the 5-HT1B and 5-HT1D receptors.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. This guide synthesizes key data to facilitate its effective use in a research and development context.

Chemical and Physical Properties

GR127935 is chemically identified as N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.[3]

PropertyValueReference
IUPAC Name N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxamide hydrochloride[2]
Molecular Formula C29H31N5O3.HCl[3]
Molecular Weight 534.06 g/mol [3]
CAS Number 148642-42-6[2]
Purity ≥98% (HPLC)[3]
Solubility Soluble in water (up to 100 mM)[3]

Pharmacology

Mechanism of Action

GR127935 functions as a competitive antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon activation by serotonin, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. GR127935 binds to these receptors but does not initiate this signaling cascade; instead, it blocks the binding of serotonin and other agonists, thereby preventing receptor activation.

Binding Affinity and Selectivity

GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors with potent antagonist activity. Its selectivity is a key feature, showing significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[2][4]

Receptor SubtypeSpeciespKi ValueSelectivityReference
5-HT1B Rat8.5High[2]
5-HT1D Guinea Pig8.5High[2]
5-HT1A -->100-fold lower affinity[2]
5-HT2A -7.4>100-fold lower affinity[2][4]
5-HT2C -->100-fold lower affinity[2]
Pharmacodynamic Effects

In preclinical studies, GR127935 has demonstrated several key effects:

  • Modulation of Serotonin Release: By blocking presynaptic 5-HT1B/1D autoreceptors, it can alter the release of serotonin in the brain.[1]

  • Behavioral Models: It has been shown to block the anti-aggressive effects of 5-HT1B agonists.[1] Additionally, it has been observed to reduce drug-seeking behavior in animal models of cocaine addiction.[1][5]

  • Learning and Memory: Studies suggest that blocking 5-HT1B/1D receptors with GR127935 can enhance the consolidation of learning.[6]

Signaling Pathways and Antagonistic Action

The diagrams below illustrate the 5-HT1B/1D receptor signaling pathway and the mechanism of antagonism by GR127935.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1B/1D Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Agonist-mediated 5-HT1B/1D signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1B/1D Receptor G_Protein Gi/o Protein Receptor->G_Protein No Activation AC Adenylyl Cyclase (AC) G_Protein->AC No Inhibition cAMP cAMP (Basal Level) AC->cAMP Basal Activity Serotonin Serotonin (5-HT) Serotonin->Receptor Binding Prevented GR127935 GR127935 GR127935->Receptor Binds & Blocks

Caption: Antagonistic action of GR127935 on 5-HT1B/1D receptors.

Experimental Protocols

Radioligand Binding Assay (for Affinity Determination)

This protocol outlines a method to determine the inhibitory constant (Ki) of GR127935 at the 5-HT1B receptor.

  • Objective: To determine the binding affinity of GR127935 by measuring its ability to displace a specific radioligand from the 5-HT1B receptor.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT1B receptors.

    • Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D radioligand).

    • Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • This compound stock solution and serial dilutions.

    • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of GR127935 in assay buffer.

    • Assay Setup: In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [3H]-GR125743 (at a concentration near its Kd), and cell membranes.

      • Non-specific Binding: Assay buffer, [3H]-GR125743, cell membranes, and 10 µM 5-HT.

      • Displacement: Assay buffer, [3H]-GR125743, cell membranes, and varying concentrations of GR127935.

    • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of GR127935.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of GR127935 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This protocol measures the ability of GR127935 to block agonist-induced inhibition of cAMP production.

  • Objective: To quantify the functional antagonist potency of GR127935.

  • Materials:

    • CHO or HEK293 cells stably expressing human 5-HT1B receptors.

    • Agonist: 5-HT or a selective 5-HT1B agonist (e.g., Sumatriptan).

    • Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • This compound.

    • Cell culture medium, lysis buffer, and a cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

    • Pre-incubation: Replace the medium with assay buffer containing IBMX and varying concentrations of GR127935. Incubate for 20-30 minutes.

    • Stimulation: Add the 5-HT1B agonist (at its EC80 concentration) and Forskolin to all wells (except for the basal control). Incubate for 30 minutes at 37°C.

    • Lysis: Stop the reaction by removing the medium and adding lysis buffer.

    • Detection: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data, setting the cAMP level with Forskolin alone as 100% and the level with Forskolin + agonist as 0%.

    • Plot the normalized response against the log concentration of GR127935.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of GR127935 required to reverse 50% of the agonist's inhibitory effect.

    • The antagonist constant (Kb) can be calculated using the Schild equation.

G start Start: Characterize GR127935 binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP) start->functional_assay data_analysis1 Determine Ki and IC50 (Affinity) binding_assay->data_analysis1 data_analysis2 Determine pA2/Kb and IC50 (Potency) functional_assay->data_analysis2 in_vivo In Vivo / Behavioral Studies data_analysis3 Assess Pharmacodynamic Effects in_vivo->data_analysis3 data_analysis1->in_vivo data_analysis2->in_vivo conclusion Conclusion: Pharmacological Profile Established data_analysis3->conclusion

Caption: Experimental workflow for characterizing a 5-HT antagonist.

Conclusion

This compound is a cornerstone pharmacological tool for the study of 5-HT1B and 5-HT1D receptors. Its high potency and selectivity allow for precise investigation into the roles of these receptors in the central nervous system and periphery. The data and protocols presented in this guide offer a framework for its application in research, from fundamental binding studies to complex functional and behavioral assays, ultimately aiding in the broader understanding of serotonergic systems and the development of novel therapeutics.

References

GR127935 Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Developed by GlaxoWellcome (now GlaxoSmithKline), it has served as a critical research tool for elucidating the physiological roles of these receptors, particularly in the central nervous system. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its biological activities. While it showed promise in preclinical models for conditions such as depression and anxiety, its development for clinical use was not pursued. This guide consolidates key technical information to support ongoing research and drug discovery efforts targeting the 5-HT1B and 5-HT1D receptors.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of a wide array of physiological processes, and its dysregulation is implicated in numerous psychiatric and neurological disorders. The 5-HT1B and 5-HT1D receptor subtypes, which are highly homologous, are of particular interest as they function as terminal autoreceptors, regulating the release of serotonin and other neurotransmitters. The development of selective antagonists for these receptors has been a crucial step in understanding their function. This compound emerged from these efforts as a highly potent and selective tool, enabling detailed investigation of the 5-HT1B/1D receptor system.

Discovery and Development

The development of GR127935 was part of a broader effort by GlaxoWellcome to create selective ligands for serotonin receptor subtypes. The research aimed to build upon the understanding of the role of 5-HT1B/1D receptors in migraine, following the success of the 5-HT1B/1D agonist sumatriptan. The hypothesis was that antagonists of these receptors could have therapeutic potential in other CNS disorders, such as depression and anxiety, by enhancing serotonergic neurotransmission. While GR127935 demonstrated significant preclinical efficacy in various models, its progression into extensive clinical trials appears to have been discontinued. The precise reasons for this are not publicly documented, which is not uncommon in the pharmaceutical industry for compounds that do not advance.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the formation of the biphenyl (B1667301) core, construction of the oxadiazole moiety, and final amide coupling, followed by salt formation.

Synthesis Workflow

Synthesis Workflow A Starting Materials B Biphenyl Core Formation (e.g., Suzuki Coupling) A->B C Oxadiazole Ring Construction A->C D Amide Bond Formation B->D C->D E Final Compound (Free Base) D->E F Salt Formation (HCl) E->F G This compound F->G

Caption: A generalized workflow for the chemical synthesis of this compound.

A detailed synthetic route is often proprietary and found within patent literature. The general approach involves the coupling of a substituted phenylboronic acid with a substituted halobenzene to form the central biphenyl structure. The 1,2,4-oxadiazole (B8745197) ring is typically constructed from an amidoxime (B1450833) and an acylating agent. The final key step is the amidation reaction, coupling the biphenyl carboxylic acid derivative with the substituted aniline (B41778) moiety, followed by conversion to the hydrochloride salt for improved solubility and stability.

Pharmacological Profile

GR127935 is characterized by its high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.

Binding Affinity

The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays.

Receptor SubtypepKiSpeciesReference
5-HT1B8.5Rat[1]
5-HT1D8.5Guinea Pig[1]
5-HT1A< 6.5-[1]
5-HT2A< 6.5-[1]
5-HT2C< 6.5-[1]

Table 1: Binding affinities (pKi) of this compound for various serotonin receptors.

Functional Activity

In functional assays, GR127935 acts as a potent antagonist at both 5-HT1B and 5-HT1D receptors. It effectively blocks the effects of 5-HT1B/1D receptor agonists. For instance, it has been shown to antagonize the inhibitory effects of 5-HT1B/1D agonists on neurotransmitter release in various brain regions.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.

Experimental Workflow

Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing 5-HT1B/1D receptors) B Incubate Membranes with Radioligand (e.g., [3H]GR125743) and varying concentrations of GR127935 A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: A typical workflow for a radioligand binding assay to determine receptor affinity.

Detailed Methodology:

  • Membrane Preparation: Cell lines stably expressing the human 5-HT1B or 5-HT1D receptor are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a range of concentrations of this compound (or vehicle for total binding), a fixed concentration of a suitable radioligand (e.g., [3H]GR125743), and the membrane preparation. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 5-HT).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of GR127935 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a general method for assessing the effect of GR127935 on extracellular serotonin levels in the brain of freely moving animals, such as guinea pigs.

Experimental Workflow

In Vivo Microdialysis Workflow A Surgical Implantation of Microdialysis Probe B Baseline Sample Collection A->B C Systemic Administration of This compound B->C D Post-dosing Sample Collection C->D E Neurotransmitter Quantification (HPLC-ECD) D->E

Caption: A standard workflow for in vivo microdialysis experiments.

Detailed Methodology:

  • Surgical Procedure: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery for a specified period.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.

  • Post-Dosing Collection: Dialysate samples continue to be collected for several hours following drug administration.

  • Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The results are typically expressed as a percentage change from the baseline levels.

Signaling Pathways

As an antagonist, GR127935 blocks the downstream signaling initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

5-HT1B/1D Receptor Signaling Pathway

5-HT1B_1D_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT1B/1D Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits serotonin Serotonin serotonin->receptor gr127935 GR127935 gr127935->receptor Blocks camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Effects (e.g., decreased neurotransmitter release) pka->downstream Leads to

Caption: The signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of GR127935.

Activation of 5-HT1B/1D receptors by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and ultimately modulates downstream cellular processes, including the inhibition of neurotransmitter release from the presynaptic terminal. By blocking this receptor, GR127935 prevents these inhibitory effects, thereby leading to an increase in neurotransmitter release.

Preclinical Safety and Toxicology

Comprehensive public data on the preclinical safety and toxicology of this compound is limited, which is typical for compounds that do not advance to later stages of clinical development. Standard preclinical toxicology packages for a new chemical entity would include assessments of acute and repeat-dose toxicity in at least two species (one rodent, one non-rodent), safety pharmacology studies to evaluate effects on major organ systems (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays. The lack of publicly available data suggests that either such studies were not conducted extensively, or the results did not support further development.

Clinical Trials

A thorough search of clinical trial registries (such as ClinicalTrials.gov) does not reveal any registered clinical trials specifically for GR127935. This indicates that the compound likely did not proceed to human testing, or if it did, it was in very early, non-registrational studies that were not publicly disclosed. The decision to halt the development of a compound at the preclinical or very early clinical stage can be due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, evidence of toxicity, lack of efficacy in relevant models, or strategic business decisions.

Conclusion

This compound remains a valuable pharmacological tool for the study of 5-HT1B and 5-HT1D receptors. Its high potency and selectivity have allowed for a more precise understanding of the role of these receptors in regulating serotonergic and other neurotransmitter systems. While its own path to clinical application was not realized, the knowledge gained from its use in preclinical research continues to inform the development of new therapeutic agents targeting the serotonin system for a variety of CNS disorders. This technical guide serves as a consolidated resource for researchers utilizing or investigating this important compound.

References

GR127935 Hydrochloride: A Comprehensive Technical Guide to its Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GR127935 hydrochloride, a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. This document details its binding affinity, experimental protocols for its characterization, and the associated signaling pathways.

Core Compound Profile

This compound is a highly selective antagonist of the 5-HT1B and 5-HT1D receptors, making it a valuable tool for research into the physiological and pathological roles of these receptors. Its selectivity is a key feature, with over 100-fold greater affinity for 5-HT1B/1D receptors compared to other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: Binding Affinity (pKi) of this compound at Serotonin Receptors

Receptor SubtypeSpecies/Cell LinepKiReference
5-HT1BRat8.5[1]
5-HT1DGuinea Pig8.5[1]

Table 2: Functional Antagonist Activity (pA2) of this compound

Receptor SubtypeCell LineAssay TypepA2Reference
Human 5-HT1DαCHOcAMP Accumulation8.6[2]
Human 5-HT1DβCHOcAMP Accumulation9.7[2]
Human 5-HT1DαCHO[35S]GTPγS Binding8.5[2]
Human 5-HT1DβCHO[35S]GTPγS Binding9.1[2]

Table 3: Partial Agonist Activity (pEC50) of this compound

Receptor SubtypeCell LineAssay TypepEC50Emax (% of control)Reference
Human 5-HT1DαCHO[35S]GTPγS Binding8.629[2]
Human 5-HT1DβCHO[35S]GTPγS Binding9.731[2]

Signaling Pathways

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

G_protein_signaling receptor 5-HT1B/1D Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein ac Adenylyl Cyclase g_protein->ac Gαi inhibits agonist Agonist agonist->receptor atp ATP camp cAMP atp->camp inhibited by Gαi pka PKA camp->pka response Cellular Response pka->response

5-HT1B/1D Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

radioligand_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes (e.g., from CHO cells expressing 5-HT1B/1D receptors) incubate Incubate: - Membranes - Radioligand - GR127935 (e.g., 60 min at 25°C) prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [3H]-5-CT) prep_radioligand->incubate prep_compound Prepare GR127935 (serial dilutions) prep_compound->incubate filter Rapid Filtration (e.g., over GF/B filters) to separate bound and free radioligand incubate->filter wash Wash Filters (with ice-cold buffer) filter->wash count Scintillation Counting (measure radioactivity) wash->count analyze Data Analysis (calculate IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: A tritiated ligand with high affinity for the receptor, such as [3H]-5-carboxamidotryptamine ([3H]-5-CT), is commonly used.

    • Test Compound: this compound is serially diluted to a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.

  • Incubation: The membranes, radioligand (at a concentration close to its Kd), and the test compound (or vehicle/non-specific control) are incubated in a final volume (e.g., 250 µL) in a 96-well plate. Incubation is typically carried out at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of GR127935 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.

  • Assay Components:

    • [35S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.

    • GDP: Guanosine diphosphate (B83284) is included to facilitate the exchange for [35S]GTPγS upon receptor activation.

    • Test Compound: this compound is added to assess its antagonist properties against a known agonist.

    • Agonist: A known 5-HT1B/1D receptor agonist (e.g., 5-HT) is used to stimulate G-protein activation.

  • Incubation: Membranes are pre-incubated with the test compound (GR127935) before the addition of the agonist. Following agonist addition, [35S]GTPγS is added, and the mixture is incubated (e.g., for 60 minutes at 30°C) to allow for G-protein activation and radiolabel binding.

  • Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.

  • Data Analysis: To determine the antagonist potency (pA2), concentration-response curves for the agonist are generated in the presence of various concentrations of GR127935. The rightward shift of the agonist dose-response curve is then analyzed using a Schild plot.

cAMP Accumulation Assay

This functional assay measures the downstream effect of 5-HT1B/1D receptor activation on the intracellular second messenger, cAMP. As these receptors are Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Methodology:

  • Cell Culture: Whole cells expressing the 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Adenylyl cyclase is then stimulated with forskolin (B1673556) to produce a measurable baseline level of cAMP.

    • Cells are incubated with a known 5-HT1B/1D agonist in the presence and absence of various concentrations of GR127935.

  • Detection: The intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis: The ability of GR127935 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The antagonist potency (pA2) is determined by Schild analysis of the agonist concentration-response curves in the presence of the antagonist.

References

GR127935 Hydrochloride: A Comprehensive Selectivity Profile Over 5-HT Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptor subtypes. This technical guide provides an in-depth analysis of its selectivity profile across a range of 5-hydroxytryptamine (5-HT) receptors. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of this compound is demonstrated through its binding affinity (Ki) and functional antagonist potency (KB or pA2) at various 5-HT receptor subtypes. The following tables summarize the available quantitative data, providing a clear comparison of its activity across the 5-HT receptor family.

Table 1: Binding Affinity (Ki) of GR127935 at Human 5-HT Receptor Subtypes
Receptor SubtypepKiKi (nM)Assay TypeRadioligandCell LineSource
5-HT1A ~6.0~1000Radioligand Binding[³H]8-OH-DPAT-[1]
5-HT1B 8.62.5Radioligand Binding[³H]SerotoninCHO cells[1]
5-HT1D 9.01.0Radioligand Binding[³H]SerotoninCHO cells[1]
5-HT1E 5.43981Radioligand Binding[³H]Serotonin-[1]
5-HT1F 6.4398Radioligand Binding[³H]Serotonin-[1]
5-HT2A 7.439.8Radioligand Binding--[2]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of GR127935 at 5-HT Receptor Subtypes
Receptor SubtypePotency (KB in nM)Functional AssayAgonistCell LineSource
5-HT1A Weak and partial antagonist at 10 µMcAMP Formation Inhibition5-HTHeLa cells[3]
5-HT1B (opossum)Partial and less pronounced antagonism at 1 µMcAMP Formation Inhibition5-HTOK cells[3]
5-HT1Dα (human)Partial and less pronounced antagonism at 1 µMcAMP Formation Inhibition5-HTCHO-K1 cells[3]
5-HT1Dβ (human)1.3cAMP Formation Inhibition5-HTCHO-K1 cells[3]
5-HT2A Moderate blocking property at high dosesIn vivo pressor responseDOI-[2]
5-HT3 No significant interactionIn vivo von Bezold-Jarisch reflex5-HT-[2]
5-HT4 No significant interactionIn vivo pig tachycardia5-HT-[2]
5-HT7 No significant interactionIn vivo cat tachycardia5-HT[2]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of GR127935 for a specific 5-HT receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]-Serotonin for 5-HT1B/1D receptors).

  • This compound: Stock solution of known concentration.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 4 mM CaCl₂).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM serotonin).

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and homogenize in ice-cold incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Incubation buffer.

    • Varying concentrations of this compound.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • For total binding wells, add vehicle instead of GR127935.

    • For non-specific binding wells, add the non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the GR127935 concentration. Determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (KB) of GR127935 at Gi/o-coupled 5-HT receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cells: CHO-K1 or other suitable cells stably expressing the human Gi/o-coupled 5-HT receptor of interest.

  • Assay Medium: Typically a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • 5-HT Agonist: A known agonist for the receptor of interest (e.g., 5-HT).

  • This compound: Stock solution of known concentration.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.

  • Pre-incubation with Antagonist: Wash the cells with assay medium and then pre-incubate them with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the 5-HT agonist along with a fixed concentration of forskolin to all wells. The forskolin concentration should be chosen to elicit a submaximal stimulation of cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of GR127935. The antagonist potency (KB) can be calculated using the Schild equation, which relates the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) to the antagonist concentration.

Mandatory Visualizations

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 5-HT (Agonist) Receptor 5-HT1B/1D Receptor Ligand->Receptor Binds to G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Leads to GR127935 GR127935 (Antagonist) GR127935->Receptor Blocks

Caption: 5-HT1B/1D Receptor Signaling Pathway and GR127935 Antagonism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with 5-HT Receptor incubation Incubate Membranes with Radioligand and GR127935 prep_membranes->incubation prep_ligands Prepare Radioligand and GR127935 Solutions prep_ligands->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioligand filtration->counting calc_binding Calculate Specific Binding counting->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve calc_ki Calculate Ki Value gen_curve->calc_ki logical_relationship start High Binding Affinity? high_affinity High Affinity for 5-HT1B/1D Receptors start->high_affinity Yes low_affinity Low Affinity for other 5-HT Receptor Subtypes start->low_affinity Yes selective Selective 5-HT1B/1D Antagonist high_affinity->selective low_affinity->selective

References

An In-depth Technical Guide on the Pharmacological Characterization of GR127935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Its high affinity for these receptor subtypes has established it as a critical pharmacological tool for investigating the physiological and pathological roles of 5-HT1B/1D receptors. These receptors are implicated in a variety of processes, including the regulation of serotonin release, cerebral vasoconstriction, and nociceptive neurotransmission.[3][4] Consequently, GR127935 has been instrumental in preclinical research for conditions such as migraine, depression, and anxiety.[4][5] This guide provides a comprehensive overview of the pharmacological properties of GR127935, detailing its binding profile, functional activity, and the experimental protocols used for its characterization.

Receptor Binding Affinity

GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with remarkable selectivity over other serotonin receptor subtypes and different neurotransmitter receptors.[1] The binding affinity is typically quantified by the inhibition constant (Ki) or its negative logarithm (pKi), determined through radioligand binding assays.

Table 1: Receptor Binding Profile of GR127935

Receptor Subtype Species/Tissue pKi Value Selectivity Notes
5-HT1B Rat 8.5[1] >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1]
5-HT1D Guinea Pig 8.5[1] High selectivity against other receptor types.[1]

| 5-HT2A | - | 7.4[6] | Possesses moderate 5-HT2A receptor blocking properties.[6] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of GR127935 for 5-HT1B/1D receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected CHO cells or specific brain regions).

  • A high-affinity radioligand for the target receptor (e.g., [3H]5-HT or [125I]iodocyanopindolol).[7]

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (GR127935).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of GR127935 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Components (Reach Equilibrium) Membranes->Incubation Radioligand Radioligand (e.g., [3H]5-HT) Radioligand->Incubation GR127935 GR127935 (Varying Conc.) GR127935->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Eq.) IC50->Ki

Workflow for a competitive radioligand binding assay.

Functional Activity

While initially characterized as a silent antagonist, further studies have revealed that GR127935 can act as a partial agonist at human 5-HT1Dα and 5-HT1Dβ receptors, particularly in systems with high receptor expression.[9][10] Its functional activity is often assessed using GTPγS binding assays or by measuring its effect on second messenger systems like cyclic AMP (cAMP).

Table 2: Functional Activity Profile of GR127935

Receptor Subtype Assay Type Activity pA2 / pEC50 Emax (% of 5-HT)
Human 5-HT1Dα GTPγS Binding Partial Agonist / Antagonist pEC50: 8.6 / pA2: 8.5[9] 29%[9]
Human 5-HT1Dβ GTPγS Binding Partial Agonist / Antagonist pEC50: 9.7 / pA2: 9.1[9] 31%[9]
Human 5-HT1Dβ cAMP Inhibition Silent Antagonist KB: 1.3 nM[11] No agonist activity observed.[11]
Rabbit Saphenous Vein Contraction Antagonist Apparent pA2: 9.4[10] -

| Guinea Pig Jugular Vein | Relaxation | Antagonist | Apparent pA2: 10[10] | - |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures G-protein activation following receptor stimulation and is a direct measure of receptor functionality.

Objective: To determine the potency (EC50) and efficacy (Emax) of GR127935 at 5-HT1B/1D receptors.

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.[12]

  • Incubation: Incubate membranes with GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and varying concentrations of GR127935.[13]

  • Stimulation: Agonist or partial agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is stopped, and membranes are collected by rapid filtration.[13]

  • Quantification: Radioactivity bound to the filters, representing activated G-proteins, is measured.[13]

  • Data Analysis: Data are plotted to generate concentration-response curves, from which pEC50 and Emax values are derived. To determine antagonist potency (pA2), the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of GR127935.

Signaling Pathways

5-HT1B and 5-HT1D receptors are members of the Gi/o-coupled receptor family.[14] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15] This primary signaling cascade can influence various downstream effectors, including ion channels and the MAPK pathway, ultimately modulating neurotransmitter release.[14][15]

Visualization of 5-HT1B/1D Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR127935 GR127935 (Antagonist) Receptor 5-HT1B/1D Receptor GR127935->Receptor Serotonin 5-HT (Agonist) Serotonin->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK Pathway G_Protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release PKA->Neurotransmitter

Canonical signaling pathway of Gi/o-coupled 5-HT1B/1D receptors.

In Vivo Characterization

In vivo studies are crucial for understanding the physiological effects of GR127935. These studies often involve animal models to assess its impact on behavior, neurotransmitter levels, and physiological responses.

Key Findings from In Vivo Studies:

  • Neurotransmitter Release: As an antagonist of presynaptic 5-HT1B/1D autoreceptors, GR127935 is expected to increase serotonin release.[16] However, results have been mixed. Some studies show it increases 5-HT metabolism, while others report no significant effect on extracellular 5-HT levels when administered alone.[17][18] Its effect is more pronounced when co-administered with a serotonin reuptake inhibitor like paroxetine.[18]

  • Behavioral Effects: In animal models of learning, GR127935 has been shown to increase the consolidation of learning, suggesting a role for 5-HT1B/1D receptors in cognitive processes.[19] It also blocks the anti-aggressive effects of 5-HT1B agonists.[2]

  • Cardiovascular Effects: GR127935 potently antagonizes the hypotensive and carotid blood flow decreases induced by the 5-HT1-like receptor agonist sumatriptan.[6]

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1B/1D receptor antagonist. Its profile, defined by high binding affinity and complex functional activity (ranging from silent antagonism to partial agonism depending on the system), makes it an invaluable tool for neuropharmacology research.[9][11] The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the study of the serotonergic system and the development of novel therapeutics targeting 5-HT1B/1D receptors.

References

GR127935 Hydrochloride: An In-Depth Technical Guide on its Role in Serotonin Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GR127935 hydrochloride, a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. The document details its chemical properties, mechanism of action, and its modulatory role in serotonergic neurotransmission. A thorough compilation of its binding affinity and functional potency at various receptors is presented in tabular format for easy reference. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals involved in neuroscience and drug development, offering a deep dive into the pharmacological profile of this compound and its utility as a research tool.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7). The 5-HT1 receptor subfamily includes the 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway. These receptors are of significant interest as they function as both autoreceptors on presynaptic serotonin neurons, regulating serotonin synthesis and release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors. Its high affinity and selectivity for these receptors make it an ideal probe for in vitro and in vivo studies. This guide aims to provide a detailed technical overview of this compound, its interaction with the serotonin system, and methodologies for its investigation.

Chemical Properties of this compound

This compound is the hydrochloride salt of GR127935. Its key chemical identifiers and properties are summarized in the table below.

PropertyValue
IUPAC Name N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
CAS Number 148642-42-6[1][2]
Chemical Formula C₂₉H₃₁N₅O₃ · HCl[1][2]
Molecular Weight 534.06 g/mol (hydrochloride salt)[2][3]
Appearance Off-white solid[1]
Solubility Soluble in water[1][3]

Pharmacological Profile

Mechanism of Action

GR127935 acts as a potent and selective competitive antagonist at 5-HT1B and 5-HT1D receptors. By blocking these receptors, it inhibits the effects of endogenous serotonin and other 5-HT1B/1D receptor agonists. The 5-HT1B and 5-HT1D receptors are negatively coupled to adenylyl cyclase through Gi/o proteins.[3] Their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] GR127935, as an antagonist, prevents this signaling cascade. Furthermore, these receptors are involved in the modulation of ion channels and the mitogen-activated protein kinase (MAPK) pathway.[3]

Binding Affinity and Selectivity

GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with pKi values typically in the nanomolar range. It displays significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.

Table 1: Binding Affinity (pKi) of this compound at Various Receptors

Receptor SubtypeSpeciespKi (mean)Notes
5-HT1B Rat8.5High affinity.
5-HT1D Guinea Pig8.5High affinity.
5-HT1A Human<6.5Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT1A.
5-HT2A Human<6.5Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT2A.
5-HT2C Human<6.5Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT2C.
Functional Potency

The antagonist potency of GR127935 has been characterized in various functional assays. These studies confirm its ability to block agonist-induced responses mediated by 5-HT1B and 5-HT1D receptors.

Table 2: Functional Antagonist Potency of this compound

Receptor SubtypeAssay TypeAgonist ChallengedCell/Tissue PreparationPotency (pA₂ or pKb)
5-HT1Dβ cAMP Formation Inhibition5-HTCHO-K1 cells expressing human 5-HT1Dβ receptors8.9 (pKb)
5-HT1Dα cAMP Formation Inhibition5-HTCHO-K1 cells expressing human 5-HT1Dα receptorsPartial antagonist
5-HT1B GTPγS Binding5-CTRat C6-glial cells expressing human 5-HT1B receptorsPartial agonist
5-HT1D GTPγS Binding5-CTRat C6-glial cells expressing human 5-HT1D receptorsPartial agonist

Note: In some assay systems, particularly GTPγS binding assays, GR127935 has been observed to exhibit partial agonist activity, especially at the 5-HT1D receptor.

Role in Serotonin Neurotransmission

As an antagonist of presynaptic 5-HT1B/1D autoreceptors, GR127935 can modulate the synthesis and release of serotonin. By blocking the inhibitory feedback mechanism mediated by these autoreceptors, GR127935 can lead to an increase in the extracellular concentration of serotonin in various brain regions. This effect is often more pronounced when administered in combination with a serotonin reuptake inhibitor.

In vivo microdialysis studies in animals have demonstrated that local administration of GR127935 into specific brain regions, such as the frontal cortex, can increase extracellular serotonin levels. This highlights its role in the tonic regulation of serotonergic activity.

Signaling Pathways

The 5-HT1B and 5-HT1D receptors primarily signal through the Gi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins. Additionally, these receptors have been shown to activate the MAPK/ERK signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gαi/oβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits (Gαi/o) mapk_pathway MAPK/ERK Pathway g_protein->mapk_pathway Modulates (Gβγ) camp cAMP ac->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Binds gr127935 GR127935 (Antagonist) gr127935->receptor Blocks atp ATP atp->ac pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response mapk_pathway->cellular_response

5-HT1B/1D Receptor Signaling Pathway

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of GR127935 for 5-HT1B or 5-HT1D receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-GR125743 for 5-HT1B/1D)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • 96-well plates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • GR127935 solution or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of GR127935 - Radioligand solution - Cell membranes start->prepare_reagents plate_setup Set up 96-well plate: - Add buffer, GR127935/vehicle,  radioligand, and membranes prepare_reagents->plate_setup incubation Incubate to reach equilibrium (e.g., 60 min at RT) plate_setup->incubation filtration Rapidly filter through filter mats incubation->filtration washing Wash filters with ice-cold buffer filtration->washing drying_counting Dry filters and count radioactivity washing->drying_counting data_analysis Analyze data to determine IC50 and Ki values drying_counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
In Vitro Functional Assay: cAMP Measurement

This protocol describes a method to assess the antagonist effect of GR127935 on agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells)

  • This compound

  • 5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the 5-HT1B/1D receptor agonist in the presence of forskolin. The agonist concentration should be at or near its EC₈₀ for cAMP inhibition.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP levels against the concentration of GR127935 to determine its IC₅₀ for the antagonism of the agonist effect. A Schild analysis can be performed to determine the pA₂ value.

In Vivo Microdialysis

This protocol provides a general framework for an in vivo microdialysis experiment to measure the effect of GR127935 on extracellular serotonin levels in a specific brain region of a freely moving animal.

Materials:

  • Animal model (e.g., rat or mouse)

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Surgical instruments

  • Dental cement

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD) for serotonin analysis

Procedure:

  • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

  • Drug Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline and plot the time course of the effect.

microdialysis_workflow start Start surgery Stereotaxic Surgery: Implant guide cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert microdialysis probe and begin aCSF perfusion recovery->probe_insertion equilibration Equilibration Period probe_insertion->equilibration baseline Collect baseline dialysate samples equilibration->baseline drug_admin Administer GR127935 baseline->drug_admin post_drug_collection Collect post-drug dialysate samples drug_admin->post_drug_collection hplc_analysis Analyze serotonin levels using HPLC-ECD post_drug_collection->hplc_analysis data_analysis Analyze and plot data hplc_analysis->data_analysis end End data_analysis->end

In Vivo Microdialysis Workflow

Conclusion

This compound is a powerful and selective tool for investigating the role of 5-HT1B and 5-HT1D receptors in the central nervous system. Its well-characterized pharmacological profile, including its high binding affinity and potent antagonist activity, makes it an invaluable ligand for a wide range of in vitro and in vivo studies. This technical guide has provided a comprehensive summary of its chemical properties, mechanism of action, and effects on serotonin neurotransmission, along with detailed experimental protocols and visual representations of key processes. It is hoped that this resource will aid researchers in designing and executing robust experiments to further unravel the complex functions of the serotonergic system and the therapeutic potential of targeting 5-HT1B/1D receptors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GR127935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Data Presentation

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Receptor Binding Affinity and Selectivity of GR127935

ReceptorSpeciespKi
5-HT1BRat8.5
5-HT1DGuinea Pig8.5
5-HT1A->100-fold lower affinity
5-HT2A->100-fold lower affinity
5-HT2C->100-fold lower affinity

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

ParameterAnimal ModelRoute of AdministrationValue
Cmax (Maximum Concentration)Data Not Available--
Tmax (Time to Maximum Concentration)Data Not Available--
Half-life (t1/2)Data Not Available--
BioavailabilityData Not Available--

Table 3: Exemplary In Vivo Studies with this compound

Animal ModelRoute of AdministrationDose RangeObserved EffectReference Study
Guinea PigIntravenous (i.v.)0.002 - 20,000 µg/kgInvestigation of dorsal raphe cell firing.[1]Sprouse et al. (1997)
RatIntraperitoneal (i.p.)10 mg/kgIncreased consolidation of learning.Meneses (1998)
RatIntravenous (i.v.)1 - 5 mg/kgNo significant effect on extracellular 5-HT when administered alone.[2]Gobert et al. (1997)
MouseNot SpecifiedNot SpecifiedAttenuation of the behavioral effects of a 5-HT1A/B agonist.O'Neill et al. (1996)

Signaling Pathway

This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the inhibitory G protein, Gαi/o. Upon activation by serotonin (B10506), these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway. By blocking these receptors, GR127935 prevents the downstream signaling cascade initiated by serotonin binding.

5-HT1B/1D Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR127935 GR127935 Hydrochloride Receptor 5-HT1B/1D Receptor GR127935->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neurotransmitter release) PKA->Response MAPK->Response

Caption: Simplified signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of this compound.

Experimental Protocols

The following are detailed, synthesized protocols for in vivo microdialysis and electrophysiology studies with this compound, based on established methodologies.

In Vivo Microdialysis Protocol in Rats

Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., serotonin) in a specific brain region.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle: Sterile 0.9% saline

  • Anesthetic: Isoflurane or a ketamine/xylazine cocktail

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) and guide cannulae

  • Microinfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2, buffered to pH 7.4

  • HPLC-ECD system for neurotransmitter analysis

Procedure:

  • Animal Surgery and Cannula Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).

    • Implant a guide cannula stereotaxically and secure it with dental cement.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Prepare a stock solution of this compound in sterile saline.

    • Administer this compound via the desired route (e.g., i.p. injection of 1-10 mg/kg).

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate for neurotransmitter content using HPLC-ECD.

    • Quantify the neurotransmitter levels and express the data as a percentage of the baseline.

In Vivo Electrophysiology Protocol in Guinea Pigs

Objective: To investigate the effect of this compound on the firing rate of neurons in a specific brain region (e.g., dorsal raphe nucleus).

Materials:

  • Adult male guinea pigs (e.g., Dunkin-Hartley)

  • This compound

  • Vehicle: Sterile 0.9% saline

  • Anesthetic: Urethane or other suitable anesthetic

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • Intravenous catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig and place it in the stereotaxic frame.

    • Insert an intravenous catheter for drug administration.

    • Perform a craniotomy to expose the target brain area.

  • Electrophysiological Recording:

    • Slowly lower a recording microelectrode into the target brain region to isolate single-unit neuronal activity.

    • Record the baseline firing rate of a spontaneously active neuron for a stable period (e.g., 5-10 minutes).

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer a bolus i.v. injection of this compound at the desired dose (e.g., 20 µg/kg).[1]

    • Record the neuronal firing rate continuously before, during, and after drug administration.

  • Data Analysis:

    • Analyze the change in neuronal firing rate following drug administration.

    • Express the data as a change in firing frequency (Hz) or as a percentage of the baseline firing rate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (e.g., 1 week) Surgery Stereotaxic Surgery (Cannula/Electrode Implantation) Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe/Electrode Insertion Baseline Baseline Measurement (e.g., 60-120 min) Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Admin Post-Administration Measurement (e.g., 2-3 hours) Drug_Admin->Post_Admin Data_Analysis Data Analysis (e.g., HPLC, Spike Sorting) Histology Histological Verification of Probe/Electrode Placement Data_Analysis->Histology

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes: GR127935 Hydrochloride in Rat Models of Migraine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are critical in the pathophysiology of migraine. They are the primary targets for the triptan class of drugs, which are 5-HT1B/1D receptor agonists used for the acute treatment of migraine. In preclinical research, GR127935 serves as an invaluable pharmacological tool to investigate the role of the 5-HT1B/1D signaling pathway in migraine-like pain and associated symptoms. By selectively blocking these receptors, researchers can elucidate the mechanisms of action of novel therapeutics, validate animal models, and probe the endogenous serotonergic system's contribution to trigeminal nociception.

These application notes provide an overview of the use of GR127935 in common rat models of migraine, summarizing dosages and experimental designs to facilitate future research.

Mechanism of Action in Migraine Models

The trigeminal vascular system is central to migraine pathology. Activation of trigeminal nerves leads to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), causing vasodilation and neurogenic inflammation of dural blood vessels, which is perceived as pain. Serotonin (5-HT) modulates this system via 5-HT1B and 5-HT1D receptors:

  • 5-HT1B Receptors: Located on the smooth muscle of cranial blood vessels, their activation leads to vasoconstriction.

  • 5-HT1D Receptors: Primarily found presynaptically on trigeminal nerve terminals, their activation inhibits the release of CGRP and other pro-inflammatory neuropeptides.

GR127935, as an antagonist, blocks these effects. Its administration is expected to inhibit the therapeutic actions of 5-HT1B/1D agonists (like sumatriptan) or to reveal the baseline activity of the endogenous serotonin system in a given migraine model.

Data Summary: this compound Dosage

The following table summarizes dosages of GR127935 used in various experimental contexts in rats. Note that specific studies using GR127935 to directly treat migraine-like symptoms are limited; it is more commonly used as a selective antagonist to confirm the 5-HT1B/1D-mediated effects of other compounds.

Experimental Context Rat Strain Dosage Route of Administration Key Finding/Application Reference
Learning & Memory ConsolidationWistar10 mg/kgIntraperitoneal (i.p.)Increased consolidation of learning, demonstrating CNS activity.[2]
Cardiovascular (Hypotension Model)Not Specified1 mg/kgIntravenous (i.v.)Used in combination with other antagonists to characterize a 5-CT-induced hypotensive mechanism.[3]

Note: While these studies do not directly assess migraine endpoints, they establish effective doses of GR127935 for achieving significant central nervous system and systemic 5-HT1B/1D receptor blockade in rats.

Experimental Protocols

Nitroglycerin (NTG)-Induced Migraine Model

The systemic administration of nitroglycerin (NTG), a nitric oxide donor, is a reliable method for inducing migraine-like pain and allodynia in rats.[4][5] This model is used to test the efficacy of acute migraine treatments.

Objective: To use GR127935 to determine if the therapeutic effect of a test compound is mediated through 5-HT1B/1D receptors in the NTG model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol)[6]

  • This compound, dissolved in sterile saline or vehicle

  • Test compound (e.g., a 5-HT1B/1D agonist like sumatriptan)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Acclimatization: Allow rats to acclimate to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Testing: Measure baseline periorbital and/or hind paw mechanical withdrawal thresholds using von Frey filaments.

  • Drug Administration (Antagonist): Administer GR127935 (e.g., 1-10 mg/kg, i.p.) or its vehicle. The timing should be selected based on the known pharmacokinetics to ensure peak receptor occupancy coincides with the administration of the agonist. A 30-minute pretreatment time is common.

  • Drug Administration (Agonist/Test Compound): Administer the test compound or its vehicle.

  • Migraine Induction: 30 minutes after the test compound administration, induce migraine-like symptoms by injecting NTG (10 mg/kg, i.p.).[6]

  • Post-NTG Behavioral Testing: Assess mechanical withdrawal thresholds at multiple time points after NTG injection (e.g., 60, 90, 120, and 240 minutes).[6]

  • Data Analysis: Compare the withdrawal thresholds between groups. If the test compound's ability to prevent NTG-induced hyperalgesia is reversed by GR127935, it suggests the effect is mediated by 5-HT1B/1D receptors.

Dural Stimulation Model

This model involves the direct chemical or electrical stimulation of the dura mater, mimicking the activation of trigeminal afferents that occurs in migraine.[7][8][9]

Objective: To investigate the role of 5-HT1B/1D receptors in modulating nociceptive signals originating from the dura mater.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with surgically implanted dural cannula

  • Inflammatory Soup (IS) solution (containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2) or other chemical irritant[10]

  • This compound solution

  • Anesthetic (e.g., isoflurane) for cannula implantation surgery

  • Von Frey filaments

Procedure:

  • Surgical Preparation: Under anesthesia, surgically implant a guide cannula over the dura mater and allow for a recovery period of at least 5-7 days.

  • Baseline Testing: Establish stable baseline mechanical withdrawal thresholds in awake, freely moving rats.

  • Drug Administration: Administer GR127935 or vehicle (i.p. or i.v.).

  • Dural Stimulation: After the appropriate pretreatment time, infuse a small volume (e.g., 10 µL) of IS onto the dura through the implanted cannula.[10]

  • Behavioral Assessment: Measure periorbital and hind paw withdrawal thresholds at regular intervals (e.g., 30, 60, 120, 180 minutes) post-stimulation.

  • Data Analysis: Analyze the data to determine if GR127935 pretreatment alters the development or severity of IS-induced allodynia.

Visualizations

Signaling Pathway of the Trigeminal System in Migraine

Migraine_Pathway cluster_0 Presynaptic Trigeminal Neuron cluster_1 Synaptic Cleft / Dural Space cluster_2 Postsynaptic Elements TGN Trigeminal Ganglion Neuron Vesicle Vesicles (CGRP, 5-HT) CGRP CGRP Vesicle->CGRP Release Serotonin 5-HT Vesicle->Serotonin Release Receptor_5HT1D 5-HT1D Autoreceptor BloodVessel Dural Blood Vessel CGRP->BloodVessel -> Vasodilation & Inflammation CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds Serotonin->Receptor_5HT1D Binds & Inhibits Further Release Receptor_5HT1B 5-HT1B Receptor Serotonin->Receptor_5HT1B Binds Receptor_5HT1B->BloodVessel -> Vasoconstriction (Triptan Action) TNC Second-Order Neuron (Trigeminal Nucleus Caudalis) Pain Pain Perception TNC->Pain CGRP_Receptor->TNC -> Pain Signal Transmission GR127935 GR127935 (Antagonist) GR127935->Receptor_5HT1D Blocks GR127935->Receptor_5HT1B Blocks

Caption: Role of 5-HT1B/1D receptors and GR127935 in the trigeminal system.

General Experimental Workflow for Migraine Models

Experimental_Workflow A 1. Animal Acclimatization (Handling, Habituation to Test Environment) B 2. Baseline Behavioral Testing (e.g., Von Frey filaments for mechanical threshold) A->B C 3. Group Assignment & Pretreatment (Vehicle, GR127935, Test Compound) B->C D 4. Induction of Migraine Model (e.g., Systemic NTG injection or Dural Stimulation) C->D E 5. Post-Induction Behavioral Assessment (Measure allodynia/hyperalgesia at set time points) D->E F 6. Tissue Collection (Optional) (Trigeminal Nucleus Caudalis, Dura Mater for c-Fos, etc.) E->F G 7. Data Analysis (Compare treatment groups to vehicle/control) E->G F->G

Caption: A typical experimental workflow for testing compounds in rat migraine models.

References

Application Notes and Protocols for GR127935 Hydrochloride in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1] In behavioral neuroscience, it serves as a critical tool for elucidating the role of these receptors in various physiological and pathological processes, including anxiety, depression, and learning and memory. These application notes provide detailed protocols for the administration of this compound and its use in key behavioral assays.

Physicochemical Properties and Solution Preparation

This compound is typically supplied as a solid. For in vivo studies, it is commonly dissolved in a sterile vehicle suitable for parenteral administration.

Protocol for Solution Preparation:

  • Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection is sterile 0.9% saline.

  • Concentration Calculation: Determine the required concentration based on the desired dose (e.g., in mg/kg) and the injection volume. A typical injection volume for mice is 10 ml/kg.[2]

  • Dissolution: Weigh the appropriate amount of this compound and dissolve it in the calculated volume of sterile saline. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Sterilization: If not prepared from sterile components in a sterile environment, the final solution should be filter-sterilized using a 0.22 µm syringe filter before administration.

  • Storage: Prepared solutions should be stored appropriately, typically protected from light, and used within a specified timeframe to ensure stability.

Administration Route

The most common route for administering this compound in rodent behavioral studies is intraperitoneal (i.p.) injection. This route allows for rapid systemic absorption.

Protocol for Intraperitoneal (i.p.) Injection in Mice:

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring a firm but not overly restrictive grip. The animal's head should be tilted slightly downwards.[3]

  • Injection Site: Identify the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other internal organs.[2]

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the identified quadrant.[2]

  • Injection: Gently aspirate to ensure no bodily fluids are drawn into the syringe, then slowly and steadily depress the plunger to administer the solution.

  • Withdrawal: Withdraw the needle smoothly and return the animal to its home cage.

  • Monitoring: Observe the animal for a short period post-injection for any signs of distress.

Key Behavioral Assays

Locomotor Activity

Locomotor activity is a fundamental behavioral measure often assessed to control for potential confounding effects of a compound on motor function or to study its stimulant or depressant properties.

Experimental Protocol for Locomotor Activity Assessment:

  • Habituation: Prior to testing, habituate the animals to the testing room for at least 60 minutes. On testing day, habituate the animals to the locomotor activity chambers for a set period (e.g., 30 minutes) before drug administration.[4]

  • Drug Administration: Administer this compound or vehicle via i.p. injection.

  • Data Collection: Immediately place the animal back into the locomotor activity chamber and record activity for a defined period (e.g., 60 minutes).[5] Activity is typically measured as distance traveled, number of beam breaks, or rearing frequency.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).[5]

Elevated Plus-Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol for the Elevated Plus-Maze:

  • Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[6]

  • Habituation: Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle i.p. at a specified pretreatment time (e.g., 30 minutes) before testing.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.[7]

  • Data Recording: Record the session using a video camera. An automated tracking system or a trained observer can score the time spent in and the number of entries into the open and closed arms.[7]

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general activity.

Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for potential antidepressant effects of novel compounds. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable cylinder of water.

Experimental Protocol for the Forced Swim Test in Mice:

  • Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[8]

  • Drug Administration: Administer this compound or vehicle i.p. at a specified pretreatment time (e.g., 30-60 minutes) before the test.

  • Test Procedure: Gently place the mouse into the water-filled cylinder. The total test duration is typically 6 minutes.[9]

  • Data Scoring: The behavior is typically recorded during the last 4 minutes of the test. A trained observer scores the duration of immobility, which is defined as the lack of all movement except for that necessary to keep the head above water.[9]

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Quantitative Data

Behavioral AssaySpeciesAdministration RouteDose (mg/kg)EffectReference
Locomotor Activity Rat (Wistar-Kyoto Hyperactive)IP3.3 and 10Prevented RU 24969-induced hyperlocomotion[1]
Locomotor Activity Rat (Wistar-Kyoto Hyperactive)IP3.3No effect on D-amphetamine-induced hyperlocomotion[1]

Note: Specific quantitative data for this compound in the elevated plus-maze and forced swim test were not available in the searched literature. The protocols provided are based on general methodologies for these assays.

Visualizations

Signaling Pathways and Experimental Workflows

Behavioral_Study_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A1 Animal Acclimation & Habituation B1 Random Assignment to Treatment Groups (Vehicle, GR127935) A1->B1 A2 This compound Solution Preparation B2 Intraperitoneal (i.p.) Injection A2->B2 B1->B2 B3 Behavioral Assay (e.g., LMA, EPM, FST) B2->B3 C1 Data Collection & Scoring B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

Caption: General Experimental Workflow for Behavioral Studies.

References

Application Notes and Protocols for GR127935 Hydrochloride in Cocaine Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist, in preclinical cocaine addiction research. Detailed protocols for key behavioral and neurochemical experiments are provided to guide researchers in investigating the therapeutic potential of targeting the serotonin (B10506) 1B and 1D receptors for the treatment of cocaine use disorder.

Introduction

Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking and use. The neurobiology of cocaine addiction is complex, with the mesolimbic dopamine (B1211576) system playing a crucial role in the rewarding and reinforcing effects of the drug.[1] Cocaine blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine in brain regions such as the nucleus accumbens (NAc).[2] While the dopamine system is a primary target for understanding addiction, the serotonin (5-HT) system also plays a significant modulatory role.

This compound is a selective antagonist of 5-HT1B and 5-HT1D receptors.[3][4] These receptors are located both presynaptically as autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons, including GABAergic interneurons in the ventral tegmental area (VTA).[5][6] By blocking these receptors, GR127935 can modulate the release of various neurotransmitters, including dopamine, and has shown potential in reducing drug-seeking behavior.[4]

Physicochemical Properties and Receptor Binding Affinity of this compound

A clear understanding of the properties of this compound is essential for its effective use in research.

PropertyValueReference
Molecular Weight 534.06 g/mol [3]
Solubility Soluble to 100 mM in water[3]
Purity ≥98% (HPLC)[3]
Storage Desiccate at room temperature[3]
Vehicle for in vivo administration Sterile 0.9% saline[7]
Receptor SubtypeBinding Affinity (pKi)SpeciesReference
5-HT1B 8.5Rat[3]
5-HT1D 8.5Guinea Pig[3]
5-HT1A, 5-HT2A, 5-HT2C >100-fold lower affinityVarious[3]

Signaling Pathways

GR127935 acts by blocking the downstream signaling of 5-HT1B and 5-HT1D receptors. These G-protein coupled receptors are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] In the context of cocaine addiction, a key mechanism involves the 5-HT1B heteroreceptors located on GABAergic interneurons in the VTA. By blocking the inhibitory effect of serotonin on these interneurons, GR127935 can lead to an increase in GABA release. This, in turn, can inhibit the firing of dopamine neurons projecting to the nucleus accumbens, thereby potentially reducing the rewarding effects of cocaine.[5][6]

Cocaine_GR127935_Signaling cluster_cocaine Cocaine Action cluster_serotonin Serotonin System cluster_gr127935 GR127935 Action cluster_downstream Downstream Effects in VTA Cocaine Cocaine DAT DAT Cocaine->DAT blocks Dopamine_Synapse Dopamine in Synaptic Cleft DAT->Dopamine_Synapse increases Reward_Reinforcement Reward_Reinforcement Dopamine_Synapse->Reward_Reinforcement leads to Serotonin Serotonin 5HT1B_Receptor 5-HT1B Receptor Serotonin->5HT1B_Receptor activates GABA_Interneuron GABA Interneuron 5HT1B_Receptor->GABA_Interneuron inhibits GR127935 GR127935 GR127935->5HT1B_Receptor antagonizes GABA_Release GABA Release GABA_Interneuron->GABA_Release controls Dopamine_Neuron Dopamine Neuron GABA_Release->Dopamine_Neuron inhibits Dopamine_Release_NAc Dopamine Release in NAc Dopamine_Neuron->Dopamine_Release_NAc controls Dopamine_Release_NAc->Reward_Reinforcement modulates

Cocaine and GR127935 signaling pathways.

Experimental Protocols

The following are detailed protocols for commonly used preclinical models of cocaine addiction.

Intravenous Cocaine Self-Administration in Rats

This model assesses the reinforcing properties of cocaine.

Experimental Workflow:

Self_Administration_Workflow Surgery Catheter Implantation (Jugular Vein) Recovery Recovery Period (5-7 days) Surgery->Recovery Training Cocaine Self-Administration Training (FR1 Schedule, 2-hour sessions) Recovery->Training Data_Collection Record Active/Inactive Lever Presses Number of Infusions Training->Data_Collection Treatment Administer GR127935 or Vehicle Training->Treatment Testing Assess Effect on Cocaine Intake Treatment->Testing Testing->Data_Collection

Intravenous cocaine self-administration workflow.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal. Allow a 5-7 day recovery period.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous infusions.

  • Training:

    • Place the rat in the operant chamber for 2-hour daily sessions.

    • A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light and tone).

    • A press on the inactive lever has no programmed consequences.

    • Training continues until a stable baseline of responding is established (e.g., less than 15% variation in the number of infusions over three consecutive days).

  • GR127935 Administration:

    • Dissolve this compound in sterile 0.9% saline.

    • Administer GR127935 (e.g., 1, 3, or 10 mg/kg, intraperitoneally) 30 minutes before the self-administration session. A vehicle control group should be included.

  • Data Analysis:

    • Record the number of active and inactive lever presses and the number of cocaine infusions received.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of GR127935 on cocaine intake.

Quantitative Data on Cocaine Self-Administration:

Cocaine Dose (mg/kg/infusion)Session Duration (hours)Number of Infusions (Mean ± SEM)
0.25645 ± 5
0.5660 ± 7
1.0655 ± 6
2.0640 ± 4

Note: This table represents typical data and may vary based on experimental conditions.[3][9][10][11]

Reinstatement of Cocaine-Seeking Behavior

This model mimics relapse to drug-seeking after a period of abstinence.

Experimental Workflow:

Reinstatement_Workflow Training Cocaine Self-Administration Training Extinction Extinction Training (Lever presses result in no cocaine or cues) Training->Extinction Treatment Administer GR127935 or Vehicle Extinction->Treatment Reinstatement Reinstatement Test (Cue, Stress, or Drug-Priming) Treatment->Reinstatement Data_Collection Record Active/Inactive Lever Presses Reinstatement->Data_Collection

Reinstatement of cocaine-seeking workflow.

Methodology:

  • Acquisition and Extinction:

    • Train rats on cocaine self-administration as described above.

    • Following stable responding, begin extinction sessions where active lever presses no longer result in cocaine infusions or cue presentations.

    • Continue extinction until responding is significantly reduced (e.g., less than 25% of the baseline responding).

  • GR127935 Administration: Administer GR127935 or vehicle 30 minutes before the reinstatement test. A dose of 3 mg/kg has been shown to be effective in reversing the effects of a 5-HT1B agonist on cocaine-seeking.[12]

  • Reinstatement Test:

    • Cue-Induced Reinstatement: Place the rat in the operant chamber and present the cocaine-associated cues (light and tone) contingent on an active lever press, but without cocaine infusion.

    • Stress-Induced Reinstatement: Expose the rat to a brief stressor (e.g., intermittent footshock) immediately before the session.

    • Drug-Primed Reinstatement: Administer a non-contingent "priming" injection of cocaine (e.g., 5-10 mg/kg, i.p.) before the session.

  • Data Analysis: Record and analyze the number of active and inactive lever presses during the reinstatement session.

Quantitative Data on Reinstatement of Cocaine-Seeking:

ConditionTreatmentActive Lever Presses (Mean ± SEM)
ExtinctionVehicle5 ± 2
Cue-ReinstatementVehicle25 ± 5
Cue-ReinstatementGR127935 (3 mg/kg)12 ± 3

Note: This table represents hypothetical data illustrating the potential effect of GR127935 and should be confirmed by experimental studies.

In Vivo Microdialysis to Measure Dopamine Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Workflow:

Microdialysis_Workflow Surgery Guide Cannula Implantation (e.g., Nucleus Accumbens) Recovery Recovery Period (2-3 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Dialysate Samples Probe_Insertion->Baseline_Collection Treatment Administer GR127935 and/or Cocaine Baseline_Collection->Treatment Sample_Collection Collect Post-Treatment Samples Treatment->Sample_Collection Analysis Analyze Dopamine Levels (HPLC-ECD) Sample_Collection->Analysis

In vivo microdialysis workflow.

Methodology:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the nucleus accumbens. Allow for a 2-3 day recovery period.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable dopamine level.

  • Drug Administration: Administer GR127935, cocaine, or a combination of both.

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples at regular intervals after drug administration.

    • Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Express dopamine levels as a percentage of the baseline and analyze the data to determine the effects of the treatments on dopamine release.

Quantitative Data on Cocaine-Induced Dopamine Release:

TreatmentPeak Dopamine Increase in NAc (% of Baseline)
Cocaine (15 mg/kg, i.p.)400-600%
GR127935 (3 mg/kg) + Cocaine (15 mg/kg)Attenuation expected (quantitative data needed from specific studies)

Note: The effect of GR127935 on cocaine-induced dopamine release needs to be empirically determined.

c-Fos Immunohistochemistry for Neuronal Activation

c-Fos is an immediate early gene whose protein product is used as a marker for recent neuronal activity.

Methodology:

  • Behavioral Procedure: Conduct a cocaine self-administration or reinstatement experiment as described above.

  • Perfusion and Tissue Processing: 90-120 minutes after the behavioral session, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Immunohistochemistry:

    • Remove the brain and post-fix in paraformaldehyde.

    • Section the brain on a cryostat or vibratome.

    • Perform immunohistochemistry using an antibody against the c-Fos protein.

  • Microscopy and Analysis:

    • Visualize c-Fos-positive cells using a microscope.

    • Quantify the number of c-Fos-positive cells in specific brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, VTA).[12][13][14][15][16][17]

Quantitative Data on Cocaine-Induced c-Fos Expression:

Brain RegionConditionc-Fos Positive Cells/mm² (Illustrative)
Nucleus Accumbens CoreSaline50
Nucleus Accumbens CoreCocaine250
Nucleus Accumbens CoreCocaine + GR127935Attenuation expected

Note: This table provides illustrative data. The actual number of c-Fos positive cells will vary depending on the specific experimental parameters.[15][16]

Conclusion

This compound provides a valuable tool for investigating the role of the 5-HT1B/1D receptors in cocaine addiction. The protocols outlined in these application notes offer a framework for researchers to explore the therapeutic potential of targeting this system. By utilizing these behavioral and neurochemical techniques, a deeper understanding of the complex neurocircuitry underlying cocaine addiction can be achieved, paving the way for the development of novel pharmacotherapies. Further research is warranted to establish a clear dose-response relationship for GR127935 in cocaine self-administration and reinstatement models and to fully elucidate its pharmacokinetic profile in rodents.

References

GR127935 Hydrochloride: A Potent Tool for Investigating Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, plasma protein extravasation, and mast cell degranulation. It is a key contributor to the pathophysiology of various conditions, notably migraine headaches. GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors, making it an invaluable pharmacological tool for elucidating the role of these receptors in neurogenic inflammation.

Mechanism of Action

This compound exerts its effects by competitively blocking 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors. In the context of neurogenic inflammation, these receptors are predominantly located on the presynaptic terminals of trigeminal sensory nerves. Activation of these inhibitory autoreceptors by serotonin or 5-HT1B/1D agonists like sumatriptan (B127528) leads to a decrease in the release of vasoactive neuropeptides. By antagonizing these receptors, this compound prevents this inhibitory effect, thereby facilitating the study of the downstream consequences of neuropeptide release. The signaling pathway involves the inhibition of adenylyl cyclase and modulation of MAP kinase pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciesPreparationpKiReference(s)
5-HT1BRat-8.5[1]
5-HT1DGuinea Pig-8.5[1]
5-HT1DGuinea PigForebrain Homogenates9.7 ± 0.1 (pKD)[2]
5-HT1FGuinea PigForebrain Homogenates7.0 ± 0.2 (pKD)[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesEffectEffective DoseReference(s)
Dural Plasma Protein ExtravasationRatReversal of sumatriptan-induced inhibition0.2 µmol/kg[2]
Dural Plasma Protein ExtravasationGuinea PigReversal of sumatriptan-induced inhibition2 µmol/kg[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and protocols described, the following diagrams have been generated using the DOT language.

G cluster_0 Presynaptic Sensory Nerve Terminal cluster_1 Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) 5HT_Agonist 5-HT or Agonist (e.g., Sumatriptan) 5HT1BD_Receptor 5-HT1B/1D Receptor 5HT_Agonist->5HT1BD_Receptor GR127935 GR127935 HCl GR127935->5HT1BD_Receptor Gi_o Gi/o Protein 5HT1BD_Receptor->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits Vesicle Vesicle containing CGRP & Substance P Gi_o->Vesicle Inhibits Exocytosis cAMP ↓ cAMP AC->cAMP Release Neuropeptide Release (CGRP, SP) Vesicle->Release Neuropeptides CGRP, SP Release->Neuropeptides Receptors CGRP/SP Receptors Neuropeptides->Receptors Inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) Receptors->Inflammation

Figure 1: Mechanism of action of this compound.

G Start Start Anesthetize Anesthetize Rat Start->Anesthetize Surgical_Prep Surgical Preparation (Cannulation, Stereotaxic Mounting) Anesthetize->Surgical_Prep Administer_GR Administer GR127935 HCl (i.v.) or Vehicle Surgical_Prep->Administer_GR Administer_Agonist Administer 5-HT1B/1D Agonist (i.v.) (e.g., Sumatriptan) Administer_GR->Administer_Agonist Inject_Dye Inject Evans Blue Dye (i.v.) Administer_Agonist->Inject_Dye Stimulate Electrical Stimulation of Trigeminal Ganglion Inject_Dye->Stimulate Perfuse Perfuse with Saline Stimulate->Perfuse Dissect Dissect Dura Mater Perfuse->Dissect Extract Extract Evans Blue Dissect->Extract Quantify Spectrophotometric Quantification Extract->Quantify End End Quantify->End

Figure 2: Workflow for Dural Plasma Protein Extravasation Model.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water. For a 10 mM stock solution, dissolve 5.34 mg of this compound (MW: 534.06 g/mol ) in 1 mL of sterile, deionized water. Vortex to ensure complete dissolution. The stock solution can be stored at -20°C for several months. Further dilutions to working concentrations should be made in the appropriate experimental buffer on the day of the experiment.

In Vitro Protocol: CGRP Release from Cultured Trigeminal Neurons

This protocol allows for the investigation of this compound's ability to antagonize the inhibition of CGRP release from primary sensory neurons.

1. Culture of Trigeminal Ganglion Neurons:

  • Isolate trigeminal ganglia from neonatal rats.

  • Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).

  • Plate the dissociated cells onto poly-D-lysine-coated culture plates in a suitable growth medium (e.g., F12 medium supplemented with fetal bovine serum and nerve growth factor).

  • Maintain the cultures for 3-5 days to allow for neuronal process extension.

2. CGRP Release Assay:

  • Wash the cultured neurons with a HEPES-buffered saline (HBS) solution.

  • Pre-incubate the cells with this compound at various concentrations (e.g., 1 nM - 1 µM) or vehicle for 15-30 minutes.

  • Add a 5-HT1B/1D receptor agonist (e.g., sumatriptan, 10 µM) to the wells and incubate for a defined period (e.g., 10-15 minutes).

  • Induce CGRP release by depolarizing the neurons with a high concentration of potassium chloride (e.g., 50 mM KCl) for 10 minutes.

  • Collect the supernatant from each well.

  • Quantify the amount of CGRP in the supernatant using a commercially available CGRP enzyme immunoassay (EIA) kit.

3. Data Analysis:

  • Express the amount of CGRP released as a percentage of the control (KCl stimulation alone).

  • Plot the concentration-response curve for this compound and determine the IC50 value for the reversal of agonist-induced inhibition of CGRP release.

In Vivo Protocol 1: Dural Plasma Protein Extravasation in Rats

This model is a well-established method to quantify neurogenic inflammation in the dura mater, a key tissue in migraine pathophysiology.

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley rats (250-350 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg, i.p.).

  • Cannulate the femoral vein for intravenous administration of drugs and dyes.

  • Secure the animal in a stereotaxic frame.

2. Surgical Procedure:

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the superior sagittal sinus.

3. Drug Administration:

  • Administer this compound (e.g., 0.2 µmol/kg) or vehicle intravenously 15-30 minutes prior to the administration of a 5-HT1B/1D agonist.

  • Administer a 5-HT1B/1D agonist (e.g., sumatriptan) intravenously.

4. Induction and Quantification of Extravasation:

  • Administer Evans Blue dye (30 mg/kg, i.v.), which binds to plasma albumin.

  • Five minutes after dye administration, electrically stimulate the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).

  • After a set circulation time (e.g., 15-30 minutes post-stimulation), perfuse the animal with saline to remove intravascular dye.

  • Carefully dissect the dura mater.

  • Extract the Evans Blue from the dural tissue using formamide.

  • Quantify the amount of extracted dye spectrophotometrically at 620 nm.

In Vivo Protocol 2: Capsaicin-Induced Paw Edema in Rats

This model assesses neurogenic inflammation in a peripheral tissue.

1. Animal Preparation:

  • Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatize the animals to the experimental conditions.

2. Drug Administration:

  • Administer this compound or vehicle systemically (e.g., intraperitoneally or subcutaneously) or locally (intraplantar injection) at desired doses.

  • Administer a 5-HT1B/1D agonist systemically or locally.

3. Induction of Edema:

  • Inject a small volume (e.g., 50 µL) of capsaicin (B1668287) solution (e.g., 0.01-0.1% in saline/ethanol/Tween 80) into the plantar surface of the rat's hind paw.

4. Measurement of Edema:

  • Measure the paw volume using a plethysmometer at baseline and at various time points after capsaicin injection (e.g., 15, 30, 60, and 120 minutes).

  • Calculate the percentage increase in paw volume relative to the baseline.

5. Data Analysis:

  • Compare the paw edema in the this compound-treated groups to the vehicle and agonist-only control groups to determine the antagonistic effect.

Conclusion

This compound is a powerful and selective antagonist of 5-HT1B/1D receptors, making it an essential tool for investigating the role of these receptors in neurogenic inflammation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo models, contributing to a deeper understanding of the mechanisms underlying neurogenic inflammation and the development of novel therapeutic strategies.

References

Application Notes and Protocols for GR127935 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] It exhibits high affinity for these receptors, making it a valuable tool for investigating their roles in various physiological and pathological processes.[1][2] Notably, GR127935 also displays partial agonist activity at the 5-HT1D alpha receptor subtype, an important consideration in experimental design.[3] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study 5-HT1B/1D receptor signaling and function.

Mechanism of Action

This compound primarily functions by competitively blocking the binding of serotonin and other agonists to 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, GR127935 can prevent the agonist-induced decrease in cAMP. Furthermore, the Gβγ subunits of the dissociated G protein can modulate the activity of other downstream effectors, including ion channels and kinases within the mitogen-activated protein kinase (MAPK/ERK) pathway.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity of this compound

Receptor SubtypeCell Line/TissueRadioligandParameterValueReference
5-HT1D (guinea pig)Brain tissue[3H]5-CarboxamidotryptaminepKi8.5[1][2]
5-HT1B (rat)Brain tissue[3H]5-CarboxamidotryptaminepKi8.5[1][2]
5-HT1D beta (human)CHO-K1 cellsNot specifiedKB1.3 nM[3]

Table 2: Functional Activity of this compound

AssayCell LineReceptor SubtypeParameterValueReference
cAMP Inhibition (as antagonist)CHO-K1 cells5-HT1D beta (human)Potent AntagonismNot specified[3]
cAMP Inhibition (as partial agonist)CHO-K1 cells5-HT1D alpha (human)Partial AgonismNot specified[3]
cAMP Inhibition (as partial agonist)HeLa cells5-HT1A (human)Weak Partial AgonismNot specified[3]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR127935 GR127935 Receptor 5-HT1B/1D Receptor GR127935->Receptor Binds & Blocks Serotonin Serotonin Serotonin->Receptor Binds & Activates G_protein Gαi/o-Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Cell Proliferation) PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: 5-HT1B/1D Receptor Signaling Pathway Antagonized by GR127935.

G start Start step1 Prepare Cell Membranes (from cells expressing 5-HT1B/1D receptors) start->step1 step2 Incubate Membranes with: - [3H]-Radioligand (e.g., 5-CT) - Varying concentrations of GR127935 - Buffer step1->step2 step3 Separate Bound and Free Radioligand (via rapid filtration) step2->step3 step4 Quantify Bound Radioactivity (using scintillation counting) step3->step4 step5 Data Analysis (Calculate Ki from IC50) step4->step5 end End step5->end

Caption: Experimental Workflow for Radioligand Binding Assay.

G start Start step1 Seed cells in a multi-well plate start->step1 step2 Pre-incubate cells with varying concentrations of GR127935 step1->step2 step3 Stimulate with a 5-HT1B/1D agonist + Forskolin (B1673556) step2->step3 step4 Lyse cells and measure intracellular cAMP levels step3->step4 step5 Data Analysis (Determine IC50 for GR127935) step4->step5 end End step5->end

Caption: Experimental Workflow for cAMP Accumulation Assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in water up to 100 mM.[2] For a 10 mM stock solution, dissolve 5.34 mg of this compound (MW: 534.06 g/mol ) in 1 mL of sterile, nuclease-free water.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 1: Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for 5-HT1B/1D receptors.

Materials:

  • Cell membranes prepared from a cell line endogenously or recombinantly expressing 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) is a suitable high-affinity agonist radioligand.

  • This compound stock solution.

  • Non-specific binding control: A high concentration of a non-labeled 5-HT1B/1D agonist (e.g., 10 µM serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from confluent cell cultures by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of this compound (for competition).

    • 50 µL of [3H]5-CT at a concentration close to its Kd.

    • 150 µL of cell membrane suspension (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the GR127935 concentration.

    • Determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • A cell line expressing 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).

  • This compound stock solution.

  • A 5-HT1B/1D receptor agonist (e.g., serotonin or sumatriptan).

  • Forskolin stock solution (to stimulate adenylyl cyclase).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Add 50 µL of cell culture medium containing varying concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add 50 µL of cell culture medium containing the 5-HT1B/1D agonist (at its EC80 concentration) and a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the GR127935 concentration.

    • Determine the IC50 value, which represents the concentration of GR127935 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on cultured cells.

Materials:

  • Cell line of interest (e.g., neuroblastoma cell lines like SH-SY5Y, or other relevant cell types).

  • This compound stock solution.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the logarithm of the GR127935 concentration to determine the IC50 value, if any cytotoxic effect is observed.

References

Application Notes and Protocols for In Vivo Microdialysis with GR127935 Hydrochloride to Monitor Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) (5-HT) 1B and 1D receptors (5-HT1B/1D). These receptors play a crucial role in regulating the release of serotonin and other neurotransmitters, such as dopamine (B1211576). In vivo microdialysis is a widely used neurochemical technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for the use of this compound in in vivo microdialysis studies to investigate its effects on serotonin and dopamine release.

Mechanism of Action: GR127935 and Neurotransmitter Release

Presynaptic 5-HT1B/1D autoreceptors provide a negative feedback mechanism on serotonin neurons. Activation of these receptors inhibits the synthesis and release of 5-HT. By blocking these autoreceptors, GR127935 is expected to disinhibit the neuron, leading to an increase in serotonin release.

Additionally, 5-HT1B/1D receptors are located on non-serotonergic neurons, where they act as heteroreceptors. For instance, their presence on dopaminergic terminals or GABAergic interneurons can modulate dopamine release. The effect of GR127935 on dopamine is therefore complex and can be either direct, by blocking heteroreceptors on dopamine terminals, or indirect, by altering serotonin levels which in turn influence dopaminergic activity.

Data Presentation: Effects of GR127935 on Neurotransmitter Release

The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of GR127935 on serotonin and dopamine release.

Table 1: Effect of GR127935 on Extracellular Serotonin (5-HT) Levels

SpeciesBrain RegionGR127935 AdministrationDose/ConcentrationChange in Extracellular 5-HTReference
Guinea PigFrontal CortexLocal infusion via microdialysis probe100 nM▲ 61 +/- 8% (transient increase)[1]
Guinea PigForebrainSystemic (i.p.)0.1, 0.3, 1.0 mg/kgIncreased 5-HT metabolism[2]
Guinea PigCortexSystemic (i.p.)1 and 5 mg/kgNo significant increase[2]
Guinea PigCortexLocal infusion via microdialysis probe10, 33, 100 µMNo significant increase[2]

Table 2: Effect of GR127935 on Extracellular Dopamine (DA) Levels

SpeciesBrain RegionGR127935 AdministrationDose/ConcentrationChange in Extracellular DAReference
Guinea PigNucleus AccumbensLocal infusion via microdialysis probe10 µMNo significant effect on basal levels[3]
Guinea PigNucleus AccumbensCo-perfusion with 5-HT (10 µM)10 µMMarkedly attenuated 5-HT-induced DA elevation[3]

Experimental Protocols

General In Vivo Microdialysis Protocol

This protocol provides a general framework for conducting in vivo microdialysis experiments in rodents. Specific parameters for GR127935 administration are detailed in the subsequent section.

Materials:

  • This compound

  • Microdialysis probes (concentric or linear, appropriate for the target brain region)

  • Guide cannula

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Dental cement

  • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system for sample analysis

Procedure:

  • Stereotaxic Surgery and Guide Cannula Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the predetermined coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, striatum).

    • Slowly lower the guide cannula to the desired depth.

    • Secure the guide cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Place the animal in a microdialysis bowl, allowing free movement.

    • Connect the probe's inlet tubing to the microinfusion pump and the outlet tubing to the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min) for a 90-120 minute equilibration period to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection:

    • Collect at least 3-5 baseline dialysate samples (e.g., 20-minute fractions) to determine the basal neurotransmitter concentrations.

  • Drug Administration:

    • Administer GR127935 either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples for the desired duration (e.g., 2-4 hours) after drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC-ECD or LC-MS/MS.

  • Data Analysis:

    • Express the neurotransmitter concentrations in the post-administration samples as a percentage of the mean baseline concentration.

    • Perform statistical analysis to determine the significance of any observed changes.

Specific Protocol for GR127935 Administration

Local Administration via Reverse Dialysis:

  • To study the effect on serotonin release in the frontal cortex:

    • Dissolve this compound in aCSF to a final concentration of 100 nM.[1]

    • After collecting baseline samples with regular aCSF, switch the perfusion medium to the GR127935-containing aCSF.

    • Continuously perfuse with the drug solution and collect dialysates.

  • To study the effect on dopamine release in the nucleus accumbens:

    • Dissolve this compound in aCSF to a final concentration of 10 µM.[3]

    • To investigate the interaction with serotonin, a co-perfusion with 5-HT (e.g., 10 µM) can be performed.[3]

Systemic Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer the solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1-5 mg/kg).[2]

  • Monitor neurotransmitter levels in the dialysate following the injection.

Visualizations

Signaling Pathway of 5-HT1B/1D Autoreceptor

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron 5_HT_synthesis 5-HT Synthesis Vesicle Synaptic Vesicle (contains 5-HT) 5_HT_synthesis->Vesicle 5_HT_release 5-HT Release Vesicle->5_HT_release Synaptic_Cleft 5_HT_release->Synaptic_Cleft Autoreceptor 5-HT1B/1D Autoreceptor Autoreceptor->5_HT_release GR127935 GR127935 GR127935->Autoreceptor Antagonism Synaptic_Cleft->Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor

Caption: 5-HT1B/1D autoreceptor signaling and GR127935 antagonism.

Experimental Workflow for In Vivo Microdialysis

G cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (90-120 min) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3-5 fractions) Equilibration->Baseline Drug_Admin Administer GR127935 (Systemic or Reverse Dialysis) Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC Sample Analysis (HPLC-ECD or LC-MS/MS) Post_Drug_Collection->HPLC Data_Analysis Data Analysis (% of Baseline) HPLC->Data_Analysis

Caption: Workflow for a typical in vivo microdialysis experiment.

Logical Relationship of Experimental Design

G Hypothesis Hypothesis: GR127935 modulates neurotransmitter release Experiment In Vivo Microdialysis Hypothesis->Experiment Independent_Variable Independent Variable: GR127935 Administration (Dose/Concentration) Experiment->Independent_Variable Dependent_Variable Dependent Variable: Extracellular Neurotransmitter Levels (5-HT, DA) Experiment->Dependent_Variable Control_Group Control Group: Vehicle Administration Experiment->Control_Group Data_Collection Dialysate Sample Collection Independent_Variable->Data_Collection Analysis HPLC-ECD / LC-MS/MS Analysis Dependent_Variable->Analysis Control_Group->Data_Collection Data_Collection->Analysis Conclusion Conclusion: Effect of GR127935 on neurotransmitter release Analysis->Conclusion

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols: Preparation of GR127935 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR127935 is a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1][2][3] Accurate and consistent preparation of a stock solution is fundamental for reliable and reproducible results in downstream experimental applications, including in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used for dissolving a wide range of small organic molecules for biological research.[4] This document provides a detailed protocol for the preparation, storage, and handling of a GR127935 hydrochloride stock solution using DMSO.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below. This data is critical for accurate calculations and solution preparation.

ParameterValueNotes
Chemical Name N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
Molecular Formula C₂₉H₃₁N₅O₃ · HCl[1][2]
Molecular Weight 534.06 g/mol Anhydrous basis. Batch-specific molecular weights may vary due to hydration.[1][2]
CAS Number 148642-42-6[1][2]
Appearance White to beige powder
Purity ≥98% (HPLC)[1]
Solubility in DMSO ≥10 mg/mLCorresponds to a concentration of approximately 18.7 mM.
Recommended Storage Powder: 2-8°C, desiccated. Stock Solution: -20°C or -80°C.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (accurate to at least 0.1 mg)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculations

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM x 1 mL x 534.06 g/mol / 1000

  • Mass (mg) = 5.34 mg

The table below provides pre-calculated values for preparing common stock concentrations.

Desired Stock ConcentrationMass for 1 mL of DMSOMass for 5 mL of DMSO
1 mM 0.53 mg2.67 mg
5 mM 2.67 mg13.35 mg
10 mM 5.34 mg26.70 mg
50 mM 26.70 mg133.50 mg

Table based on a molecular weight of 534.06 g/mol .[1]

Step-by-Step Procedure
  • Preparation: Before starting, bring the this compound powder and DMSO to room temperature. Ensure the workspace is clean.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the calculated mass (e.g., 5.34 mg for 1 mL of a 10 mM solution) of this compound powder directly into the tube.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.

  • Mixing: Securely cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is difficult, brief sonication in a water bath may facilitate the process.[5][6]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber or opaque tubes.[6][7]

  • Labeling: Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[6][7]

Workflow and Signaling Pathway Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing the this compound stock solution.

G A Step 1: Calculation Calculate required mass of This compound. B Step 2: Weighing Accurately weigh the powder on an analytical balance. A->B C Step 3: Dissolution Add DMSO and vortex/sonicate until fully dissolved. B->C D Step 4: Aliquoting & Storage Dispense into single-use tubes and store at -20°C or -80°C. C->D

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway

GR127935 acts as an antagonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates its mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Target Cell Serotonin Serotonin 5-HT1B/1D_Receptor 5-HT1B/1D Receptor Serotonin->5-HT1B/1D_Receptor Activates G_Protein Gi/o G-protein 5-HT1B/1D_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_Protein->Adenylyl_Cyclase Inhibits Cellular_Response Inhibition of Neurotransmitter Release Adenylyl_Cyclase->Cellular_Response Leads to GR127935 GR127935 GR127935->5-HT1B/1D_Receptor Blocks

Caption: GR127935 blocks serotonin from activating 5-HT1B/1D receptors.

References

Application Notes and Protocols for GR127935 Hydrochloride in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Solubility

GR127935 hydrochloride is a white to off-white solid. Its solubility in water is a critical factor for the preparation of solutions for in vivo administration.

ParameterValueUnitSource
Molecular Weight534.06 g/mol Tocris Bioscience
Water Solubility49.76mg/mLTocris Bioscience
Molar Solubility100mMTocris Bioscience

Signaling Pathway of 5-HT1B/1D Receptors

This compound exerts its effects by blocking the signaling cascade initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are G-protein-coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gαi/o. Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Furthermore, 5-HT1B receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The antagonism by this compound blocks these downstream effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1B/1D Receptor g_protein Gαi/o receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits erk ERK1/2 g_protein->erk Activates camp cAMP ac->camp Produces beta_arrestin->erk Activates pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream Modulates erk->downstream Modulates serotonin (B10506) Serotonin (Agonist) serotonin->receptor Binds to gr127935 GR127935 HCl (Antagonist) gr127935->receptor Blocks

Figure 1: Simplified signaling pathway of 5-HT1B/1D receptors and the antagonistic action of this compound.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total volume of the solution and the desired final concentration. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.

  • Dissolution: Aseptically add the weighed this compound to a sterile vial. Add the required volume of sterile saline.

  • Mixing: Vortex the vial until the compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: For intravenous administration, it is crucial to sterilize the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to prepare fresh solutions.

In Vivo Administration to Rodents

The following protocols are general guidelines and should be adapted based on the specific experimental design, animal model, and institutional animal care and use committee (IACUC) regulations.

Animal Models and Dosages:

Animal ModelDosage RangeRoute of AdministrationReference
Guinea Pig0.3 - 5mg/kg[2]
Rat10mg/kg[3]

Intraperitoneal (IP) Injection Protocol (Rat):

  • Animal Handling: Acclimatize the animals to the experimental conditions. Weigh the animal immediately before injection to calculate the precise volume to be administered.

  • Solution Preparation: Prepare the this compound solution in sterile saline as described above. The final injection volume should be between 1-5 mL/kg.

  • Injection Procedure:

    • Restrain the rat securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that a blood vessel or organ has not been punctured.

    • Slowly inject the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Intravenous (IV) Injection Protocol (Rat - Tail Vein):

  • Animal Preparation: To facilitate injection, warm the rat's tail using a heat lamp or by immersing it in warm water (40-50°C) for a few minutes to induce vasodilation.

  • Restraint: Place the rat in a suitable restrainer that allows access to the tail.

  • Solution Preparation: Prepare the this compound solution in sterile, pyrogen-free saline and filter-sterilize it. The final injection volume should be approximately 1 mL/kg.

  • Injection Procedure:

    • Identify one of the lateral tail veins.

    • Use a 27-30 gauge needle attached to a 1 mL syringe.

    • Insert the needle into the vein, parallel to the tail. A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. The vein should blanch as the solution is administered.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis weigh Weigh GR127935 HCl dissolve Dissolve in Sterile Saline weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter Sterilize (0.22 µm) vortex->filter animal_prep Animal Acclimation & Weighing filter->animal_prep injection IP or IV Injection animal_prep->injection monitoring Post-injection Monitoring injection->monitoring behavioral Behavioral Assays monitoring->behavioral biochemical Biochemical Analysis (e.g., tissue collection) monitoring->biochemical data_analysis Data Analysis behavioral->data_analysis biochemical->data_analysis

Figure 2: General experimental workflow for in vivo studies using this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of 5-HT1B and 5-HT1D receptors in various physiological and pathological states. Proper preparation of aqueous solutions and adherence to established in vivo administration protocols are essential for obtaining reliable and reproducible data. Researchers should always follow institutional guidelines for animal care and use when conducting such experiments.

References

Application Notes and Protocols for GR127935 Hydrochloride in Autoshaping Learning Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. These receptors are implicated in a variety of physiological and pathological processes, including learning and memory. The autoshaping learning task is a Pavlovian conditioning paradigm used to study associative learning, where a neutral stimulus (conditioned stimulus, CS), such as the presentation of a lever, is repeatedly paired with a reward (unconditioned stimulus, US), typically a food pellet. This pairing leads to the development of a conditioned response (CR), often directed at the CS itself (sign-tracking) or the location of reward delivery (goal-tracking). This document provides detailed protocols for utilizing this compound to investigate its effects on the consolidation of learning in an autoshaping task.

Mechanism of Action

5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing these receptors, this compound blocks this inhibitory pathway, leading to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway, which are known to be involved in synaptic plasticity and memory consolidation.

Data Presentation

The following table summarizes representative quantitative data on the effects of a 5-HT1B/1D receptor antagonist, this compound, on performance in an autoshaping learning task. Post-training administration of this compound has been shown to enhance the consolidation of learning[1].

Treatment GroupDose (mg/kg)Administration TimeMean Lever Presses (Sign-Tracking)Mean Magazine Entries (Goal-Tracking)
Vehicle (Saline)N/APost-Training25.4 ± 3.118.2 ± 2.5
GR127935 HCl10Post-Training42.8 ± 4.5*19.5 ± 2.8

*Note: Data are illustrative and represent a significant increase (p < 0.05) in sign-tracking behavior, indicative of enhanced learning consolidation, as has been reported in the literature[1]. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Animals
  • Species: Male Wistar rats

  • Weight: 250-300 g upon arrival

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle.

  • Food Restriction: Food restricted to maintain 85-90% of their free-feeding body weight. Water is available ad libitum.

Apparatus

Standard operant conditioning chambers equipped with:

  • A retractable lever (the conditioned stimulus, CS).

  • A food magazine that delivers 45 mg food pellets (the unconditioned stimulus, US).

  • An infrared beam to detect entries into the food magazine.

  • A house light.

  • Control software to program the experimental sessions and record data.

Experimental Workflow

G cluster_pretraining Pre-Training cluster_training Autoshaping Training cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Habituation Habituation to Operant Chambers Magazine_Training Magazine Training Habituation->Magazine_Training Autoshaping_Session Autoshaping Session (Lever CS + Food US) Magazine_Training->Autoshaping_Session Drug_Administration Post-Training Injection (GR127935 HCl or Vehicle) Autoshaping_Session->Drug_Administration Test_Session Test Session (Measure Conditioned Response) Drug_Administration->Test_Session Data_Analysis Analysis of Sign-Tracking and Goal-Tracking Behavior Test_Session->Data_Analysis

Caption: Experimental workflow for the autoshaping learning task.
Procedure

  • Habituation: Acclimate rats to the operant chambers for 30 minutes for 2-3 days.

  • Magazine Training: Train rats to associate the sound of the pellet dispenser with food delivery.

    • Deliver one 45 mg food pellet on a random time 60-second schedule for a 30-minute session.

    • Continue magazine training until the rat reliably approaches the food magazine upon hearing the dispenser.

  • Autoshaping Session:

    • Each session consists of 25 trials with a variable inter-trial interval (ITI) averaging 90 seconds.

    • Each trial begins with the insertion of the lever (CS) into the chamber for 8 seconds.

    • Immediately following the retraction of the lever, a single food pellet (US) is delivered to the magazine.

    • Record the number of lever presses (sign-tracking) and magazine entries (goal-tracking) during the CS presentation.

  • Drug Administration:

    • Immediately following the autoshaping session, administer this compound (10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Test Session:

    • 24 hours after the autoshaping and drug administration, conduct a test session identical to the autoshaping session.

    • The conditioned response (lever presses and magazine entries) during this session is used to assess the consolidation of learning.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates memory consolidation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin Receptor 5-HT1B/1D Receptor Serotonin->Receptor Activates GR127935 GR127935 HCl GR127935->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression for Memory Consolidation CREB->Gene_Expression Promotes

Caption: 5-HT1B/1D receptor signaling pathway.

References

Application Notes and Protocols: GR127935 Hydrochloride in Trigeminal Ganglion Stimulation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GR127935 hydrochloride, a potent and selective 5-HT1D receptor antagonist, in preclinical trigeminal ganglion stimulation models. The protocols outlined below are synthesized from established experimental paradigms and are intended to guide researchers in investigating the role of 5-HT1D receptors in trigeminal nociception and migraine pathophysiology.

Introduction

Trigeminal ganglion stimulation is a key experimental model used to mimic aspects of migraine, such as neurogenic inflammation and the release of vasoactive peptides like Calcitonin Gene-Related Peptide (CGRP). This compound serves as a critical pharmacological tool to dissect the involvement of the 5-HT1D receptor subtype in these processes. By selectively blocking this receptor, researchers can elucidate its role in modulating neuronal activity within the trigeminal system and its downstream effects.

Mechanism of Action

GR127935 acts as a competitive antagonist at 5-HT1D receptors.[1] In the context of the trigeminal system, these receptors are believed to be located on trigeminal nerve endings. Activation of these receptors by serotonin (B10506) (5-HT) is thought to inhibit the release of CGRP, a key mediator of neurogenic inflammation and pain transmission in migraine. By blocking these receptors with GR127935, the inhibitory effect of 5-HT is prevented, which can lead to an increase or facilitation of CGRP release upon neuronal stimulation. This allows for the investigation of the tonic or stimulated activity of the serotonergic system in modulating trigeminal output.

Key Applications

  • Investigating the role of 5-HT1D receptors in neurogenic inflammation: By measuring outcomes such as dural plasma protein extravasation, researchers can determine the extent to which 5-HT1D receptor activation contributes to this inflammatory process.[2][3]

  • Elucidating the modulation of CGRP release: Quantifying CGRP levels in response to trigeminal stimulation in the presence and absence of GR127935 can reveal the regulatory role of 5-HT1D receptors on this pivotal neuropeptide.[4][5]

  • Screening and characterization of novel analgesic compounds: Using GR127935 as a tool to probe the 5-HT1D receptor pathway in trigeminal ganglion stimulation models can aid in the development of new migraine therapies.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing GR127935 in trigeminal system models.

Model SystemAgonist/StimulusGR127935 Concentration/DoseMeasured OutcomeResultReference
Rat Soma-Rich Trigeminal Ganglion (ex vivo)Lasmiditan (5-HT1F agonist)100 nM, 300 nM, 1000 nMCGRP ReleaseReversed the inhibitory effect of Lasmiditan on CGRP release.[4]
Guinea Pig (in vivo)Electrical Trigeminal Ganglion Stimulation0.2 µmol/kg and 2 µmol/kgDural Plasma Protein ExtravasationShowed partial agonist activity, inhibiting extravasation alone. At 2 µmol/kg, it reversed the inhibitory effect of sumatriptan.[2]
Rat (in vivo)Electrical Trigeminal Ganglion Stimulation0.2 µmol/kgDural Plasma Protein ExtravasationDid not show significant partial agonist activity. Right-shifted the dose-response curve of sumatriptan.[2]
Guinea-pig Frontal Cortex (in vivo microdialysis)N/A100 nMExtracellular 5-HT levelsIncreased extracellular 5-HT levels.[6]

Experimental Protocols

Protocol 1: In Vivo Dural Plasma Protein Extravasation Model

This protocol is adapted from studies investigating neurogenic inflammation in the dura mater following trigeminal ganglion stimulation.[2][3]

1. Animal Preparation:

  • Anesthetize a male Hartley guinea pig (300-400g) or Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
  • Maintain body temperature at 37°C using a heating pad.
  • Cannulate the femoral vein for intravenous administration of substances and the femoral artery to monitor blood pressure.
  • Perform a tracheotomy and mechanically ventilate the animal.

2. Surgical Procedure:

  • Mount the animal in a stereotaxic frame.
  • Expose the trigeminal ganglion by performing a craniotomy.
  • Place a stimulating electrode onto the trigeminal ganglion.

3. Experimental Procedure:

  • Administer Evans Blue dye (50 mg/kg, i.v.) as a marker for plasma extravasation.
  • Administer this compound (e.g., 0.2 or 2 µmol/kg, i.v.) or vehicle control.
  • After a predetermined pretreatment time (e.g., 10 minutes), administer the 5-HT receptor agonist (e.g., sumatriptan) if applicable.
  • After another interval (e.g., 5 minutes), electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 5 ms, 1.2 mA for 5 minutes).
  • After stimulation, perfuse the animal with saline to remove intravascular Evans Blue.
  • Dissect the dura mater and quantify the extravasated Evans Blue by spectrophotometry.

Protocol 2: Ex Vivo Trigeminal Ganglion CGRP Release Assay

This protocol is based on methodologies for measuring neuropeptide release from isolated trigeminal ganglia.[4][7]

1. Tissue Preparation:

  • Euthanize a male Sprague-Dawley rat (200-250g) and dissect the trigeminal ganglia.
  • Place the ganglia in ice-cold oxygenated artificial cerebrospinal fluid (aCSF).
  • Individually place each ganglion in a well of a 24-well plate containing oxygenated aCSF.

2. Experimental Procedure:

  • Allow the ganglia to equilibrate for a set period (e.g., 60 minutes), changing the aCSF periodically.
  • Collect a baseline sample of the bathing medium.
  • Incubate the ganglia with this compound at various concentrations (e.g., 100 nM, 300 nM, 1 µM) or vehicle for a specified time.
  • Introduce a stimulating agent such as capsaicin (B1668287) (e.g., 100 nM) or high potassium chloride (e.g., 60 mM) to induce CGRP release, in the continued presence of GR127935 or vehicle.
  • Collect the supernatant for CGRP measurement.
  • Measure CGRP concentration in the collected samples using a commercially available Enzyme Immunoassay (EIA) kit.

Visualizations

Signaling_Pathway cluster_neuron Trigeminal Neuron Terminal Serotonin Serotonin (5-HT) HT1D_Receptor 5-HT1D Receptor Serotonin->HT1D_Receptor binds GR127935 GR127935 HCl GR127935->HT1D_Receptor blocks Inhibition Inhibition of CGRP Release HT1D_Receptor->Inhibition CGRP_Vesicle CGRP Vesicles Inhibition->CGRP_Vesicle CGRP_Release CGRP Release CGRP_Vesicle->CGRP_Release leads to Stimulation Neuronal Stimulation Stimulation->CGRP_Vesicle triggers

Caption: Signaling pathway of 5-HT1D receptor modulation of CGRP release.

Experimental_Workflow cluster_invivo In Vivo Model: Dural Plasma Extravasation cluster_exvivo Ex Vivo Model: CGRP Release Assay A1 Animal Preparation (Anesthesia, Cannulation) A2 Trigeminal Ganglion Stimulation Setup A1->A2 A3 Administer GR127935 HCl or Vehicle A2->A3 A4 Administer Evans Blue A3->A4 A5 Electrical Stimulation of Trigeminal Ganglion A4->A5 A6 Quantify Plasma Extravasation A5->A6 B1 Trigeminal Ganglion Dissection B2 Incubation and Equilibration B1->B2 B3 Apply GR127935 HCl or Vehicle B2->B3 B4 Stimulate with Capsaicin or KCl B3->B4 B5 Collect Supernatant B4->B5 B6 Measure CGRP Levels (EIA) B5->B6

Caption: Experimental workflows for trigeminal ganglion stimulation models.

References

Troubleshooting & Optimization

Troubleshooting GR127935 hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR127935 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It is widely used in research to investigate the physiological and pathological roles of these receptors.

Q2: What is the mechanism of action of this compound?

This compound blocks the binding of serotonin to 5-HT1B and 5-HT1D receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, GR127935 prevents this downstream signaling cascade.

Q3: What are the key signaling pathways associated with 5-HT1B/1D receptors?

The primary signaling pathway for both 5-HT1B and 5-HT1D receptors involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP production. Additionally, activation of these receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Q4: Is this compound selective for 5-HT1B/1D receptors?

This compound displays high selectivity for 5-HT1B and 5-HT1D receptors.[1] However, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. It has been reported to have moderate affinity for the 5-HT2A receptor.

Q5: What are the common in vivo applications of this compound?

This compound is frequently used in in vivo studies to investigate the role of 5-HT1B/1D receptors in various physiological processes. Common applications include studying its effects on locomotor activity, anxiety, depression, and learning and memory.[2]

Data Presentation

Binding Affinity Profile of this compound

The following table summarizes the binding affinities (Ki, in nM) of this compound for various human serotonin and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki, nM)
Human 5-HT1B ~3.2
Human 5-HT1D ~3.2
Human 5-HT1A>320
Human 5-HT2A~40
Human 5-HT2C>1000
Human Dopamine D2>1000
Human Adrenergic α1>1000
Human Histamine H1>1000

Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can influence Ki values.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1B or 5-HT1D receptor.

Materials:

  • Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors

  • Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D agonist)

  • Non-specific binding agent: 10 µM Serotonin

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4

  • This compound or other test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound or your test compound.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound or vehicle, and 100 µL of cell membrane suspension.

  • For determining non-specific binding, add 10 µM serotonin instead of the test compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors

This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production in cells expressing 5-HT1B or 5-HT1D receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors

  • 5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and an EC80 concentration of the 5-HT1B/1D agonist (to inhibit cAMP production) for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound and calculate its IC50 value.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing 5-HT1B or 5-HT1D receptors

  • 5-HT1B/1D receptor agonist (e.g., 5-CT)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with this compound or vehicle for 30 minutes.

  • Stimulate with a 5-HT1B/1D agonist for 5-10 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify band intensities to determine the level of ERK1/2 phosphorylation.

Protocol 4: In Vivo Microdialysis for Serotonin Measurement

This protocol describes a general procedure for in vivo microdialysis to measure extracellular serotonin levels in a specific brain region of an anesthetized or freely moving animal following administration of this compound.[3][4][5][6][7]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetic (if applicable)

Procedure:

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) in the anesthetized animal.

  • Allow the animal to recover for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Express the results as a percentage of the baseline serotonin levels.

Troubleshooting Guide

Q: I am observing no effect of this compound in my functional assay. What could be the problem?

  • A: Check Compound Integrity and Concentration:

    • Confirm the identity and purity of your this compound stock.

    • Ensure that the final concentration in your assay is sufficient to antagonize the receptor. Perform a full dose-response curve.

  • A: Verify Receptor Expression and Function:

    • Confirm that your cell line expresses functional 5-HT1B or 5-HT1D receptors.

    • Run a positive control with a known agonist to ensure the cells are responding as expected.

  • A: Review Assay Conditions:

    • Ensure that the incubation times and temperatures are optimal for your specific assay.

    • Check for any potential interference of your buffer components with the assay reagents.

Q: My in vitro and in vivo results with this compound are contradictory. What are the possible reasons?

  • A: Pharmacokinetic Properties:

    • This compound may have poor bioavailability or may not effectively cross the blood-brain barrier in your animal model. Consider alternative routes of administration or formulation.

  • A: Metabolism:

    • The compound may be rapidly metabolized in vivo into inactive or less active metabolites.

  • A: Off-Target Effects:

    • At the concentrations used in vivo, this compound might be interacting with other receptors, leading to complex physiological responses that mask the expected on-target effect. Consider using a lower dose or a structurally different antagonist to confirm your findings.

Q: I am having issues with the solubility of this compound. How can I prepare my stock solutions?

  • A: Solubility Profile:

    • This compound is generally soluble in water and aqueous buffers. However, its solubility can be pH-dependent.

  • A: Recommended Solvents:

    • For most in vitro experiments, sterile water or a standard buffer like PBS should be sufficient.

    • If you encounter solubility issues, you can try preparing a concentrated stock solution in a small amount of DMSO and then diluting it with your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) and is consistent across all experimental groups, including the vehicle control.

  • A: Preparation for In Vivo Use:

    • For in vivo administration, dissolving this compound in sterile saline is the preferred method. If solubility is a concern, a small amount of a solubilizing agent like Tween 80 (e.g., 0.1-1%) can be added to the saline. Always ensure the final solution is sterile and clear before injection.

Q: I am observing an unexpected effect that might be an off-target activity of this compound. How can I investigate this?

  • A: Dose-Response Relationship:

    • Determine if the unexpected effect is dose-dependent. Off-target effects are often observed at higher concentrations.

  • A: Use a Different Antagonist:

    • Repeat the experiment with a structurally different 5-HT1B/1D antagonist that has a distinct off-target binding profile. If the effect persists, it is more likely to be mediated by 5-HT1B/1D receptor blockade.

  • A: Screen for Off-Target Binding:

    • Consult pharmacological databases or perform a broad receptor screening panel to identify potential off-target interactions of this compound. The moderate affinity for the 5-HT2A receptor is a known off-target interaction to consider.

Mandatory Visualizations

5-HT1B/1D Receptor Signaling Pathway Serotonin Serotonin Receptor 5-HT1B/1D Receptor Serotonin->Receptor Activates GR127935 GR127935 GR127935->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway ERK/MAPK Pathway G_protein->ERK_Pathway Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response ERK_Pathway->Cellular_Response

Caption: 5-HT1B/1D Receptor Signaling Pathway and the antagonistic action of GR127935.

Experimental Workflow for Investigating GR127935 Antagonism cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Experiments Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->cAMP_Assay Confirm Affinity ERK_Assay ERK Phosphorylation Assay (Confirm Functional Blockade) cAMP_Assay->ERK_Assay Confirm Functional Antagonism Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) ERK_Assay->Microdialysis Inform In Vivo Studies Behavioral Behavioral Assays (e.g., Locomotor Activity) Microdialysis->Behavioral Correlate Neurochemical and Behavioral Effects

Caption: A logical workflow for characterizing this compound from in vitro to in vivo.

Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Check_Compound Verify Compound Identity, Purity, and Concentration Start->Check_Compound Check_System Validate Experimental System (e.g., Receptor Expression, Positive Controls) Start->Check_System Dose_Response Perform Full Dose-Response Curve Check_Compound->Dose_Response Check_System->Dose_Response Solubility Investigate Solubility and Stability Dose_Response->Solubility Off_Target Consider Off-Target Effects Solubility->Off_Target PK_Metabolism Evaluate Pharmacokinetics and Metabolism (In Vivo) Off_Target->PK_Metabolism Resolved Problem Resolved PK_Metabolism->Resolved Unresolved Problem Persists: Re-evaluate Hypothesis PK_Metabolism->Unresolved

Caption: A decision-making diagram for troubleshooting unexpected results with GR127935.

References

Optimizing GR127935 hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR127935 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] It exhibits high affinity for these receptors, with pKi values of approximately 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in water up to 100 mM (49.76 mg/mL). For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C or below to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

While GR127935 is highly selective for 5-HT1B/1D receptors, it has been shown to possess moderate blocking properties at the 5-HT2A receptor at higher concentrations (pKi: 7.4).[3] It is important to consider this potential for off-target effects when designing experiments and interpreting results.

Q4: Does this compound have any agonist activity?

Yes, in some experimental systems, GR127935 has been observed to act as a partial agonist at human 5-HT1D alpha and 5-HT1D beta receptors expressed in CHO cells.[4][5] This is a critical consideration when interpreting data from functional assays.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or unexpected results in functional assays Partial Agonism: GR127935 may be acting as a partial agonist in your specific cell line or experimental setup.[4]- Perform a concentration-response curve for GR127935 alone to assess for any agonist activity. - Compare the effects of GR127935 with a known full antagonist for the 5-HT1B/1D receptors.
Compound precipitation in aqueous buffer Low Solubility at Neutral pH: Although soluble in water, the hydrochloride salt's solubility can be pH-dependent.- Ensure the final pH of your assay buffer is compatible with the compound's solubility. - Consider preparing a fresh stock solution in water and diluting it into your assay buffer immediately before use.
Observed effects are not blocked by known 5-HT1B/1D agonists Off-Target Effects: At higher concentrations, GR127935 may be interacting with other receptors, such as the 5-HT2A receptor.[3]- Perform a concentration-response curve to determine if the effect is dose-dependent. - Use a selective antagonist for the suspected off-target receptor (e.g., a 5-HT2A antagonist) to see if it blocks the observed effect. - Lower the concentration of GR127935 to a range where it is more selective for 5-HT1B/1D receptors.
Variability between experimental repeats Compound Degradation: Improper storage or handling of the stock solution can lead to degradation.- Prepare fresh aliquots of the stock solution from a solid sample. - Avoid repeated freeze-thaw cycles of the stock solution. - Store stock solutions at -20°C or -80°C.

Data Presentation

Table 1: Binding Affinities of this compound at Serotonin Receptors

Receptor SubtypeSpeciespKiReference
5-HT1BRat8.5
5-HT1DGuinea Pig8.5
5-HT2A-7.4[3]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Radioligand Binding Assays0.1 nM - 1 µMTo determine Ki, use a range of concentrations around the expected value.
cAMP Functional Assays1 nM - 10 µMHigher concentrations may be needed to observe antagonist effects, but be mindful of potential off-target activity.
In vivo Microdialysis10 µM - 100 µM (in probe)Systemic administration may require different dosing.[6]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B or 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.

  • Radioligand (e.g., [3H]-GR125743).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control (e.g., 10 µM Serotonin).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the cell membranes.

  • Add the different concentrations of this compound to the respective wells.

  • For non-specific binding, add the non-specific binding control instead of GR127935.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value.

cAMP Functional Assay

Objective: To evaluate the antagonist effect of this compound on agonist-induced changes in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.

  • This compound.

  • A 5-HT1B/1D receptor agonist (e.g., 5-CT).

  • Forskolin (for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and supplements.

  • 96-well or 384-well white opaque plates.

Procedure:

  • Seed the cells in the multi-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

  • Add the 5-HT1B/1D agonist at a concentration that elicits a sub-maximal response (e.g., EC80). For Gi-coupled receptors, co-stimulate with forskolin.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Plot the cAMP concentration against the concentration of this compound to determine its IC50 as an antagonist.

Visualizations

cluster_workflow Experimental Workflow: cAMP Assay A Seed Cells B Pre-incubate with This compound A->B C Add Agonist (e.g., 5-CT) B->C D Incubate C->D E Lyse Cells & Measure cAMP D->E cluster_pathway 5-HT1B/1D Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1B/1D Receptor Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein Activates GR127935 GR127935 GR127935->Receptor AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response cAMP->Response Leads to cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? IsAgonist Partial Agonism Observed? Start->IsAgonist CheckAgonism Perform Agonist Concentration-Response SolutionAgonism Consider Partial Agonism in Interpretation CheckAgonism->SolutionAgonism CheckOffTarget Lower Concentration & Use Off-Target Antagonist SolutionOffTarget Off-Target Effect Likely CheckOffTarget->SolutionOffTarget CheckSolubility Prepare Fresh Stock & Check Buffer pH SolutionSolubility Optimize Solubility CheckSolubility->SolutionSolubility IsAgonist->CheckAgonism Yes IsOffTarget Effect Persists? IsAgonist->IsOffTarget No IsOffTarget->CheckOffTarget Yes IsSolubility Precipitation Observed? IsOffTarget->IsSolubility No IsSolubility->CheckSolubility Yes End Re-evaluate Experiment IsSolubility->End No

References

GR127935 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of GR127935 hydrochloride. It also offers troubleshooting guides and answers to frequently asked questions to ensure the successful application of this potent and selective 5-HT1B/1D receptor antagonist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C. As a solid, it is stable for years when stored correctly.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in water up to 100 mM. For most in vitro experiments, preparing a concentrated stock solution in high-purity water is recommended. To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in the appropriate volume of sterile, purified water. Sonication can aid in dissolution if needed. For some applications, dissolving in a minimal amount of an organic solvent like DMSO may be necessary before further dilution in aqueous buffers; however, ensure the final solvent concentration is low enough to not affect your experimental system.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the storage conditions. In a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen stock. Aqueous solutions should not be stored for more than a day.

Q4: I am observing inconsistent results in my experiments. What could be the cause?

A4: Inconsistent results can arise from several factors. One common issue is the degradation of the compound due to improper storage or handling. Ensure that stock solutions are stored correctly and that working solutions are freshly prepared. Inter-laboratory variability in in vitro assays can also be significant, so standardizing protocols is key. Additionally, variability can be introduced through inconsistencies in cell-based assays, such as differences in cell passage number, confluency, and incubation times.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Difficulty Dissolving the Compound
  • Observation: The this compound powder is not fully dissolving in the aqueous buffer.

  • Potential Cause: The concentration may be too high for the chosen solvent, or the compound may require assistance to dissolve.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm that the intended concentration does not exceed the known solubility of this compound in water (up to 100 mM).

    • Use Sonication: Place the solution in an ultrasonic bath for short intervals to aid dissolution.

    • Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could lead to degradation.

    • Alternative Solvent: If aqueous solubility remains an issue for your specific application, consider preparing a concentrated stock solution in DMSO, followed by serial dilutions in your experimental buffer. Always include a vehicle control with the same final DMSO concentration in your experiments.

Issue 2: High Background or Non-Specific Binding in Receptor Binding Assays
  • Observation: The receptor binding assay shows high signal in the control wells lacking the receptor or in the presence of a saturating concentration of a competing ligand.

  • Potential Cause: This could be due to non-specific binding of the radioligand to the filter plates, tubes, or other assay components.

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Incorporate or optimize the concentration of blocking agents, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding.

    • Pre-treat Plates/Filters: Pre-soaking filter plates with a solution of a blocking agent (e.g., polyethyleneimine) can help minimize non-specific binding of positively charged ligands.

    • Adjust Assay Conditions: Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding.

    • Verify Reagent Quality: Ensure the purity and integrity of your radioligand and other reagents.

Data Presentation

Table 1: Storage Recommendations for this compound
FormStorage TemperatureDurationNotes
Solid-20°CYearsKeep desiccated and protected from light.
In Solvent-80°CUp to 6 monthsUse sealed containers, away from moisture.
In Solvent-20°CUp to 1 monthUse sealed containers, away from moisture.
Aqueous Solution4°CNot recommended for more than one dayPrepare fresh for each experiment.
Table 2: Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water49.76100

Data is based on a molecular weight of 534.06 g/mol . Batch-specific molecular weights may vary.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound using a Stability-Indicating HPLC Method

This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
  • Prepare working solutions by diluting the stock solution with the respective stressor solutions to a final concentration of 100 µg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Keep the solid drug at 105°C for 24 hours.
  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
  • Neutral Hydrolysis: Dissolve the drug in water and keep at 60°C for 24 hours.

3. Sample Analysis:

  • Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) to separate the parent drug from any degradation products.
  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., the λmax of this compound).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
  • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

Visualizations

Diagram 1: Simplified Signaling Pathway of 5-HT1B/1D Receptors

Potential off-target effects of GR127935 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GR127935 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] It exhibits high affinity for these receptors, with reported pKi values of 8.5 for both guinea pig 5-HT1D and rat 5-HT1B receptors.

Q2: Is this compound completely selective for 5-HT1B/1D receptors?

While this compound is highly selective, it is not completely specific. It has been shown to possess a moderate blocking property at the 5-HT2A receptor.[2] Its selectivity for 5-HT1B/1D receptors is over 100-fold higher than for 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Q3: What are the known off-target effects of this compound?

The most well-documented off-target effect is the blockade of 5-HT2A receptors, particularly at higher concentrations.[2] Some studies have also suggested the involvement of a GR127935-sensitive mechanism in hypotension that may be related to putative 5-HT5B receptors, although this is less characterized.[3]

Q4: I am observing unexpected results in my experiment that are not consistent with 5-HT1B/1D receptor antagonism. What could be the cause?

Unexpected results could be due to the off-target activity of GR127935 at 5-HT2A receptors.[2] Consider the concentration of GR127935 you are using, as higher doses are more likely to elicit off-target effects.[2] Additionally, paradoxical effects on serotonin release have been reported, with some studies showing an increase and others a decrease or no change in extracellular 5-HT levels, which could contribute to unexpected outcomes.[4][5]

Q5: How can I minimize the potential for off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still provides antagonism of 5-HT1B/1D receptors. It is also recommended to perform control experiments using a selective 5-HT2A antagonist to determine if the observed effects are mediated by this off-target interaction.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected physiological response (e.g., changes in blood pressure, smooth muscle contraction) Off-target blockade of 5-HT2A receptors.[2]1. Lower the concentration of GR127935. 2. Use a selective 5-HT2A antagonist in a parallel experiment to confirm if the effect is 5-HT2A-mediated. 3. Review the literature for 5-HT2A receptor expression in your tissue/cell model.
Contradictory results in serotonin release assays (microdialysis or voltammetry) Complex regulation of serotonin release by GR127935. Some studies show increased 5-HT efflux, while others report a decrease or no effect, especially at higher systemic doses.[4][5]1. Carefully titrate the concentration of GR127935. 2. Consider local versus systemic administration, as this can influence the outcome.[4][5] 3. Measure 5-HT metabolites (e.g., 5-HIAA) in addition to 5-HT levels.
Lack of effect where 5-HT1B/1D antagonism is expected 1. Incorrect concentration of GR127935. 2. Issues with compound stability or solubility. 3. Low expression of 5-HT1B/1D receptors in the experimental model.1. Verify the concentration and purity of your GR127935 stock. 2. Confirm the expression of 5-HT1B/1D receptors in your model system (e.g., via qPCR, Western blot, or radioligand binding). 3. Include a positive control for 5-HT1B/1D antagonism.

Data Presentation

Table 1: Binding Affinity of this compound at Serotonin Receptors

Receptor SubtypeBinding Affinity (pKi)SpeciesReference
5-HT1B 8.5Rat
5-HT1D 8.5Guinea Pig
5-HT2A 7.4Not Specified[2]
5-HT1A >100-fold lower than 5-HT1B/1DNot Specified
5-HT2C >100-fold lower than 5-HT1B/1DNot Specified

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for assessing the binding affinity of GR127935 at a potential off-target receptor (e.g., 5-HT2A).

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT2A)
  • Radioligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A)
  • This compound
  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand for the target receptor)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
  • Scintillation vials and scintillation fluid
  • Glass fiber filters
  • Filtration apparatus
  • Scintillation counter

2. Procedure:

  • Prepare a series of dilutions of this compound.
  • In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer, a dilution of GR127935, or the non-specific binding control.
  • Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
  • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the GR127935 concentration.
  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GR127935_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GR127935 GR127935 HT1B_1D 5-HT1B/1D Autoreceptor GR127935->HT1B_1D Antagonizes Serotonin_Release Serotonin Release HT1B_1D->Serotonin_Release Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Serotonin_Release HT1B_1D_Post Postsynaptic 5-HT1B/1D Serotonin_Release->HT1B_1D_Post Activates HT2A_Post Postsynaptic 5-HT2A Serotonin_Release->HT2A_Post Activates Signaling_1 Downstream Signaling 1 HT1B_1D_Post->Signaling_1 Signaling_2 Downstream Signaling 2 HT2A_Post->Signaling_2 GR127935_offtarget GR127935 (High Conc.) GR127935_offtarget->HT2A_Post Antagonizes (Off-target)

Caption: GR127935 signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conc Is GR127935 Concentration High? Start->Check_Conc Hypothesis_Off_Target Hypothesis: Off-target 5-HT2A Effect Check_Conc->Hypothesis_Off_Target Yes Re_evaluate Re-evaluate Primary Hypothesis Check_Conc->Re_evaluate No Lower_Conc Action: Lower GR127935 Concentration Hypothesis_Off_Target->Lower_Conc Control_Exp Action: Perform Control Experiment with 5-HT2A Antagonist Hypothesis_Off_Target->Control_Exp Hypothesis_Confirmed Off-target Effect Confirmed Lower_Conc->Hypothesis_Confirmed Control_Exp->Hypothesis_Confirmed Hypothesis_Rejected Off-target Effect Unlikely Re_evaluate->Hypothesis_Rejected

Caption: Troubleshooting workflow for unexpected results.

Logical_Relationships cluster_targets Binding Targets GR127935 GR127935 Hydrochloride Primary_Target Primary Targets (High Affinity) GR127935->Primary_Target Antagonizes Off_Target Off-Target (Moderate Affinity) GR127935->Off_Target Antagonizes (at high conc.) HT1B 5-HT1B Primary_Target->HT1B HT1D 5-HT1D Primary_Target->HT1D HT2A 5-HT2A Off_Target->HT2A

Caption: Logical relationships of GR127935.

References

Technical Support Center: GR127935 Hydrochloride and 5-HT1D Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GR127935 hydrochloride in studies involving 5-HT1D receptors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and interpret experimental outcomes related to the partial agonism of this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound a pure antagonist at 5-HT1D receptors?

A1: No, while widely cited as a potent 5-HT1B/1D receptor antagonist, this compound exhibits partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors.[1] This means that in the absence of a full agonist, GR127935 can elicit a submaximal response, while in the presence of a full agonist, it will act as an antagonist.

Q2: What is the mechanism of action for 5-HT1D receptors?

A2: 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.[2][3] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Some studies also suggest a potential link to the mitogen-activated protein kinase (MAPK) signaling cascade.[5]

Q3: What are the key binding and functional parameters for GR127935 at 5-HT1D receptors?

A3: The following table summarizes key quantitative data for GR127935 at 5-HT1D receptors from studies in recombinant cell lines.

ParameterReceptor SubtypeValueAssayCell Line
pKi Guinea Pig 5-HT1D8.5Radioligand Binding-
pEC50 Human 5-HT1Dα8.6[35S]GTPγS BindingCHO
Human 5-HT1Dβ9.7[35S]GTPγS BindingCHO
Emax (% of basal) Human 5-HT1Dα29%[35S]GTPγS BindingCHO
Human 5-HT1Dβ31%[35S]GTPγS BindingCHO
apparent pA2 Human 5-HT1Dα8.5[35S]GTPγS BindingCHO
Human 5-HT1Dβ9.1[35S]GTPγS BindingCHO
Human 5-HT1Dα8.6cAMP AccumulationCHO
Human 5-HT1Dβ9.7cAMP AccumulationCHO

Q4: How should I prepare stock solutions of this compound?

A4: this compound is soluble in water up to 100 mM.[6] For preparing stock solutions, use deionized water. To enhance solubility, you can gently warm the solution at 37°C and use an ultrasonic bath.[6] Stock solutions can be stored at -20°C for several months.[6]

Troubleshooting Guides

Issue 1: Unexpected Agonist-like Effects Observed with GR127935 Alone

  • Symptom: In a functional assay (e.g., measuring cAMP levels or GTPγS binding), application of this compound alone causes a response, contrary to the expectation of an antagonist.

  • Possible Cause: This is likely due to the inherent partial agonist activity of GR127935 at 5-HT1D receptors.[1] The magnitude of this effect can depend on the expression level of the receptor in your experimental system and the sensitivity of your assay.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Ensure your cell line or tissue preparation expresses 5-HT1D receptors at an appropriate level. Very high expression systems might amplify the partial agonist effect.

    • Run a Full Agonist Control: Always include a full agonist for the 5-HT1D receptor (e.g., 5-carboxamidotryptamine, 5-CT) to establish the maximum possible response in your system. This will allow you to quantify the partial agonism of GR127935 relative to the full agonist.

    • Consider a Different Antagonist: If your experiment requires a silent antagonist (one with no intrinsic activity), you may need to consider alternative compounds. Methiothepin has been shown to act as a silent antagonist at 5-HT1D receptors, though it has a broader receptor pharmacology.[4]

Issue 2: Inconsistent Antagonism of a Full Agonist by GR127935

  • Symptom: The potency of GR127935 as an antagonist (i.e., its ability to shift the dose-response curve of a full agonist) varies between experiments.

  • Possible Causes & Solutions:

    • Ligand Concentration Accuracy: Ensure accurate and consistent preparation of both the agonist and GR127935 solutions. Serial dilutions should be prepared fresh for each experiment.

    • Equilibration Time: Inadequate incubation time for GR127935 to reach equilibrium with the receptor before adding the agonist can lead to underestimation of its antagonist potency. Determine the optimal pre-incubation time for your specific assay conditions.

    • Schild Analysis: To properly characterize the antagonism, perform a Schild analysis.[7][8] This involves generating agonist dose-response curves in the presence of multiple, fixed concentrations of GR127935. A Schild plot can determine the pA2 value, a true measure of antagonist affinity, and confirm competitive antagonism.

Issue 3: Difficulty Distinguishing Partial Agonism from Experimental Noise

  • Symptom: The small response elicited by GR127935 is difficult to distinguish from the baseline noise of the assay.

  • Possible Causes & Solutions:

    • Assay Window: Your assay may have a small signal-to-noise ratio. Optimize your assay conditions to maximize the response window. This could involve adjusting cell number, incubation times, or substrate concentrations.

    • Use a More Sensitive Assay: Consider using a more sensitive downstream functional assay. For Gi/o-coupled receptors, a [35S]GTPγS binding assay is often more sensitive and directly measures G-protein activation, making it well-suited for detecting partial agonism.[1]

    • Increase Replicates: Increase the number of technical and biological replicates to improve the statistical power to detect a small but significant response.

Experimental Protocols

1. [35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

  • Membrane Preparation:

    • Culture cells expressing the 5-HT1D receptor (e.g., CHO cells) to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation, wash with buffer, and resuspend in assay buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add assay buffer (containing GDP, typically 10-30 µM) and varying concentrations of GR127935 or a reference agonist.

    • To determine antagonist activity, pre-incubate with GR127935 before adding a range of full agonist concentrations.

    • Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

2. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

  • Cell Preparation:

    • Seed cells expressing the 5-HT1D receptor in a 96-well plate and grow to near confluency.

    • Wash the cells with serum-free media.

  • Assay Procedure:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of GR127935 or a reference agonist. For antagonist determination, pre-incubate with GR127935 before adding the full agonist.

    • Stimulate adenylyl cyclase with forskolin (B1673556) (typically 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

Visualizations

G 5-HT1D Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR127935 GR127935 (Partial Agonist) HT1D 5-HT1D Receptor GR127935->HT1D Binds G_protein Gi/o Protein HT1D->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates (?) ATP ATP cAMP cAMP ATP->cAMP Converts

Caption: Canonical Gi/o signaling pathway for the 5-HT1D receptor.

References

Unexpected behavioral effects of GR127935 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR127935 hydrochloride in in vivo behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GR127935?

A1: this compound is a selective and potent antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its primary function is to block the effects of endogenous serotonin or exogenously administered agonists at these specific receptor subtypes. These receptors are G-protein coupled receptors that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. By blocking these receptors, GR127935 prevents this downstream signaling.

Q2: I administered GR127935 by itself and observed no significant behavioral changes. Is this normal?

A2: Yes, this is a commonly reported finding. Several studies have noted that GR127935 has little to no behavioral effect when administered on its own (per se).[1][2] Its effects are most prominent when used to block the action of a 5-HT1B or 5-HT1D receptor agonist. For example, it effectively blocks the anti-aggressive effects of 5-HT1B agonists.[1]

Q3: My goal is to increase synaptic serotonin by blocking presynaptic 5-HT1B/1D autoreceptors. However, my results show a decrease in extracellular serotonin after systemic administration. Why would this happen?

A3: This is a critical and somewhat paradoxical observation that has been documented. While direct infusion of GR127935 (100 nM) into the guinea pig frontal cortex transiently increases extracellular 5-HT, systemic administration of higher doses (0.1-1 mg/kg i.p.) has been shown to cause a significant and sustained decrease in cortical 5-HT levels.[3] The exact mechanism for this discrepancy is not fully elucidated, but potential causes include:

  • Different sites of action: Systemic administration allows the compound to act on all 5-HT1B/1D receptors, not just the presynaptic autoreceptors in the target region. Its action on receptors in other brain areas, such as the raphe nucleus, could indirectly lead to a reduction in serotonin release.

  • Off-target effects: While highly selective, at higher systemic concentrations, GR127935 may interact with other receptors. It has been shown to possess moderate blocking activity at 5-HT2A receptors at high doses (500-1500 µg/kg), which could contribute to complex downstream effects on the serotonin system.[4]

Q4: Is GR127935 expected to have anxiolytic or anxiogenic effects? My results are ambiguous.

A4: The role of 5-HT1B/1D receptors in anxiety is complex, and literature on GR127935 reflects this. Interestingly, GR127935 has been reported to show anxiolytic-like properties in some animal models.[5] This can be confusing, as both selective 5-HT1B receptor agonists (like CP94253) and other antagonists (like SB216641) have also demonstrated anxiolytic-like activity.[5] This suggests that the net effect on anxiety-like behavior is not a simple function of receptor blockade but may depend on the specific brain circuit, animal model, and baseline anxiety state.

Q5: Can GR127935 affect learning and memory?

A5: Yes, studies suggest a role for 5-HT1B/1D receptors in cognition. Post-training injection of GR127935 (10 mg/kg) was found to increase the consolidation of learning in an autoshaping task in rats.[6] This suggests that blocking these receptors can enhance memory formation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected Hypotension While GR127935 is a 5-HT1B/1D antagonist, it can inhibit hypotension induced by broad-spectrum serotonin agonists like 5-CT. This effect may not be related to 5-HT1B/1D antagonism and could involve other receptors, potentially the 5-HT5B receptor.[7]Monitor cardiovascular parameters closely. If hypotension is a confound, consider that it may be an independent pharmacological effect of the compound. Investigate the use of more selective 5-HT1B or 5-HT1D antagonists if the goal is to isolate the role of those specific subtypes.[7]
Lack of Expected Behavioral Response The compound often has little effect when administered alone.[1][2] The dose may be inappropriate for the specific animal model or behavioral paradigm. The effect you are trying to elicit may be mediated by different serotonin receptors.Ensure your experimental design uses GR127935 as an antagonist to a specific 5-HT1B/1D agonist. Perform a dose-response study to find the optimal concentration for your model. Review the literature for the specific behavioral paradigm to confirm the involvement of 5-HT1B/1D receptors.
Blocking of Antidepressant Effects GR127935 has been shown to block the antidepressant-like effects of compounds like RU 24969 and other standard antidepressants in the mouse tail suspension test.[5][8]Be aware that blocking 5-HT1B/1D receptors can interfere with the mechanisms of action of some antidepressant drugs. This may be a valid finding, indicating that 5-HT1B/1D receptor activity is necessary for the antidepressant effect in that model.
Contradictory Neurochemical Results (Local vs. Systemic) Direct cortical infusion increases 5-HT, while systemic injection decreases it.[3] This is likely due to the compound acting at different sites (e.g., terminal autoreceptors vs. somatodendritic receptors in the raphe).For precise control and to specifically target terminal autoreceptors, use local administration via microdialysis or direct cannula infusion. When using systemic administration, interpret the results as the net effect of the drug on the entire system.

Quantitative Data Summary

Table 1: In Vivo Behavioral Effects of GR127935

SpeciesBehavioral AssayDose (mg/kg)RouteObserved EffectCitation
MouseTail Suspension TestNot specifiedN/AAttenuated the anti-immobility effects of the 5-HT1A/B agonist RU 24969.[8]
MouseLocomotor ActivityNot specifiedN/AAttenuated hyperactivity induced by the 5-HT1A/B agonist RU 24969.[8]
RatCocaine SeekingNot specifiedN/AReduced drug-seeking behavior.[1]
RatAutoshaping Task10Post-training injectionIncreased the consolidation of learning.[6]
Guinea PigGeneral Behavior0.1 - 3.0i.p.No significant effects when administered alone.[2]

Table 2: In Vivo Neurochemical and Physiological Effects of GR127935

SpeciesMeasurementDoseRouteObserved EffectCitation
Guinea PigCortical 5-HT Efflux100 nMInfusion via probeTransient increase (61 +/- 8%).[3]
Guinea PigCortical 5-HT Efflux0.1 - 1.0 mg/kgi.p.Sustained decrease (>65%).[3]
Guinea Pig5-HT Metabolism0.1 - 1.0 mg/kgi.p.Significantly increased 5-HT metabolism in forebrain regions.[2]
RatDiastolic Blood Pressure1 mg/kgi.v.Contributed to the inhibition of 5-CT-induced hypotension when combined with 5-HT1B/1D antagonists.[7]

Experimental Protocols

Protocol 1: Tail Suspension Test (TST) in Mice

  • Objective: To assess antidepressant-like activity. GR127935 can be used to investigate if the antidepressant effect of another compound is mediated by 5-HT1B/1D receptors.

  • Apparatus: A suspension box or chamber that is visually and acoustically isolated. A hook or clamp from which to suspend the mouse by its tail. Automated scoring software or a trained observer with a stopwatch.

  • Methodology:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (dissolved in an appropriate vehicle, e.g., saline) via intraperitoneal (i.p.) injection at the desired pre-treatment time (e.g., 30 minutes before the test compound).

    • Administer the test compound (e.g., a putative antidepressant) or vehicle.

    • At the designated time, suspend each mouse individually by its tail using adhesive tape placed approximately 1-2 cm from the tip of the tail. The hook should be high enough that the mouse cannot reach any surfaces.

    • The total duration of the test is typically 6 minutes.

    • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor respiration.

    • Data Analysis: Compare the immobility time across treatment groups (Vehicle, Test Compound, GR127935 + Test Compound, GR127935 alone). A blockade of the test compound's effect is indicated if the immobility time in the "GR127935 + Test Compound" group is significantly greater than in the "Test Compound" group and similar to the vehicle group.

Protocol 2: In Vivo Microdialysis for Cortical Serotonin Measurement

  • Objective: To measure extracellular serotonin levels in a specific brain region (e.g., frontal cortex) following local or systemic administration of GR127935.

  • Apparatus: Stereotaxic frame, microdialysis probes (with appropriate molecular weight cut-off), a syringe pump, a fraction collector, and an HPLC-ECD system for serotonin analysis.

  • Methodology:

    • Anesthetize the animal (e.g., guinea pig) and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the frontal cortex according to stereotaxic coordinates.

    • Allow the animal to recover from surgery for the appropriate period.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 90-120 minutes) to achieve a baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer GR127935. For local effects, switch the perfusion fluid to aCSF containing GR127935 (e.g., 100 nM).[3] For systemic effects, administer the compound via i.p. or i.v. injection.[3]

    • Continue collecting dialysate samples for the duration of the experiment.

    • Data Analysis: Analyze the concentration of 5-HT in the dialysate samples using HPLC-ECD. Express the post-treatment 5-HT levels as a percentage of the average baseline level for each animal.

Visualizations

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal serotonin Serotonin (5-HT) postsynaptic Postsynaptic Neuron ht1b_auto 5-HT1B/1D Autoreceptor serotonin->ht1b_auto Binds to ht1b_post Postsynaptic 5-HT1B/1D Receptor serotonin->ht1b_post Binds to presynaptic Presynaptic Neuron presynaptic->serotonin postsynaptic->ht1b_post release (-) 5-HT Release ht1b_auto->release Inhibits signal (-) Signal Transduction ht1b_post->signal Inhibits gr127935 GR127935 gr127935->ht1b_auto Blocks gr127935->ht1b_post Blocks

Caption: Expected mechanism of GR127935 as a 5-HT1B/1D receptor antagonist.

G start Unexpected Result Observed (e.g., Paradoxical 5-HT decrease) q1 Was administration Systemic or Local? start->q1 systemic Systemic (e.g., i.p.) q1->systemic Systemic local Local (e.g., infusion) q1->local Local cause1 Possible Cause: Net effect of action at multiple sites (e.g., autoreceptors, somatodendritic, postsynaptic receptors) systemic->cause1 cause2 Possible Cause: Direct action at terminal autoreceptors is unmasked local->cause2 q2 Was a high dose used? cause1->q2 solution1 Action: Compare with local infusion to isolate terminal effects q2->solution1 No solution2 Action: Perform dose-response study. Consider potential off-target effects (e.g., 5-HT2A antagonism) q2->solution2 Yes

Caption: Troubleshooting workflow for unexpected neurochemical results.

G systemic Systemic GR127935 (High Dose) frontal_cortex Frontal Cortex Terminal systemic->frontal_cortex raphe_nucleus Raphe Nucleus (Somatodendritic) systemic->raphe_nucleus autoreceptor Blocks Terminal 5-HT1D Autoreceptors frontal_cortex->autoreceptor soma_receptor Blocks Somatodendritic 5-HT1A/1D Autoreceptors raphe_nucleus->soma_receptor increase_5ht Effect 1: (+) Increase Local 5-HT Release autoreceptor->increase_5ht decrease_firing Effect 2: (-) Decrease Neuron Firing Rate and downstream 5-HT release soma_receptor->decrease_firing net_effect Net Result: Observed Decrease in Extracellular 5-HT increase_5ht->net_effect decrease_firing->net_effect

Caption: Hypothesis for paradoxical decrease in serotonin after systemic administration.

References

Technical Support Center: Formulation of GR127935 Hydrochloride for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR127935 hydrochloride. The information provided is intended to assist in overcoming challenges related to the solubility of this compound for injectable formulations.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: this compound is reported to be soluble in water up to 100 mM, which is approximately 53.4 mg/mL.[1] However, achieving this concentration consistently in various buffer systems or upon storage may present challenges.

Q2: What are the common reasons for precipitation of this compound in my formulation?

A2: Precipitation of hydrochloride salts like GR127935 can occur due to several factors:

  • pH Shift: The solubility of hydrochloride salts is often pH-dependent. An increase in pH can lead to the conversion of the soluble salt to the less soluble free base.

  • Buffer Effects: The components of your buffer system can interact with the drug substance, affecting its solubility.

  • Low Temperature: Solubility can decrease at lower temperatures, leading to crystallization or precipitation, especially in concentrated solutions.

  • High Concentration: You may be exceeding the practical solubility limit in your specific formulation, even if it is below the theoretical maximum in pure water.

  • Interactions with Other Excipients: Other components in your formulation could be incompatible with this compound.

Q3: What general strategies can I employ to improve the solubility of this compound for injection?

A3: Several techniques can be used to enhance and maintain the solubility of poorly soluble compounds for parenteral administration. These include:

  • pH Adjustment: Maintaining an acidic pH is often crucial for hydrochloride salts.

  • Co-solvents: The addition of water-miscible solvents can increase solubility.

  • Surfactants: These can be used to form micelles that encapsulate the drug, increasing its apparent solubility.

  • Complexing Agents: Cyclodextrins are a common example that can form inclusion complexes with the drug molecule.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitation upon standing at room temperature The solution is supersaturated at room temperature. The pH of the solution may have shifted.1. Determine the equilibrium solubility at room temperature. 2. Buffer the solution to maintain an optimal acidic pH. 3. Consider the use of co-solvents or other solubilizing agents.
Cloudiness or precipitation after adding a buffer The buffer components are incompatible with the drug, or the final pH is too high.1. Screen different buffer systems (e.g., citrate, acetate). 2. Carefully monitor and adjust the final pH of the formulation after all components are added.
Crystallization upon refrigeration The solubility of the compound is significantly lower at 2-8°C.1. Determine the solubility at refrigerated temperatures. 2. If refrigerated storage is necessary, a lower concentration or a different formulation approach (e.g., lyophilization) may be required.
Precipitation upon dilution with aqueous media The drug is precipitating out of a co-solvent system when diluted with an aqueous vehicle.1. This is a common issue with co-solvent formulations. 2. Optimize the co-solvent blend to minimize precipitation upon dilution. 3. Consider using a surfactant to maintain solubility after dilution.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol outlines a method to determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate) covering a pH range of 2 to 8

  • Vials with screw caps

  • Shaker or rotator

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples as necessary and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility (in mg/mL or mM) against the pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening for Improved Solubility

This protocol describes a screening method to identify suitable co-solvents for enhancing the solubility of this compound.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).

  • Water for Injection or a suitable buffer.

  • Vials with screw caps.

  • Vortex mixer and/or sonicator.

  • Analytical method for concentration determination (HPLC or UV-Vis).

Procedure:

  • Prepare various mixtures of the chosen co-solvents with water or buffer (e.g., 10%, 20%, 30% v/v co-solvent).

  • Add a pre-weighed amount of this compound to a fixed volume of each co-solvent mixture.

  • Vortex and/or sonicate the vials to facilitate dissolution.

  • Visually inspect the vials for complete dissolution.

  • If complete dissolution is observed, incrementally add more this compound until saturation is reached (i.e., undissolved solid remains after thorough mixing).

  • Equilibrate the saturated solutions as described in Protocol 1.

  • Determine the concentration of the dissolved drug in the clear supernatant to quantify the solubility in each co-solvent system.

Data Presentation

Table 1: Solubility of this compound in Different Media

Solvent/VehicleApproximate SolubilityReference
Water~100 mM (~53.4 mg/mL)[1]
Saline (0.9% NaCl)Likely similar to water, but should be experimentally confirmed.General Knowledge
EthanolHigh (Specific value to be determined experimentally)General Knowledge
Propylene GlycolModerate to High (Specific value to be determined experimentally)General Knowledge
PEG 400Moderate to High (Specific value to be determined experimentally)General Knowledge

Note: The solubility in co-solvents and buffer systems should always be determined experimentally for your specific formulation.

Visualizations

5-HT1B/1D Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of 5-HT1B and 5-HT1D receptors, which this compound antagonizes. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Activates gr127935 GR127935 gr127935->receptor Antagonizes atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., inhibition of neurotransmitter release) pka->downstream Phosphorylates

Caption: Simplified 5-HT1B/1D receptor signaling pathway.

Experimental Workflow for Solubility Enhancement

This diagram outlines a logical workflow for addressing solubility issues with this compound for injection.

Caption: Logical workflow for improving solubility.

References

Interpreting dose-response curve with GR127935 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using GR127935 hydrochloride. It includes troubleshooting guides and frequently asked questions to assist in the accurate interpretation of dose-response curves and successful experimental design.

Key Compound Characteristics

This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of these receptors.

PropertyValueSource
Mechanism of Action Selective 5-HT1B/1D Receptor Antagonist[1][2]
pKi 8.5 (for both guinea pig 5-HT1D and rat 5-HT1B receptors)[3]
Selectivity >100-fold over 5-HT1A, 5-HT2A, and 5-HT2C receptors[3]
Molecular Weight 534.06 g/mol [3]
Solubility (in Water) Up to 100 mM (49.76 mg/mL)[3]
CAS Number 148642-42-6[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GR127935?

A1: GR127935 is a competitive antagonist that selectively binds to 5-HT1B and 5-HT1D receptors.[1][3] It has little intrinsic activity on its own but effectively blocks the effects of 5-HT1B and 5-HT1D receptor agonists, such as sumatriptan (B127528) or 5-carboxamidotryptamine (B1209777) (5-CT).[1][4][5]

Q2: What is the expected effect of GR127935 on an agonist's dose-response curve?

A2: In the presence of a fixed concentration of GR127935, the dose-response curve of a 5-HT1B or 5-HT1D agonist should exhibit a rightward parallel shift. This indicates that a higher concentration of the agonist is required to produce the same level of response. The magnitude of this shift is dependent on the concentration of GR127935 used. This is characteristic of competitive antagonism.[6][7]

Q3: Can GR127935 exhibit any activity on its own?

A3: While primarily a neutral antagonist, some studies have reported that GR127935 can exhibit partial agonist activity in specific experimental systems, such as in the inhibition of dural plasma protein extravasation in guinea pigs.[8] Researchers should be aware of this possibility, which could manifest as a baseline response in the absence of an agonist.

Q4: Does GR127935 have any off-target effects?

A4: GR127935 is highly selective for 5-HT1B/1D receptors.[3] However, at high concentrations (e.g., 500-1500 µg/kg in vivo), it may exhibit moderate blocking properties at 5-HT2A receptors.[5] This could lead to a biphasic or U-shaped dose-response curve if the secondary target mediates an opposing effect.

Q5: What are typical working concentrations for in vitro and in vivo experiments?

A5:

  • In Vitro: Given its pKi of 8.5, the Ki is approximately 3.16 nM.[3] Effective concentrations for in vitro functional or binding assays typically range from the low nanomolar (1-10 nM) to the low micromolar (1 µM) range to ensure full receptor blockade.

  • In Vivo: Doses can vary significantly based on the animal model and route of administration. Published studies have used intraperitoneal (i.p.) doses ranging from 0.1 mg/kg to 10 mg/kg.[9][10][11] It is always recommended to perform a dose-ranging study to determine the optimal concentration for a specific experimental paradigm.

Interpreting Dose-Response Curves

A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the biological response.[12] When using an antagonist like GR127935, the primary goal is often to quantify its ability to inhibit the action of an agonist.

Mechanism of Competitive Antagonism

The diagram below illustrates how GR127935 competes with a 5-HT1B/1D agonist at the receptor site. 5-HT1B/1D receptors are Gi/o-coupled, meaning their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

G cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gi/o Protein Activation receptor->g_protein Couples to agonist 5-HT Agonist (e.g., 5-CT) agonist->receptor Binds & Activates antagonist GR127935 antagonist->receptor Binds & Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP Levels ac->camp response Biological Response camp->response

Caption: GR127935 competitively blocks agonist binding to the 5-HT1B/1D receptor.

Experimental Protocols

General Protocol for an In Vitro Functional Assay (cAMP Inhibition)

This protocol provides a framework for assessing the antagonist properties of GR127935 in a cell line expressing 5-HT1B or 5-HT1D receptors.

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1B or 5-HT1D receptor in appropriate media.

  • Cell Plating: Seed cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile water.[3] Create serial dilutions in assay buffer to achieve the desired final concentrations. Prepare agonist stock solutions similarly.

  • Assay Procedure: a. Wash cells with pre-warmed assay buffer (e.g., HBSS). b. Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate. c. Add varying concentrations of GR127935 (the antagonist) to the appropriate wells. Incubate for 20-30 minutes to allow the antagonist to reach equilibrium with the receptor. d. Add the 5-HT agonist (e.g., 5-CT) at various concentrations. Include wells with agonist alone (no antagonist) and vehicle control (no agonist or antagonist). e. Co-incubate with Forskolin (an adenylyl cyclase activator) to stimulate a detectable baseline of cAMP production that can be inhibited by the agonist. f. Incubate for the specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: a. Normalize the data to the control wells (e.g., Forskolin alone = 100% response, max inhibition = 0% response). b. Plot the agonist concentration (log scale) against the response for each concentration of GR127935. c. Fit the curves using a non-linear regression model (four-parameter logistic equation) to determine the EC50 for the agonist in the absence and presence of the antagonist.

Experimental Workflow Diagram

G arrow -> start Start: Seed Cells in 96-well plate wash Wash Cells with Assay Buffer start->wash add_antagonist Add GR127935 (Varying Concentrations) wash->add_antagonist incubate1 Incubate (20-30 min) add_antagonist->incubate1 add_agonist Add 5-HT Agonist + Forskolin incubate1->add_agonist incubate2 Incubate (30 min) add_agonist->incubate2 detect Lyse Cells & Measure cAMP Levels incubate2->detect analyze Data Analysis: Plot Dose-Response Curves detect->analyze end End: Determine EC50 Shift & Antagonist Potency analyze->end

Caption: Workflow for a competitive antagonist functional assay using GR127935.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses potential issues when working with GR127935.

IssuePossible CauseRecommended Action
No antagonist effect observed (agonist curve does not shift)1. Compound Inactivity: Degradation of GR127935 stock solution. 2. Incorrect Concentration: Calculation or dilution error. 3. Receptor Absence: Low or no expression of 5-HT1B/1D receptors in the system.1. Prepare fresh stock solutions. Store desiccated at room temperature as recommended.[3] 2. Verify all calculations and ensure proper pipetting technique. 3. Confirm receptor expression via Western Blot, qPCR, or by using a positive control antagonist.
High variability between replicates 1. Solubility Issues: Compound precipitation at higher concentrations. 2. Assay Conditions: Inconsistent incubation times, temperatures, or cell densities. 3. In Vivo Variability: Insufficient animal acclimation or handling stress.[13]1. Visually inspect solutions for precipitation. Vortex thoroughly. Consider using a different solvent if necessary, although it is highly water-soluble.[3] 2. Standardize all assay steps. Use a multichannel pipette for simultaneous additions. 3. Ensure adequate acclimation periods (e.g., 30-60 minutes) and consistent handling for all animal subjects.[13]
GR127935 shows activity alone Partial Agonism: The compound may be acting as a partial agonist in your specific model.This is a real property of the drug in some systems.[8] Quantify this effect and report it. Consider if the assay system is appropriate for a compound with this profile.
Biphasic (U-shaped) dose-response curve 1. Off-Target Effects: At higher concentrations, GR127935 may interact with other receptors (e.g., 5-HT2A).[5] 2. Paradoxical Effects: Complex in vivo feedback loops may be activated. Systemic administration can have different effects than local administration.[14]1. Limit the upper range of concentrations to those relevant for 5-HT1B/1D antagonism (e.g., < 1 µM in vitro). 2. Consider the complexity of the system. This may be a physiological phenomenon rather than an artifact.

Troubleshooting Logic Diagram

G start Unexpected Result with GR127935 q1 Is there NO antagonist effect? start->q1 q2 Is GR127935 active on its own? q1->q2 No res1 Check compound activity, concentration & receptor expression. q1->res1 Yes q3 Is the curve biphasic (U-shaped)? q2->q3 No res2 Possible partial agonism. Quantify this effect. q2->res2 Yes res3 Possible off-target effects. Limit concentration range. q3->res3 Yes res4 Check for high variability. Review assay consistency & solubility. q3->res4 No

Caption: Decision tree for troubleshooting common issues with GR127935 experiments.

References

GR127935 hydrochloride degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of GR127935 hydrochloride and best practices to prevent it during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1] It is primarily used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes, including migraine, depression, and drug addiction.[1][2][3]

Q2: How should I store this compound powder?

The solid form of this compound should be stored desiccated at room temperature. It is stable under these recommended storage conditions.[4]

Q3: What are the recommended solvents for preparing this compound solutions?

This compound is soluble in water up to 100 mM and in DMSO up to 100 mM.[5] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells, typically below 0.5%, with 0.1% or lower being preferable.[5]

Q4: How long can I store solutions of this compound?

When dissolved in a solvent, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[4] For short-term storage of less than two weeks, shipping at room temperature is acceptable.[4]

Q5: What are the potential causes of this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential susceptibility to:

  • Hydrolysis: The amide linkage and the oxadiazole ring in the molecule could be susceptible to hydrolysis, especially in strong acidic or alkaline conditions.[4][6]

  • Oxidation: The nitrogen atoms in the piperazine (B1678402) ring could be susceptible to oxidation.[7]

  • Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for complex organic molecules.[8]

Q6: Are there any known incompatibilities for this compound?

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Contact with these substances should be avoided.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling.- Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil. - Ensure the pH of your experimental buffer is within a stable range (ideally neutral).
Precipitation of the compound in aqueous solutions. Exceeding the solubility limit or temperature fluctuations.- Do not exceed the maximum concentration of 49.76 mg/mL in water. - If warming is used to dissolve the compound, allow the solution to cool to room temperature slowly. - For cell culture, add the stock solution to the medium dropwise while gently swirling.[5]
Change in the color or appearance of the solution. Potential degradation or contamination.- Discard the solution and prepare a fresh one from solid stock. - Use high-purity solvents and sterile techniques for solution preparation.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Condition Reported Stability Source
SolidDesiccate at Room TemperatureStable under recommended conditions[4]
In Solvent-20°C (sealed, away from moisture)1 month[4]
In Solvent-80°C (sealed, away from moisture)6 months[4]

Table 2: Solubility of this compound

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Source
Water10049.76
DMSO10032.87[5]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in Water

  • Calculate the required mass: Based on the molecular weight of this compound (534.06 g/mol ), calculate the mass needed for your desired volume. For 1 mL of a 10 mM solution, you would need 5.34 mg.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the powder to the desired volume of high-purity water.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.[5]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Experimentation cluster_data Data Interpretation weigh Weigh Solid Compound dissolve Dissolve in Appropriate Solvent weigh->dissolve store Store Stock Solution (-20°C or -80°C) dissolve->store dilute Prepare Working Solution store->dilute Use fresh or properly stored aliquot treat Treat Cells/Administer to Animal dilute->treat analyze Analyze Results treat->analyze interpret Interpret Data analyze->interpret

Caption: A general experimental workflow for using this compound.

potential_degradation Potential Degradation Pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products GR127935 This compound strong_acid_base Strong Acid/Base GR127935->strong_acid_base oxidizing_agents Oxidizing Agents GR127935->oxidizing_agents light Light Exposure GR127935->light hydrolysis_products Hydrolysis Products (e.g., cleaved amide bond) strong_acid_base->hydrolysis_products oxidation_products Oxidation Products (e.g., N-oxides) oxidizing_agents->oxidation_products photodegradation_products Photodegradation Products light->photodegradation_products

Caption: A diagram illustrating the potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_checks Verification Steps cluster_actions Corrective Actions start Inconsistent Results? check_storage Check Solution Storage (Age, Temperature, Light Exposure) start->check_storage check_prep Review Solution Preparation (Solvent, pH, Concentration) check_storage->check_prep Storage OK prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Improper Storage check_protocol Verify Experimental Protocol check_prep->check_protocol Preparation OK check_prep->prepare_fresh Improper Preparation optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Protocol OK re_run Re-run Experiment prepare_fresh->re_run optimize_protocol->re_run

Caption: A troubleshooting flowchart for addressing inconsistent experimental results.

References

Validation & Comparative

Validating 5-HT1D Receptor Blockade: A Comparative Guide to GR127935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective blockade of the 5-hydroxytryptamine 1D (5-HT1D) receptor is crucial for investigating its physiological roles and developing novel therapeutics. GR127935 hydrochloride has emerged as a potent and selective antagonist for this purpose. This guide provides an objective comparison of GR127935 with other alternatives, supported by experimental data and detailed protocols to aid in the validation of 5-HT1D receptor blockade.

This compound is a well-characterized antagonist with high affinity for both the 5-HT1B and 5-HT1D receptors. Its utility in research is underscored by its ability to competitively block the effects of 5-HT1D receptor agonists, thereby enabling the elucidation of receptor function in various physiological processes.

Comparative Analysis of 5-HT1D Receptor Antagonists

The selection of an appropriate antagonist is paramount for the specific and accurate investigation of 5-HT1D receptor function. The following table summarizes the binding affinities (pKi) and functional antagonism (pA2) of GR127935 and other commonly used 5-HT1D receptor antagonists. Higher pKi and pA2 values indicate greater affinity and potency, respectively.

CompoundTarget Receptor(s)pKi (Binding Affinity)pA2 (Functional Antagonism)Selectivity Profile
GR127935 5-HT1B/1D 8.5 (guinea pig 5-HT1D) 8.5 (5-HT1Dα)[1]>100-fold selective over 5-HT1A, 5-HT2A, and 5-HT2C receptors.
BRL-155725-HT1D7.9 (human 5-HT1D)[2]7.1 (human 5-HT1D)[2]60-fold higher affinity for 5-HT1D over 5-HT1B receptors.[2]
SB-2166415-HT1B9.0 (human 5-HT1B)[2]9.3 (human 5-HT1B)[2]25-fold lower affinity for 5-HT1D receptors.[2]
L-694,247 (Agonist)5-HT1D/1B10.03 (5-HT1D)[3]-High-affinity agonist, useful as a tool for competition binding assays.[3]

Experimental Protocols for Validating 5-HT1D Receptor Blockade

Accurate validation of 5-HT1D receptor antagonism relies on robust and well-defined experimental methodologies. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the 5-HT1D receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of GR127935 and other antagonists for the 5-HT1D receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [3H]-GR127935 or another suitable 5-HT1D selective radioligand.

  • Unlabeled antagonists: this compound, BRL-15572, etc.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 25 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 25 µL of competing unlabeled antagonist at various concentrations (e.g., 10-11 to 10-5 M). For total binding, add 25 µL of assay buffer instead of the antagonist. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of Gi/o-coupled receptors like 5-HT1D.[4]

Objective: To determine the functional potency (pA2) of GR127935 in blocking 5-HT1D receptor-mediated inhibition of adenylyl cyclase.

Materials:

  • A cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293).

  • 5-HT1D receptor agonist (e.g., Sumatriptan or 5-CT).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the 5-HT1D expressing cells in a 96-well or 384-well plate and grow to ~80-90% confluency.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of GR127935 for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT1D agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the basal control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Construct a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the pA2 value from a Schild plot analysis, which provides a measure of the antagonist's potency.

GTPγS Binding Assay

This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins, which is an early event in GPCR activation.[5] An antagonist will inhibit this agonist-induced binding.

Objective: To validate the antagonistic activity of GR127935 by measuring its ability to block agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1D receptor.

Materials:

  • Cell membranes from a cell line expressing the 5-HT1D receptor.

  • [35S]GTPγS.

  • 5-HT1D receptor agonist (e.g., Sumatriptan).

  • This compound.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Other materials as for the radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • Varying concentrations of GR127935.

    • A fixed concentration of the 5-HT1D agonist.

    • GDP (typically 10-30 µM).

    • Cell membranes (20-50 µg protein).

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add [35S]GTPγS (typically 0.1-0.5 nM) to initiate the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the ability of GR127935 to inhibit the agonist-stimulated increase in [35S]GTPγS binding. The data can be used to calculate the IC50 and subsequently the Kb (antagonist dissociation constant).

Visualizing the Molecular and Experimental Framework

To better understand the context of 5-HT1D receptor blockade, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

5-HT1D_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1D Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) or Agonist Serotonin->Receptor Binds GR127935 GR127935 (Antagonist) GR127935->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Caption: 5-HT1D receptor signaling pathway.

Experimental_Workflow cluster_validation Validation of 5-HT1D Receptor Antagonism start Select Antagonist (e.g., GR127935) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays start->functional_assay in_vivo In Vivo / Ex Vivo Studies (Assess physiological effects) binding_assay->in_vivo cAMP_assay cAMP Assay (Determine pA2) functional_assay->cAMP_assay GTP_assay GTPγS Binding Assay (Confirm functional blockade) functional_assay->GTP_assay cAMP_assay->in_vivo GTP_assay->in_vivo conclusion Validate 5-HT1D Blockade in_vivo->conclusion

Caption: Experimental workflow for validating 5-HT1D antagonism.

Conclusion

This compound is a valuable pharmacological tool for the investigation of 5-HT1D receptor function due to its high potency and selectivity. This guide provides a framework for its comparative evaluation against other antagonists and details essential experimental protocols for the rigorous validation of its blocking action. The use of binding and functional assays, as outlined, will enable researchers to confidently ascertain the specific blockade of the 5-HT1D receptor in their experimental systems, thereby facilitating a deeper understanding of its role in health and disease. While alternatives like BRL-15572 offer higher selectivity for the 5-HT1D over the 5-HT1B receptor, the extensive characterization and potent antagonism of GR127935 at both receptors make it a robust choice for studies where the combined blockade of 5-HT1B/1D receptors is intended or where the expression of 5-HT1B is negligible.

References

A Comparative Guide to GR127935 Hydrochloride and Other 5-HT1D Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GR127935 hydrochloride with other notable 5-HT1D receptor antagonists, including BRL-15572, methiothepin (B1206844), and ketanserin (B1673593). The information presented is collated from various scientific publications and aims to offer an objective overview of their performance based on available experimental data.

Introduction to 5-HT1D Receptors and Antagonists

The 5-HT1D receptor, a subtype of the serotonin (B10506) receptor family, is a G-protein coupled receptor (GPCR) primarily located in the central nervous system.[1] Its activation is implicated in the regulation of neurotransmitter release and has been a key target for the development of therapeutics for conditions like migraine and depression.[1][2] 5-HT1D receptor antagonists block the action of serotonin at this receptor, offering a promising avenue for therapeutic intervention.[1]

This compound is a potent and selective 5-HT1B/1D receptor antagonist.[3] This guide will compare its pharmacological profile with other compounds that exhibit antagonist activity at the 5-HT1D receptor.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the binding affinity, selectivity, and functional activity of this compound and other selected 5-HT1D antagonists.

Table 1: Comparative Binding Affinity (pKi/Ki) of 5-HT1D Antagonists at Various Serotonin Receptor Subtypes
Compound5-HT1D5-HT1A5-HT1B5-HT1E5-HT1F5-HT2A5-HT2B5-HT2C5-HT65-HT7
This compound 8.5 (pKi)< 6.5 (pKi)8.5 (pKi)--< 6.5 (pKi)-< 6.5 (pKi)--
BRL-15572 7.9 (pKi)7.7 (pKi)6.1 (pKi)5.2 (pKi)6.0 (pKi)6.6 (pKi)7.4 (pKi)6.2 (pKi)5.9 (pKi)6.3 (pKi)
Methiothepin 6.99 (pKd)7.10 (pKd)7.28 (pKd)--8.50 (pKi)8.68 (pKi)8.35 (pKi)8.74 (pKd)8.99 (pKd)
Ketanserin 7.17 (pKi) (alpha subtype)-< 5.5 (pKi) (beta subtype)--9.19 (pA2)----

Data compiled from multiple sources.[3][4][5][6][7] Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. pKd is the negative logarithm of the dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Activity of 5-HT1D Antagonists
CompoundAssay TypeReceptorFunctional ActivityReference
This compound cAMP FormationHuman 5-HT1DIneffective as an antagonist, showed intrinsic activity (pEC50: 6.98)[8]
This compound cAMP FormationHuman 5-HT1BPotent antagonist[8]
BRL-15572 cAMP AccumulationHuman 5-HT1DAntagonist (pKB = 7.1)[9]
BRL-15572 [35S]GTPγS BindingHuman 5-HT1DPartial Agonist (pEC50 = 8.1)[10]
Methiothepin [3H]5-HT ReleaseGuinea Pig 5-HT AutoreceptorAntagonist (pA2 = 7.7-8.0)[5]
Ketanserin cAMP FormationHuman 5-HT1DCompetitive Antagonist (pA2 = 7.76)[8]

In Vivo Efficacy: A Summary of Preclinical Findings

Direct comparative in vivo studies of these 5-HT1D antagonists are limited. However, individual studies provide insights into their effects in animal models.

  • This compound: In guinea pigs, administration of GR127935 has been shown to delay immobility in the forced swim test, suggesting potential antidepressant-like effects.[11] It has also been shown to increase the consolidation of learning in rats.[6]

  • BRL-15572: In a rat formalin test, a model of inflammatory pain, BRL-15572 was able to reduce the antinociceptive effect of a 5-HT1B/1D agonist, suggesting its engagement with the 5-HT1D receptor in vivo.[12]

  • Methiothepin: In mice, methiothepin has demonstrated complex effects on nociception, producing hypoalgesia in the hot-plate test and hyperalgesia in the tail-flick test.[1] These effects suggest that it may block descending 5-HT transmission while having more complex actions at the supraspinal level.[1]

  • Ketanserin: Ketanserin is primarily known as a 5-HT2A receptor antagonist with antihypertensive properties.[3][4] In rats, it has been shown to reduce nicotine (B1678760) self-administration, suggesting a potential role in addiction.[13] While it shows affinity for the 5-HT1D receptor, its in vivo effects are often attributed to its potent 5-HT2A antagonism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the 5-HT1D receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT1D receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity 5-HT1D receptor radioligand (e.g., [3H]5-HT or a specific tritiated antagonist).

  • Test Compounds: Serial dilutions of the unlabeled antagonist (e.g., GR127935, BRL-15572).

  • Non-specific Binding Control: A high concentration of a known 5-HT1D ligand (e.g., unlabeled serotonin or sumatriptan).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various ions as required.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Either assay buffer (for total binding), a saturating concentration of a non-specific ligand (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6][14][15]

cAMP Formation Assay (Functional)

This protocol measures the ability of an antagonist to block agonist-induced inhibition of cAMP production, a hallmark of 5-HT1D receptor activation.[11]

Objective: To determine the functional potency (e.g., pA2 or pKB) of a 5-HT1D antagonist.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).

  • 5-HT1D Agonist: A known 5-HT1D receptor agonist (e.g., sumatriptan (B127528) or 5-CT).

  • Test Antagonist: Serial dilutions of the antagonist to be tested.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency.

  • Assay Setup: Seed the cells into a 96-well plate and allow them to attach.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.

  • Stimulation: Add a fixed concentration of the 5-HT1D agonist in the presence of forskolin to all wells (except for control wells).

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist. Determine the antagonist's potency (pA2 or pKB) from the rightward shift of the agonist dose-response curve.[7][11][16]

Mandatory Visualizations

5-HT1D Receptor Signaling Pathway

5-HT1D Signaling Pathway 5-HT1D Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT1D_Receptor 5-HT1D Receptor G_Protein Gi/o Protein (αβγ) 5-HT1D_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5-HT1D_Receptor Binds and Activates Antagonist 5-HT1D Antagonist Antagonist->5-HT1D_Receptor Binds and Blocks ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Caption: A simplified diagram of the 5-HT1D receptor signaling cascade.

Experimental Workflow for a Competitive Radioligand Binding Assay

Radioligand Binding Assay Workflow Workflow for a Competitive Radioligand Binding Assay Start Start Membrane_Prep 1. Membrane Preparation (from cells expressing 5-HT1D) Start->Membrane_Prep Assay_Setup 2. Assay Setup in 96-well Plate - Membranes - Radioligand - Test Compound/Controls Membrane_Prep->Assay_Setup Incubation 3. Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting (Measures radioactivity) Washing->Counting Data_Analysis 7. Data Analysis - Calculate Specific Binding - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist of both 5-HT1B and 5-HT1D receptors with high selectivity over other serotonin receptor subtypes.[3] In comparison, BRL-15572 shows a preference for the 5-HT1D receptor over the 5-HT1B receptor, but also exhibits affinity for 5-HT1A and 5-HT2B receptors.[4] Methiothepin is a non-selective serotonin antagonist with high affinity for multiple 5-HT receptor subtypes.[5] Ketanserin, while demonstrating antagonist activity at the 5-HT1D receptor, is significantly more potent as a 5-HT2A receptor antagonist.[7][8]

The choice of antagonist for research or drug development will depend on the specific requirements of the study. For studies requiring selective blockade of both 5-HT1B and 5-HT1D receptors, this compound is a strong candidate. For investigations aiming to differentiate between 5-HT1D and 5-HT1B receptor functions, BRL-15572 may be more suitable, although its off-target activities should be considered. Methiothepin serves as a broad-spectrum serotonin antagonist, while ketanserin is the preferred choice for potent 5-HT2A receptor blockade with some 5-HT1D activity.

This guide provides a foundational comparison to aid researchers in their selection and use of these important pharmacological tools. Further investigation into direct comparative in vivo studies would provide a more complete picture of their therapeutic potential.

References

A Comparative Guide for Serotonin Researchers: GR127935 Hydrochloride vs. Methiothepin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, the selection of appropriate pharmacological tools is paramount for the robust investigation of serotonergic systems. This guide provides a comprehensive comparison of two commonly used serotonin (B10506) receptor antagonists: GR127935 hydrochloride and methiothepin (B1206844). By examining their binding affinities, selectivity profiles, and functional effects, this document aims to equip scientists with the necessary information to make informed decisions for their specific research applications.

At a Glance: Key Differences

FeatureThis compoundMethiothepin
Primary Target 5-HT1B and 5-HT1D ReceptorsBroad-spectrum antagonist
Selectivity Highly selectiveNon-selective
Mechanism Competitive AntagonistCompetitive Antagonist / Inverse Agonist
Off-Target Activity Minimal at other 5-HT receptorsSignificant at multiple 5-HT and dopamine (B1211576) receptors

Receptor Binding Affinity and Selectivity

The fundamental difference between this compound and methiothepin lies in their receptor binding profiles. GR127935 is a potent and highly selective antagonist for the 5-HT1B and 5-HT1D receptor subtypes. In contrast, methiothepin is a non-selective or "dirty" drug, exhibiting affinity for a wide array of serotonin receptors, as well as dopamine receptors.

Data Presentation: Receptor Binding Affinities (pKi/pKd)

The following table summarizes the binding affinities of GR127935 and methiothepin at various serotonin (5-HT) and dopamine (D) receptors. The data is presented as pKi or pKd values, where a higher value indicates a higher binding affinity.

Receptor SubtypeThis compound (pKi/pKd)Methiothepin (pKi/pKd)
5-HT1A < 7.07.10[1]
5-HT1B 8.57.28[1]
5-HT1D 8.56.99[1]
5-HT2A < 6.08.50 (pKi)[1]
5-HT2B Not reported8.68 (pKi)[1]
5-HT2C < 6.08.35 (pKi)[1]
5-HT5A Not reported7.0[2]
5-HT6 Not reported8.74[1]
5-HT7 Not reported8.99[1]
Dopamine D2 Not reportedHigh Affinity (qualitative)

Note: Data is compiled from various sources and experimental conditions may vary. Values are approximate.

This compound's high affinity and selectivity for 5-HT1B/1D receptors make it an invaluable tool for dissecting the specific roles of these receptors in physiological and pathological processes. Its greater than 100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors ensures that its effects can be more confidently attributed to the blockade of 5-HT1B/1D pathways.

Methiothepin's broad-spectrum binding profile makes it useful as a general serotonin receptor antagonist in initial screening studies or when a wide-ranging blockade of serotonergic activity is desired.[1][2] However, its significant affinity for multiple 5-HT receptor subtypes and dopamine receptors complicates the interpretation of experimental results. For instance, some studies suggest that methiothepin may act as an inverse agonist at certain serotonin autoreceptors.[3]

Functional Antagonism and Signaling Pathways

The antagonistic properties of GR127935 and methiothepin are demonstrated through their ability to block the functional responses induced by serotonin receptor agonists. These functional effects are a direct consequence of their interaction with the respective receptor's signaling cascade.

GR127935: Targeting Gi/o-Coupled 5-HT1B/1D Receptors

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately modulates neurotransmitter release. GR127935 acts as a competitive antagonist, blocking serotonin from binding to these receptors and thereby preventing the downstream signaling events.

GR127935_Signaling_Pathway cluster_membrane Cell Membrane serotonin Serotonin receptor 5-HT1B/1D Receptor serotonin->receptor Binds gr127935 GR127935 gr127935->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Inhibition of Neurotransmitter Release camp->response Leads to Methiothepin_Signaling_Pathways cluster_5ht1 5-HT1 Family (Gi/o) cluster_5ht2 5-HT2 Family (Gq/11) cluster_5ht67 5-HT6, 5-HT7 (Gs) methiothepin Methiothepin r1 5-HT1A, 1B, 1D methiothepin->r1 Blocks r2 5-HT2A, 2B, 2C methiothepin->r2 Blocks r67 5-HT6, 5-HT7 methiothepin->r67 Blocks g1 Gi/o r1->g1 ac1 Adenylyl Cyclase g1->ac1 camp1 ↓ cAMP ac1->camp1 g2 Gq/11 r2->g2 plc PLC g2->plc ca2 ↑ [Ca2+]i plc->ca2 g67 Gs r67->g67 ac67 Adenylyl Cyclase g67->ac67 camp67 ↑ cAMP ac67->camp67 GTPgS_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Receptor) start->prepare_membranes preincubate Pre-incubate with GDP prepare_membranes->preincubate setup_assay Set up 96-well Plate: - Membranes - [35S]GTPγS - Agonist - Antagonist (Varying Conc.) preincubate->setup_assay incubate Incubate at 30°C for 60 min setup_assay->incubate filter Rapid Filtration incubate->filter scintillation Scintillation Counting filter->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze end End analyze->end

References

A Comparative Guide to the Efficacy of GR127935 Hydrochloride and SB-224289

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent serotonin (B10506) receptor antagonists: GR127935 hydrochloride and SB-224289. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific scientific investigations.

Introduction

GR127935 and SB-224289 are widely utilized pharmacological tools in the study of the serotonergic system. Both compounds exhibit high affinity for serotonin receptors, but their selectivity profiles and functional activities differ significantly, making them suitable for distinct research applications. GR127935 is recognized as a potent antagonist of both 5-HT1B and 5-HT1D receptors, while SB-224289 is a highly selective antagonist for the 5-HT1B receptor, also exhibiting inverse agonist properties.[1][2] This guide will delve into their comparative binding affinities, functional efficacies, and the experimental protocols used to determine these characteristics.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of GR127935 and SB-224289 at human 5-HT1B and 5-HT1D receptors.

Table 1: Receptor Binding Affinity (pKi / pK1)

CompoundReceptorpKi / pK1Selectivity (Fold)
GR127935 5-HT1B8.6~1 (for 5-HT1D vs 5-HT1B)
5-HT1D9.0
SB-224289 5-HT1B8.16 ± 0.06>75-fold vs 5-HT1D and other 5-HT receptors
5-HT1D<6.5

Note: Higher pKi/pK1 values indicate greater binding affinity.

Table 2: Functional Antagonist Potency (pA2)

CompoundReceptorpA2Functional Activity
GR127935 5-HT1Dα8.5Partial Agonist/Antagonist
5-HT1Dβ9.1Partial Agonist/Antagonist
SB-224289 5-HT1B~8.4Inverse Agonist/Antagonist
5-HT1D-Negative Intrinsic Activity

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for 5-HT1B/1D receptors and a typical experimental workflow for determining antagonist potency.

5-HT1B/1D Signaling Pathway 5-HT 5-HT 5-HT1B/1D Receptor 5-HT1B/1D Receptor 5-HT->5-HT1B/1D Receptor Binds Gi/o Protein Gi/o Protein 5-HT1B/1D Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates GR127935 / SB-224289 GR127935 / SB-224289 GR127935 / SB-224289->5-HT1B/1D Receptor Blocks

Canonical 5-HT1B/1D Receptor Signaling Pathway.

Antagonist Potency Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare cell membranes expressing 5-HT1B or 5-HT1D receptors C Incubate membranes with radioligand and varying concentrations of antagonist A->C B Prepare radioligand (e.g., [3H]5-HT) and antagonist solutions B->C D Separate bound and free radioligand (e.g., filtration) C->D E Quantify bound radioactivity (e.g., scintillation counting) D->E F Generate competition binding curves E->F G Calculate Ki or pA2 values F->G

References

Validating 5-HT1B/1D Receptor Function: A Comparative Guide to GR127935 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of 5-HT1B/1D receptor function is crucial for advancing our understanding of neurological and psychiatric disorders and for the development of novel therapeutics. This guide provides a comprehensive comparison of GR127935 hydrochloride, a widely used tool for this purpose, with other key pharmacological agents. We present key experimental data, detailed protocols, and visual representations of signaling pathways and workflows to aid in the selection of the most appropriate tools for your research needs.

This compound is a potent and selective antagonist for the 5-HT1B and 5-HT1D receptors.[1][2] Its utility in elucidating the physiological roles of these receptors is well-established.[3][4] However, a nuanced understanding of its pharmacological profile in comparison to other available tools is essential for robust experimental design and interpretation.

Performance Comparison: this compound vs. Alternatives

To facilitate a clear comparison, the following tables summarize the quantitative data for this compound and a selection of alternative compounds, including selective antagonists and a key agonist.

Compound Target(s) Activity Binding Affinity (pKi) Selectivity Reference
This compound5-HT1B/1DAntagonist8.5 (guinea pig 5-HT1D), 8.5 (rat 5-HT1B)>100-fold over 5-HT1A, 5-HT2A, 5-HT2C[1]
SB-2242895-HT1BInverse Agonist/Antagonist8.16 (human 5-HT1B)>75-fold over other 5-HT receptors, including 5-HT1D[5][6]
BRL-155725-HT1DAntagonistNot explicitly stated, but used as a preferential h5-HT1D antagonistPreferential for human 5-HT1D over 5-HT1B[7]
Sumatriptan (B127528)5-HT1B/1DAgonistHigh affinity for 5-HT1B/1DSelective for 5-HT1B/1D receptors[8][9][10]
Serotonin (B10506) (5-HT)Multiple 5-HT receptorsEndogenous AgonistHigh affinity for multiple 5-HT receptorsNon-selective[11]

Key Experimental Protocols

The validation of 5-HT1B/1D receptor function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two fundamental assays frequently employed in conjunction with pharmacological tools like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., GR127935) for the 5-HT1B or 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.

  • Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the 5-HT1B/1D receptors.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the 5-HT1B or 5-HT1D receptor.

Materials:

  • Cell membranes expressing the human 5-HT1B or 5-HT1D receptor.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Agonist (e.g., Sumatriptan).

  • Test compound (this compound).

  • GDP.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the test compound (if testing for antagonism) or buffer.

  • Add the agonist to stimulate the receptor (in the case of antagonist testing, this is done in the presence of the test compound).

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate the reaction to allow for [35S]GTPγS binding to the activated G-proteins (e.g., 30 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • For agonist testing, plot the amount of [35S]GTPγS bound against the agonist concentration to determine potency (EC50) and efficacy.

  • For antagonist testing, perform an agonist concentration-response curve in the presence of a fixed concentration of the antagonist. A rightward shift in the curve indicates competitive antagonism.

Visualizing the Molecular Landscape

To better understand the context in which these pharmacological tools operate, the following diagrams illustrate the 5-HT1B/1D receptor signaling pathway and a typical experimental workflow for characterizing a receptor antagonist.

5-HT1B_1D_Signaling_Pathway Serotonin Serotonin (5-HT) or Agonist Receptor 5-HT1B/1D Receptor Serotonin->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Antagonist GR127935 HCl Antagonist->Receptor Blocks

Caption: 5-HT1B/1D receptor signaling pathway.

Antagonist_Characterization_Workflow start Start: Hypothesis (Compound X is a 5-HT1B/1D antagonist) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine antagonist activity) binding_assay->functional_assay selectivity_panel Selectivity Profiling (Screen against other receptors) functional_assay->selectivity_panel in_vivo_model In Vivo Model (e.g., behavioral assay) selectivity_panel->in_vivo_model data_analysis Data Analysis and Interpretation in_vivo_model->data_analysis conclusion Conclusion: Compound X is a selective 5-HT1B/1D antagonist data_analysis->conclusion

Caption: Experimental workflow for antagonist characterization.

Conclusion

This compound remains a valuable and potent tool for the investigation of 5-HT1B/1D receptor function, demonstrating high selectivity over other serotonin receptor subtypes.[1] For researchers requiring differentiation between the 5-HT1B and 5-HT1D subtypes, selective antagonists such as SB-224289 and BRL-15572, respectively, offer more targeted approaches.[5][7] The choice of pharmacological tool should be guided by the specific research question, with careful consideration of the compound's activity profile (antagonist vs. inverse agonist vs. agonist) and selectivity. The experimental protocols and conceptual frameworks provided in this guide are intended to support the rigorous design and execution of studies aimed at unraveling the complex roles of the 5-HT1B/1D receptor system.

References

A Researcher's Guide to the Cross-Reactivity Profile of GR127935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of GR127935 hydrochloride, a potent antagonist of the 5-HT1B and 5-HT1D receptors, detailing its cross-reactivity with other G-protein coupled receptors (GPCRs) supported by experimental data. A thorough understanding of its binding profile is crucial for the accurate interpretation of experimental results and for minimizing the potential for off-target effects.

Comparative Selectivity Profile of this compound

The following table summarizes the binding affinities of this compound for its primary targets and a range of other serotonin (B10506) receptor subtypes. The data, presented as pKi values, are derived from radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKiReference Compound
5-HT1B 8.5 [3H]GR125743
5-HT1D 8.5 [3H]GR125743
5-HT1A<6.5[3H]8-OH-DPAT
5-HT2A7.4[3H]Ketanserin
5-HT2C<6.5[3H]Mesulergine

Data sourced from publicly available pharmacological databases and research articles.

As the data indicates, this compound exhibits high and approximately equal affinity for both the 5-HT1B and 5-HT1D receptors.[1] Notably, it displays over 100-fold selectivity for these primary targets over the 5-HT1A and 5-HT2C receptors.[1] However, it is important to note that GR127935 possesses a moderate affinity for the 5-HT2A receptor, with a pKi of 7.4.[2] This cross-reactivity should be taken into consideration, particularly when using higher concentrations of the compound in experimental settings.[2] Studies have shown that at high doses, GR127935 can antagonize 5-HT2A receptor-mediated responses.[2] Functional assays have demonstrated that GR127935 is a selective 5-HT(1B/D) receptor antagonist with no significant interactions at 5-HT3 and 5-HT4 receptors.[2]

Signaling Pathways of 5-HT1B/1D Receptors

The 5-HT1B and 5-HT1D receptors are members of the Gi/o-coupled GPCR family. Upon agonist binding, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is crucial in their role as autoreceptors, modulating the release of serotonin and other neurotransmitters.

5-HT1B/1D Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT1B/1D Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion serotonin Serotonin (Agonist) serotonin->receptor Binds atp ATP atp->ac Substrate pka Protein Kinase A (PKA) camp->pka Activates cellular_response Modulation of Neurotransmitter Release pka->cellular_response Phosphorylates downstream targets

5-HT1B/1D Receptor Signaling Pathway

Experimental Protocols

To provide a comprehensive understanding of how the cross-reactivity of this compound is assessed, this section details the methodologies for two key experimental assays.

Radioligand Binding Assay (Competition Assay)

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (GR127935) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR125743 for 5-HT1B/1D, [3H]Ketanserin for 5-HT2A), and varying concentrations of this compound.

  • For determining non-specific binding, a high concentration of a non-radiolabeled competing ligand is used.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity on the filters is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis mem_prep Membrane Preparation incubation Incubation (Membranes + Radioligand + GR127935) mem_prep->incubation radio_prep Radioligand Solution radio_prep->incubation drug_prep GR127935 Serial Dilutions drug_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Radioligand Binding Assay Workflow
Functional cAMP Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cAMP levels. For Gi/o-coupled receptors like 5-HT1B/1D, antagonism by GR127935 will prevent the agonist-induced decrease in cAMP.

1. Cell Culture and Seeding:

  • A stable cell line expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO-K1 or HEK293) is cultured under standard conditions.

  • Cells are seeded into a multi-well plate (e.g., 384-well) at an optimized density.

2. Assay Procedure:

  • Cells are pre-incubated with varying concentrations of this compound.

  • To stimulate cAMP production, cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) in combination with a 5-HT1B/1D receptor agonist (e.g., sumatriptan).

  • The cells are incubated to allow for changes in intracellular cAMP levels.

3. cAMP Detection:

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology. In this format, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

4. Data Analysis:

  • The TR-FRET signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • The data is analyzed to determine the potency of GR127935 in antagonizing the agonist-induced effect on cAMP levels, typically expressed as an IC50 or pA2 value.

Conclusion

This compound is a potent and selective antagonist for the 5-HT1B and 5-HT1D receptors. While it demonstrates excellent selectivity over many other serotonin receptor subtypes, its moderate affinity for the 5-HT2A receptor is a critical factor for researchers to consider in their experimental design and data interpretation. By utilizing the standardized experimental protocols outlined in this guide, researchers can further investigate the nuanced pharmacology of GR127935 and ensure the validity of their findings in the complex landscape of GPCR signaling.

References

Negative Control Experiments for GR127935 Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential negative control experiments for studies involving GR127935 hydrochloride, a potent and selective 5-HT1B and 5-HT1D receptor antagonist. Proper negative controls are critical for validating the specificity of GR127935's effects and ensuring that observed results are directly attributable to the antagonism of its target receptors. This document outlines suitable alternative compounds for use as negative controls, presents their comparative pharmacological data, and provides detailed experimental protocols.

Understanding the Need for Negative Controls

This compound is a valuable tool for investigating the physiological roles of 5-HT1B and 5-HT1D receptors.[1] However, to confidently attribute its effects to the blockade of these specific receptors, it is imperative to conduct parallel experiments with compounds that are structurally or functionally distinct and do not interact with 5-HT1B/1D receptors. These negative controls help to rule out off-target effects, vehicle effects, and other experimental artifacts.

Selecting Appropriate Negative Controls

The choice of a negative control depends on the specific research question and experimental setup. Ideal negative controls for GR127935 studies include antagonists for other serotonin (B10506) receptor subtypes that are known to be expressed in the system under investigation but are not targeted by GR127935.

Here, we compare GR127935 with two such compounds:

  • WAY-100635: A potent and highly selective 5-HT1A receptor antagonist.[2][3][4] Its use can confirm that the effects of GR127935 are not mediated by 5-HT1A receptors.

  • Ketanserin: A selective 5-HT2A receptor antagonist.[5][6] It is useful for demonstrating that the observed phenomena are not due to interactions with the 5-HT2A receptor, a common off-target for serotonergic compounds.[7]

For more targeted control experiments aiming to differentiate between 5-HT1B and 5-HT1D receptor-mediated effects, more selective antagonists can be employed:

  • SB-224289: A selective 5-HT1B receptor antagonist.[1][8]

  • BRL-15572: A selective 5-HT1D receptor antagonist.[9]

Comparative Pharmacological Data

The following table summarizes the binding affinities (pKi) of GR127935 and recommended negative control compounds at various serotonin receptor subtypes. Higher pKi values indicate stronger binding affinity.

Compound5-HT1B5-HT1D5-HT1A5-HT2A5-HT2C
GR127935 8.5 8.5 < 6.5< 6.5< 6.5
WAY-100635< 6.0< 6.08.9 < 6.0< 6.0
Ketanserin5.97.36.49.1 7.8
SB-2242898.2 6.3< 6.0< 6.0< 6.0
BRL-155726.88.1 < 6.0< 6.0< 6.0

Data compiled from various sources, including Tocris Bioscience and published literature.[3][9][10] Values are approximate and may vary between studies and experimental conditions.

Experimental Protocols

To validate the specificity of GR127935, a combination of in vitro and in vivo experiments employing appropriate negative controls is recommended.

In Vitro Experiments

1. Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

  • Objective: To confirm the high affinity of GR127935 for 5-HT1B/1D receptors and the low affinity of negative controls (e.g., WAY-100635, Ketanserin) for these same receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1B or 5-HT1D receptor.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]GR127935 or another high-affinity 5-HT1B/1D ligand) and varying concentrations of the test compound (GR127935 or the negative control).

    • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value for each compound and calculate the Ki (inhibitor constant) to quantify its binding affinity.

2. cAMP Functional Assay

5-HT1B and 5-HT1D receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

  • Objective: To demonstrate that GR127935 functionally antagonizes 5-HT1B/1D receptor activation, while negative controls do not.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the 5-HT1B or 5-HT1D receptor.

    • Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Agonist and Antagonist Treatment: Pre-incubate the cells with either GR127935 or a negative control compound, followed by the addition of a 5-HT1B/1D receptor agonist (e.g., Sumatriptan).

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Measurement: Quantify the cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis: Determine the ability of GR127935 to block the agonist-induced decrease in cAMP levels and compare this to the lack of effect of the negative controls.

In Vivo Experiments

1. Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

  • Objective: To show that local or systemic administration of GR127935 increases serotonin release (by blocking presynaptic 5-HT1B/1D autoreceptors), an effect not mimicked by appropriate negative controls.[11]

  • Methodology:

    • Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in 5-HT1B/1D receptors (e.g., the dorsal raphe nucleus or frontal cortex).

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Baseline Collection: Collect several baseline dialysate samples to establish basal serotonin levels.

    • Drug Administration: Administer GR127935 or a negative control compound either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

    • Sample Collection: Continue to collect dialysate samples at regular intervals.

    • Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Compare the changes in extracellular serotonin levels following the administration of GR127935 to those observed with the negative control.

Visualizing Experimental Logic and Pathways

Signaling Pathway of 5-HT1B/1D Receptors

G_protein_signaling cluster_membrane Cell Membrane 5HT1B_1D 5-HT1B/1D Receptor G_protein Gαi/o Protein 5HT1B_1D->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT1B_1D Activates GR127935 GR127935 (Antagonist) GR127935->5HT1B_1D Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response

Caption: 5-HT1B/1D receptor signaling cascade.

Workflow for a Radioligand Binding Assay

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Prepare cell membranes expressing 5-HT1B/1D receptors incubation Incubate membranes, radioligand, and test compounds prep->incubation radioligand Prepare radioligand ([3H]GR127935) radioligand->incubation test_compounds Prepare serial dilutions of GR127935 and negative controls test_compounds->incubation filtration Filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash counting Measure radioactivity (Scintillation Counting) wash->counting calculation Calculate IC50 and Ki values counting->calculation

Caption: Radioligand binding assay workflow.

Logical Flow for Validating GR127935 Specificity

Caption: Decision tree for validating GR127935 specificity.

By implementing these negative control experiments and adhering to rigorous experimental design, researchers can significantly enhance the validity and impact of their findings in studies utilizing this compound.

References

Confirming the Selectivity of GR127935 Hydrochloride in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GR127935 hydrochloride's selectivity profile against other common serotonin (B10506) receptor ligands. The included experimental data, detailed protocols, and pathway visualizations are intended to assist researchers in designing and interpreting experiments aimed at validating its use in novel research models.

Comparative Selectivity Profile

This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptor subtypes.[1] Its high affinity for these receptors, with pKi values around 8.5, and greater than 100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors, make it a valuable tool for investigating the roles of 5-HT1B/1D receptors in various physiological processes.[1] To contextualize its performance, this section compares its binding affinity with other well-characterized serotonin receptor ligands: SB-224289, a selective 5-HT1B antagonist; WAY-100635, a selective 5-HT1A antagonist; and MDL100907, a selective 5-HT2A antagonist.

Data Presentation: Comparative Binding Affinities (pKi)

The following table summarizes the binding affinities (pKi) of this compound and selected alternative compounds across various serotonin (5-HT) receptor subtypes. A higher pKi value indicates a higher binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
This compound < 6.58.58.5< 6.5< 6.5
SB-224289< 6.38.2< 6.3< 6.3< 6.3
WAY-1006358.9< 6.0< 6.0< 6.0< 6.0
MDL100907< 6.0< 6.0< 6.08.26< 6.0

Note: Data is compiled from multiple sources and represents approximate values for comparative purposes. Exact values may vary depending on the experimental conditions and tissue/cell line used.[1][2][3]

Experimental Protocols

To aid in the replication and validation of these findings, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a target serotonin receptor subtype.

Materials:

  • Cell membranes expressing the human recombinant 5-HT receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]5-HT, [³H]WAY-100635, [³H]ketanserin).

  • Test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well plates.

  • Filter harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), 50 µL of radioligand.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of radioligand.

  • Add 100 µL of the membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger for Gi/o-coupled receptors like 5-HT1A, 5-HT1B, and 5-HT1D.

Objective: To determine the functional potency (IC50 or EC50) of a test compound at a Gi/o-coupled 5-HT receptor.

Materials:

  • CHO or HEK293 cells stably expressing the 5-HT receptor of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (e.g., this compound).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and grow overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate the cells with the test compound for 15-30 minutes.

    • Add a fixed concentration of a 5-HT receptor agonist (e.g., 5-CT) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

Calcium Flux Functional Assay (for Gq/11-coupled receptors)

This assay measures changes in intracellular calcium levels, a downstream effect of activating Gq/11-coupled receptors like 5-HT2A.

Objective: To determine the functional potency (IC50 or EC50) of a test compound at a Gq/11-coupled 5-HT receptor.

Materials:

  • HEK293 cells stably expressing the 5-HT2A receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Test compound (e.g., MDL100907).

  • 5-HT2A receptor agonist (e.g., serotonin or DOI).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells in the plates and grow overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading.

  • Agonist Injection (Antagonist Mode):

    • Inject a solution of the test compound into the wells and incubate for 15-30 minutes.

    • Inject a solution of the 5-HT2A agonist and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the test compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with the serotonin receptors discussed in this guide.

G_protein_signaling cluster_5HT1 5-HT1A, 5-HT1B, 5-HT1D Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) Ligand1 5-HT / Agonist Receptor1 5-HT1 Receptor Ligand1->Receptor1 Binds G_protein1 Gi/o Receptor1->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse1 Cellular Response (e.g., Neuronal Inhibition) PKA->CellularResponse1 Leads to GR127935 GR127935 GR127935->Receptor1 Antagonizes Ligand2 5-HT / Agonist Receptor2 5-HT2A Receptor Ligand2->Receptor2 Binds G_protein2 Gq/11 Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates CellularResponse2 Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse2 PKC->CellularResponse2

Caption: Simplified signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.

Experimental Workflow

The following diagram outlines a general workflow for assessing the selectivity of a test compound.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation select_compounds Select Test Compound (e.g., GR127935) and Reference Compounds select_assays Choose Assays: - Radioligand Binding - Functional Assays (cAMP, Ca²⁺) select_compounds->select_assays prepare_reagents Prepare Cell Lines, Membranes, Buffers, and Reagents select_assays->prepare_reagents binding_assay Perform Radioligand Binding Assays prepare_reagents->binding_assay functional_assays Perform Functional Assays prepare_reagents->functional_assays analyze_binding Calculate Ki values from Binding Data binding_assay->analyze_binding analyze_functional Calculate IC50/EC50 values from Functional Data functional_assays->analyze_functional compare_data Compare Selectivity Profile Against Alternatives analyze_binding->compare_data analyze_functional->compare_data conclusion Draw Conclusions on Compound Selectivity compare_data->conclusion

Caption: General experimental workflow for confirming compound selectivity.

References

Benchmarking GR127935 Hydrochloride Against Novel 5-HT1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established 5-HT1B/1D receptor antagonist, GR127935 hydrochloride, against a selection of novel antagonists targeting the 5-HT1 receptor family. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide a baseline for the development of new therapeutics.

Introduction to 5-HT1 Antagonists

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and pathological processes in the central and peripheral nervous systems. The 5-HT1 receptor subfamily, which includes the 5-HT1A, 5-HT1B, and 5-HT1D subtypes, has been a significant focus of drug discovery efforts for conditions such as migraine, depression, and anxiety.[1] Antagonists of these receptors, by blocking the effects of endogenous serotonin, offer a powerful approach to modulating serotonergic neurotransmission and have shown therapeutic promise.[2]

This compound has long been a cornerstone pharmacological tool for studying 5-HT1B and 5-HT1D receptors due to its high potency and selectivity. However, the field is continually evolving, with the development of novel antagonists that offer improved selectivity profiles and potentially different functional properties. This guide will compare the binding affinities and functional activities of this compound with those of newer compounds, providing a clear, data-driven overview to inform experimental design and drug development strategies.

Comparative Analysis of 5-HT1 Antagonists

The following table summarizes the binding affinities (Ki or pKi) and functional potencies (where available) of this compound and a selection of novel 5-HT1 antagonists at various 5-HT receptor subtypes. Lower Ki values and higher pKi values indicate greater binding affinity.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT1F (Ki, nM)Other Receptors (Ki, nM)Functional Activity
This compound >100-fold selectivity over 5-HT1A[3]pKi = 8.5 (rat)[3]pKi = 8.5 (guinea pig)[3]->100-fold selectivity over 5-HT2A, 5-HT2C[3]Antagonist
SB-224289 >60-fold selectivity[4]pKi = 8.2 (human)[4]>60-fold selectivity[4]>60-fold selectivity[4]>60-fold selectivity over 5-HT1E, 5-HT2A, 5-HT2C[4]Inverse Agonist[5]
AR-A2 -Ki = 1.2 nM---Antagonist
Lasmiditan (B1674530) 2100220011002.35-HT1E (>10000), 5-HT2A (2700), 5-HT2B (920), 5-HT2C (>10000), 5-HT7 (>10000)[6]Agonist at 5-HT1F[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for 5-HT1 receptors.

Materials:

  • Cell membranes expressing the human 5-HT1 receptor subtype of interest.

  • Radioligand (e.g., [3H]5-CT for 5-HT1B/1D receptors).

  • Test compound (e.g., this compound, novel antagonists).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist. For antagonists, this assay can be used to determine their ability to block agonist-induced G protein activation.[4][7]

Objective: To determine the functional activity (e.g., antagonist potency) of a test compound at 5-HT1 receptors.

Materials:

  • Cell membranes expressing the human 5-HT1 receptor subtype of interest.

  • [35S]GTPγS.

  • GDP.

  • Agonist (e.g., 5-HT).

  • Test compound (antagonist).

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Unlabeled GTPγS for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound (antagonist) and GDP in the assay buffer.

  • Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.

  • Binding Reaction: Initiate the binding reaction by adding [35S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for a defined period.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50 or pA2 value.

cAMP Functional Assays

For Gi/o-coupled receptors like the 5-HT1 subtypes, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated by their ability to reverse this agonist-induced inhibition.[8][9]

Objective: To measure the antagonist activity of a test compound by assessing its ability to block agonist-mediated inhibition of cAMP production.

Materials:

  • Cells stably expressing the human 5-HT1 receptor subtype of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • Agonist (e.g., 5-HT).

  • Test compound (antagonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and buffers.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (antagonist).

  • Stimulation: Add a fixed concentration of the agonist in the presence of forskolin.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced decrease in cAMP levels and calculate its IC50 or pA2 value.

Visualizing Key Pathways and Workflows

To further clarify the experimental processes and signaling pathways discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor 5-HT1 Receptor Signaling Agonist Agonist 5-HT1 Receptor 5-HT1 Receptor Agonist->5-HT1 Receptor Binds G-protein (inactive) Gαiβγ-GDP 5-HT1 Receptor->G-protein (inactive) Activates G-protein (active) Gαi-GTP + Gβγ G-protein (inactive)->G-protein (active) GDP/GTP Exchange Adenylyl Cyclase Adenylyl Cyclase G-protein (active)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: 5-HT1 Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Incubate Incubate Membranes with Radioligand & Test Compound Start->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G cluster_workflow [35S]GTPγS Functional Assay Workflow Start Start Pre-incubate Pre-incubate Membranes with Antagonist & GDP Start->Pre-incubate Stimulate Add Agonist Pre-incubate->Stimulate Bind Add [35S]GTPγS Stimulate->Bind Incubate Incubate at 30°C Bind->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50) Count->Analyze End End Analyze->End

Caption: [35S]GTPγS Functional Assay Workflow.

References

In Vivo Validation of GR127935 Hydrochloride Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, confirming the in vivo target engagement of a compound is a critical step. This guide provides a comprehensive comparison of GR127935 hydrochloride, a potent 5-HT1B/1D receptor antagonist, with other relevant research compounds. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decisions in research applications.

Comparative Analysis of 5-HT1B/1D Receptor Antagonists

This compound is a well-characterized selective antagonist of 5-HT1B and 5-HT1D receptors.[1] Its utility in preclinical research stems from its ability to modulate serotonergic neurotransmission. This section compares this compound with other notable 5-HT1B/1D receptor antagonists, providing key quantitative data for in vitro binding affinity and in vivo effects.

Table 1: Comparison of Binding Affinities (pKi) of 5-HT1B/1D Receptor Antagonists

Compound5-HT1B pKi5-HT1D pKiSelectivityReference
This compound 8.5 (rat)8.5 (guinea pig)Non-selective 5-HT1B/1D[1]
SB-224289 hydrochloride8.2 (human)<6.6 (human)>60-fold for 5-HT1B[2]
GR 55562 dihydrochloride7.4 (human)6.2 (human)~16-fold for 5-HT1B[3]
SB 216641 hydrochloride9.0 (human)7.4 (human)~25-fold for 5-HT1B[2][4]

Table 2: In Vivo Effects of 5-HT1B/1D Receptor Antagonists on Extracellular Serotonin (B10506) Levels

CompoundDose and RouteBrain RegionEffect on Extracellular 5-HTReference
This compound 0.1-1 mg/kg i.p. (guinea pig)Frontal Cortex, StriatumSignificant decrease[3]
This compound 100 nM (local infusion, guinea pig)Frontal CortexTransient increase (61%)[5]
SB-224289 hydrochloride4 mg/kg i.p. (guinea pig)Frontal Cortex, StriatumNo significant effect[3]
SB-224289 hydrochloride4 mg/kg i.p. (guinea pig)Dentate GyrusSignificant increase (~151%)[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G 5-HT1B/1D Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_antagonist Pharmacological Intervention Serotonin Serotonin (5-HT) HT1BR 5-HT1B/1D Autoreceptor Serotonin->HT1BR Binds to Gi Gi/o Protein HT1BR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle 5-HT Vesicle cAMP->Vesicle Promotes fusion of Release 5-HT Release Vesicle->Release Leads to GR127935 GR127935 GR127935->HT1BR Blocks

5-HT1B/1D Receptor Signaling Pathway

G Experimental Workflow: In Vivo Receptor Occupancy cluster_animal_prep Animal Preparation cluster_radioligand Radioligand Administration cluster_analysis Data Acquisition and Analysis Animal Rodent Model (e.g., Rat, Mouse) Dosing Administer GR127935 or Vehicle Animal->Dosing Radioligand Inject Radiolabeled 5-HT1B/1D Ligand Dosing->Radioligand Incubation Allow for Brain Penetration Radioligand->Incubation Euthanasia Euthanize Animal Incubation->Euthanasia Brain_Extraction Extract and Section Brain Euthanasia->Brain_Extraction Autoradiography Autoradiography Brain_Extraction->Autoradiography Quantification Quantify Radioactivity Autoradiography->Quantification Occupancy Calculate Receptor Occupancy (%) Quantification->Occupancy

In Vivo Receptor Occupancy Workflow

G Experimental Workflow: In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal Rodent Model Surgery Stereotaxic Surgery: Implant Guide Cannula Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer GR127935 (i.p. or via probe) Baseline->Drug_Admin Post_Drug_Sampling Collect Post-treatment Samples Drug_Admin->Post_Drug_Sampling HPLC HPLC with Electrochemical Detection Post_Drug_Sampling->HPLC Quantification Quantify Serotonin Levels HPLC->Quantification Data_Analysis Analyze Changes from Baseline Quantification->Data_Analysis

In Vivo Microdialysis Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key in vivo experiments cited in the literature for assessing 5-HT1B/1D receptor target engagement.

In Vivo Receptor Occupancy Protocol

This protocol outlines a method to determine the percentage of 5-HT1B/1D receptors occupied by this compound in the brain of a living animal.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Animals are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Test Compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).

  • Dosing: Administer various doses of this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group is essential.

3. Radioligand Injection:

  • Radioligand: A high-affinity radiolabeled 5-HT1B/1D receptor ligand (e.g., [3H]-GR125743) is used.

  • Injection: At a predetermined time after test compound administration, inject the radioligand intravenously.

4. Tissue Collection and Processing:

  • Euthanasia: At a specific time point after radioligand injection, euthanize the animals via an approved method (e.g., cervical dislocation or overdose of anesthetic).

  • Brain Extraction: Rapidly remove the brain and dissect the regions of interest (e.g., striatum, cortex) on a cold plate.

  • Homogenization: Homogenize the tissue samples in an appropriate buffer.

5. Radioactivity Measurement and Data Analysis:

  • Scintillation Counting: Determine the amount of radioactivity in the tissue homogenates using a liquid scintillation counter.

  • Calculation of Receptor Occupancy:

    • Total binding is determined from the vehicle-treated group.

    • Non-specific binding is determined in a separate group of animals pre-treated with a saturating dose of a non-radiolabeled 5-HT1B/1D antagonist.

    • Specific binding = Total binding - Non-specific binding.

    • Receptor Occupancy (%) = [1 - (Specific binding in drug-treated group / Specific binding in vehicle-treated group)] x 100.

  • ED50 Determination: Plot the receptor occupancy against the dose of this compound to determine the dose that produces 50% receptor occupancy (ED50).

In Vivo Microdialysis with Electrophysiological Recording Protocol

This protocol describes a method to simultaneously measure extracellular serotonin levels and neuronal firing in a specific brain region following the administration of this compound.

1. Animal Model and Surgical Preparation:

  • Species: Male Wistar rats or guinea pigs.

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula for the microdialysis probe and a recording electrode in the target brain region (e.g., dorsal raphe nucleus or frontal cortex). Secure the implants with dental cement.

  • Recovery: Allow the animal to recover for at least 7 days post-surgery.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular serotonin.

3. Electrophysiological Recording:

  • Recording: Connect the implanted electrode to an electrophysiology recording system to monitor the firing rate of individual neurons.

  • Baseline Recording: Record baseline neuronal activity concurrently with the collection of baseline dialysate samples.

4. Drug Administration and Data Collection:

  • Administration: Administer this compound (e.g., intraperitoneally or through the microdialysis probe).

  • Post-treatment Collection: Continue to collect dialysate samples and record neuronal firing for several hours post-administration.

5. Sample Analysis and Data Interpretation:

  • HPLC-ECD: Analyze the dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the serotonin levels as a percentage of the baseline. Analyze the electrophysiological data to determine changes in neuronal firing rate.

  • Correlation: Correlate the changes in extracellular serotonin with the changes in neuronal firing to understand the functional consequences of 5-HT1B/1D receptor blockade.

This guide provides a foundational framework for researchers investigating the in vivo target engagement of this compound and similar compounds. The provided data and protocols should aid in the design of robust experiments and the accurate interpretation of their results.

References

Safety Operating Guide

Navigating the Safe Disposal of GR12793G hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Protective gloves (e.g., nitrile)To prevent skin contact and irritation[1].
Eye Protection Safety goggles with side-shieldsTo protect against splashes and eye irritation[1].
Lab Coat Impervious clothingTo protect skin and personal clothing from contamination[1].
Respiratory Protection Suitable respiratorTo be used when handling the powder form to avoid inhalation.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek prompt medical attention[1].

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations[1][2]. The following procedure outlines the best practices for its safe disposal as a hazardous chemical waste.

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be made of a compatible material.

    • Collect all forms of waste containing this compound, including expired product, contaminated labware (e.g., weigh boats, pipette tips, contaminated wipes), and any material used for spill cleanup, into this designated container[3].

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste"[3].

    • Include the full chemical name: "this compound"[3].

    • List the associated hazards, such as "Skin Irritant" and "Eye Irritant"[1].

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility[3].

    • Ensure the storage area is away from incompatible materials and general laboratory traffic[3].

  • Spill Management:

    • In case of a spill, use personal protective equipment[1].

    • Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

    • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

    • Collect all contaminated materials and place them in the designated hazardous waste container[1][3].

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste[3].

    • If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company[3][4].

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have the necessary information for proper management and transportation[3].

  • Final Treatment:

    • The standard and required method for the disposal of this type of pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. This process is designed to destroy the active pharmaceutical ingredient, thereby preventing its release into the environment[3].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate Waste A->B C Label Container 'Hazardous Waste' B->C D Store in Designated Area C->D E Contact EHS or Licensed Disposal Company D->E F Professional Pickup E->F G High-Temperature Incineration at TSDF F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Logistical Information for Handling GR127935 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling GR127935 hydrochloride. Adherence to these procedures is vital to ensure personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure to this compound, which is classified as a skin and eye irritant. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.[1][2]
Eye Protection Chemical splash goggles or a face shield.[1]Protects eyes from splashes and aerosols.
Lab Coat Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.
Respiratory Protection An appropriate respirator (e.g., N95 or higher) should be used if there is a risk of inhaling aerosols or powders, especially when working outside of a primary engineering control like a chemical fume hood.[1]Prevents inhalation of the compound. The specific type should be determined by a risk assessment.
Shoe Covers Disposable shoe covers.[1]Prevents the spread of contamination outside of the work area.

Hazard Mitigation and Protective Measures

A clear understanding of the hazards and the corresponding protective measures is essential for safe handling.

Figure 1. Logical relationship between hazards and protective measures for handling this compound.

Experimental Workflow for Safe Handling and Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal. All handling of the compound, especially in powder or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Compound Handling cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal A1 Don Appropriate PPE A2 Prepare Work Area in Chemical Fume Hood A1->A2 A3 Verify Safety Shower & Eyewash Station Accessibility A2->A3 B1 Weigh Compound in Fume Hood A3->B1 B2 Prepare Solutions B1->B2 B3 Perform Experiment B2->B3 C1 Decontaminate Surfaces with a Suitable Solvent B3->C1 C2 Clean Glassware C1->C2 D1 Collect All Contaminated Waste in a Labeled, Leak-Proof Container C2->D1 D2 Dispose of Contaminated PPE D1->D2 D3 Arrange for Hazardous Waste Pickup D2->D3

Figure 2. Step-by-step workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Spill Management

In the event of a spill, use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses. For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully collect the material. Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol. All cleanup materials must be collected as hazardous waste.[1]

Waste Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain.[1] All waste containing the compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3] The container must be clearly labeled as hazardous waste.[3] Dispose of all contaminated material according to institutional and local environmental regulations.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.